7-Chloro-6-iodoquinolin-4-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-6-iodo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClINO/c10-6-4-8-5(3-7(6)11)9(13)1-2-12-8/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCKEJPQIBCNFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C2C1=O)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647831 | |
| Record name | 7-Chloro-6-iodoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021913-03-0 | |
| Record name | 7-Chloro-6-iodo-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1021913-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-6-iodoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Chloro-6-iodoquinolin-4-ol: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 7-Chloro-6-iodoquinolin-4-ol, a halogenated quinoline derivative with significant potential in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, a plausible synthetic route, and the prospective biological activities of this compound, grounded in the established knowledge of the quinoline scaffold.
Introduction: The Quinoline Scaffold and the Promise of Halogenation
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The introduction of halogen substituents, such as chlorine and iodine, onto the quinoline core can profoundly influence the molecule's physicochemical properties and biological activity. Halogenation can enhance lipophilicity, improve metabolic stability, and introduce specific electronic effects that can modulate target binding. This compound represents a unique combination of these features, making it a compound of considerable interest for the development of novel therapeutic agents.
Synthesis of this compound
A robust synthetic strategy for this compound can be envisioned in a two-step process, commencing with the well-established Gould-Jacobs reaction to construct the 7-chloro-4-hydroxyquinoline core, followed by a regioselective iodination.[1][2]
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Synthetic Protocol
Part A: Synthesis of 7-Chloro-4-hydroxyquinoline (Precursor)
The Gould-Jacobs reaction provides a reliable method for the synthesis of 4-hydroxyquinolines from anilines and malonic acid derivatives.[1][3][4]
-
Condensation: In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).[5][6] Heat the mixture to 100-130°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.
-
Thermal Cyclization: To the resulting intermediate, add a high-boiling inert solvent such as Dowtherm A. Heat the mixture to over 250°C to induce thermal cyclization. The high temperature is crucial for this 6-electron electrocyclization to form the quinoline ring system.[3] The reaction should be monitored by TLC until the intermediate is consumed.
-
Hydrolysis and Decarboxylation: After cooling, the crude ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heated to reflux for 1-2 hours to facilitate hydrolysis of the ester.[6][7] Upon completion, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The isolated 7-chloro-4-hydroxyquinoline-3-carboxylic acid is then heated at a high temperature (around 250-270°C) to effect decarboxylation, yielding 7-chloro-4-hydroxyquinoline.[6]
Part B: Iodination of 7-Chloro-4-hydroxyquinoline
The introduction of an iodine atom at the 6-position is proposed to proceed via an electrophilic aromatic substitution. The directing effects of the existing substituents on the quinoline ring will influence the regioselectivity of this reaction.
-
Reaction Setup: Dissolve the synthesized 7-chloro-4-hydroxyquinoline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.
-
Iodination: Add an electrophilic iodinating agent, such as N-iodosuccinimide (NIS) (1.1 eq), to the solution. The reaction can be stirred at room temperature or gently heated to facilitate the substitution. The progress of the reaction should be monitored by TLC.
-
Workup and Purification: Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove any unreacted iodine. The product can then be extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₉H₅ClINO | Based on the chemical structure. |
| Molecular Weight | 305.50 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical appearance for halogenated quinolinols. |
| Melting Point | > 250 °C (decomposes) | The presence of the hydroxyl group and the rigid, planar ring system, along with strong intermolecular interactions due to halogens, suggests a high melting point. 7-chloro-4-hydroxyquinoline has a melting point of 276-279°C.[7] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF). | The polar hydroxyl group will impart some aqueous solubility, but the large, halogenated aromatic system will make it more soluble in organic solvents. |
| pKa | ~8.0-9.0 (for the hydroxyl group) | The quinolinol hydroxyl group is weakly acidic. The electron-withdrawing effects of the chloro and iodo substituents are expected to slightly increase its acidity compared to unsubstituted quinolin-4-ol. |
| LogP | 3.0 - 4.0 | The chloro and iodo substituents will significantly increase the lipophilicity of the molecule compared to 7-chloro-4-hydroxyquinoline. |
Spectral Data for Characterization
The structure of the synthesized this compound can be unequivocally confirmed through a combination of spectroscopic techniques.[10][11]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The protons at positions 2, 3, 5, and 8 will each give a unique signal. The coupling patterns (doublets, singlets) and chemical shifts will be indicative of their positions relative to the nitrogen and the halogen substituents. The hydroxyl proton may appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the quinoline ring. The chemical shifts of the carbons directly attached to the nitrogen, chlorine, iodine, and oxygen atoms will be significantly affected.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands. A broad peak in the region of 3200-3400 cm⁻¹ will correspond to the O-H stretching of the hydroxyl group. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the quinoline ring will be observed in the 1500-1650 cm⁻¹ region. The C-Cl and C-I stretching vibrations will be found in the fingerprint region at lower wavenumbers.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns can provide further structural information.
Potential Biological Activities and Therapeutic Applications
The 7-chloroquinoline scaffold is a well-known pharmacophore with a broad range of biological activities.[12][13][14] The introduction of an iodine atom at the 6-position is anticipated to modulate these activities and potentially confer novel therapeutic properties.
Diagram of Potential Biological Targets
Caption: Potential molecular targets and therapeutic applications of this compound.
-
Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways.[15][16][17][18] Potential mechanisms of action for this compound could include the inhibition of tyrosine kinases, topoisomerases, or microtubule polymerization.[15] The presence of the 7-chloro substituent is a common feature in many anticancer quinolines.
-
Antimicrobial Activity: The quinoline core is found in several antibacterial agents.[19] These compounds often exert their effect by inhibiting bacterial DNA gyrase. The lipophilic nature of this compound may enhance its ability to penetrate bacterial cell membranes.
-
Antimalarial Activity: Chloroquine, a well-known antimalarial drug, is a 7-chloroquinoline derivative.[6] While resistance to chloroquine is widespread, the development of new quinoline-based antimalarials is an active area of research.[14] The unique substitution pattern of this compound may offer a novel approach to overcoming resistance mechanisms.
Experimental Protocols for Biological Evaluation
To ascertain the therapeutic potential of this compound, a series of in vitro assays are recommended.
Diagram of In Vitro Biological Evaluation Workflow
Caption: A generalized workflow for the in vitro biological evaluation of this compound.
Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.[20][21][22]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. The final concentration of the DMSO solvent should be kept below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.[23][24][25][26][27]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Conclusion
This compound is a promising, yet underexplored, halogenated quinoline derivative. Based on the well-established chemistry and pharmacology of the quinoline scaffold, this guide has outlined a plausible synthetic route, predicted its key physicochemical and spectral properties, and proposed its potential as an anticancer, antimicrobial, or antimalarial agent. The provided experimental protocols offer a clear path for researchers to synthesize and evaluate the biological activities of this intriguing molecule. Further investigation into this compound and its analogs is warranted and could lead to the discovery of novel therapeutic agents with significant clinical potential.
References
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Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
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Review on recent development of quinoline for anticancer activities. (n.d.). Journal of Molecular Structure. Retrieved from [Link]
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). Molecules. Retrieved from [Link]
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Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2022). Molecules. Retrieved from [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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Understanding 3-Chloroaniline: Properties, Production, and Safety for Industrial Users. (2026, January 18). LinkedIn. Retrieved from [Link]
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Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2019). Journal of the Iranian Chemical Society. Retrieved from [Link]
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Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025, November 13). Molecules. Retrieved from [Link]
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Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]
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Microwave-Assisted Synthesis of Quinolines. (n.d.). Scribd. Retrieved from [Link]
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Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Semantic Scholar. Retrieved from [Link]
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Synthesis of 7-Chloro-4-hydroxyquinoline Derivatives Employing Oxalacetic Ester. (1946). Journal of the American Chemical Society. Retrieved from [Link]
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Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2022). MDPI. Retrieved from [Link]
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Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (2021). ResearchGate. Retrieved from [Link]
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Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. (n.d.). ResearchGate. Retrieved from [Link]
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Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. (n.d.). IOSR Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
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Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.). Journal of the Indian Chemical Society. Retrieved from [Link]
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Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. (2022, October 8). MDPI. Retrieved from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Journal of Applied Microbiology. Retrieved from [Link]
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Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). SciELO. Retrieved from [Link]
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Antimicrobial Susceptibility Testing Protocols. (2007, May 22). Semantic Scholar. Retrieved from [Link]
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Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]
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Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). Future Medicinal Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of 7-Chloro-6-iodoquinolin-4-ol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds. This technical guide provides a comprehensive examination of a specific, highly functionalized derivative: 7-chloro-6-iodoquinolin-4-ol. We will dissect its molecular architecture, explore its inherent chemical properties, including the critical concept of tautomerism, and outline a robust framework for its synthesis and characterization. By synthesizing established chemical principles with field-proven insights, this document serves as an essential resource for professionals engaged in the discovery and development of novel therapeutics based on the quinoline core.
Introduction: The Significance of the Quinoline Scaffold
Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a structural motif of immense importance in drug discovery. Its rigid and planar nature provides a versatile platform for functionalization, allowing for the fine-tuning of steric and electronic properties to achieve specific biological activities.[1] Derivatives of quinoline have demonstrated a remarkable breadth of therapeutic potential, including anticancer, antimalarial, antimicrobial, and anti-inflammatory effects.[2][3]
The subject of this guide, this compound, is a synthetically derived molecule that combines the quinoline core with several key functional groups: a hydroxyl group at the 4-position and two distinct halogen atoms, chlorine and iodine, on the benzene ring. This specific arrangement of substituents is not arbitrary; it is designed to modulate the molecule's chemical reactivity, lipophilicity, and potential for intermolecular interactions, thereby influencing its pharmacokinetic profile and biological targets. Understanding the interplay of these structural features is paramount for harnessing its therapeutic potential.
Molecular Structure and Physicochemical Properties
The foundational attributes of this compound are summarized below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅ClINO | [4] |
| Molecular Weight | 321.50 g/mol | Inferred from Formula |
| CAS Number | 1021913-03-0 | [4][5] |
| Canonical SMILES | C1=CC2=C(C(=C1Cl)I)NC=CC2=O | [5] |
| InChI Key | WOCKEJPQIBCNFE-UHFFFAOYSA-N | [5] |
Structural Analysis
The molecule's architecture consists of:
-
A Quinoline Core: The fused benzene and pyridine rings create a largely planar system, which is a common feature for molecules that intercalate with DNA or bind to flat receptor surfaces.
-
A C4-Hydroxyl Group: This group is pivotal to the molecule's chemistry. It renders the molecule acidic and, most importantly, enables keto-enol tautomerism.
-
A C7-Chloro Group: As an electron-withdrawing group, the chlorine atom influences the electron density of the benzene ring and the overall acidity of the C4-hydroxyl group.
-
A C6-Iodo Group: Iodine, being the largest and most polarizable of the common halogens, can significantly impact binding interactions through halogen bonding and increase the molecule's lipophilicity.
Keto-Enol Tautomerism: A Defining Characteristic
A crucial aspect of the this compound structure is its existence in a tautomeric equilibrium with its keto form, 7-chloro-6-iodo-1H-quinolin-4-one. In the solid state and in most polar solutions, the keto form is predominantly favored due to the greater stability of the amide-like functionality within the pyridine ring.[6][7]
This equilibrium is not merely a chemical curiosity; it has profound implications for the molecule's biological activity. The hydrogen bond donor/acceptor capabilities of the two tautomers are different, which dictates how the molecule interacts with biological targets like enzyme active sites or protein receptors. The ability to exist in both forms can be critical for its mechanism of action.[8][9]
Synthesis and Reactivity
Retrosynthetic Strategy: The Gould-Jacobs Reaction
The synthesis of 4-hydroxyquinoline (or 4-quinolone) derivatives is classically achieved via the Gould-Jacobs reaction .[1][10] This powerful method involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[11] For this compound, a plausible starting material would be 3-chloro-4-iodoaniline.
The causality behind this choice is rooted in the regioselectivity of the cyclization step, which is governed by both steric and electronic factors of the aniline precursor.[1] The reaction proceeds through a well-defined sequence of condensation, thermal cyclization, saponification, and finally, decarboxylation to yield the target 4-quinolone.
Spectroscopic Characterization Profile
Structural elucidation and verification are non-negotiable in chemical synthesis. The following data are predicted based on the known spectroscopic behavior of structurally similar quinoline derivatives and the fundamental principles of NMR and IR spectroscopy.[12][13][14]
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The protons on the quinoline ring system are expected to appear in the aromatic region (6.0-9.0 ppm). The coupling patterns (doublets) and chemical shifts are highly predictable for this rigid scaffold.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~11.5 | Broad Singlet | - | N-H (keto) / O-H (enol) | Exchangeable proton, chemical shift is concentration and temperature dependent. |
| ~8.2 | Singlet | - | H-5 | Deshielded by the adjacent iodine and the ring system. |
| ~7.9 | Doublet | ~8.0 | H-2 | Adjacent to the electron-withdrawing C=O/C-OH group. |
| ~7.8 | Singlet | - | H-8 | Lone proton on the benzene ring, influenced by the C7-Cl. |
| ~6.2 | Doublet | ~8.0 | H-3 | Coupled to H-2. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C-4 | Carbonyl carbon (keto form) or C-OH (enol form), highly deshielded. |
| ~145 | C-8a | Quaternary carbon at the ring junction. |
| ~140 | C-2 | Deshielded due to proximity to nitrogen and C=O group. |
| ~135 | C-7 | Carbon bearing the chlorine atom. |
| ~128 | C-5 | Aromatic CH. |
| ~125 | C-4a | Quaternary carbon at the ring junction. |
| ~120 | C-8 | Aromatic CH. |
| ~110 | C-3 | Aromatic CH. |
| ~95 | C-6 | Carbon bearing the iodine atom, shielded by the "heavy atom effect". |
Predicted Key IR Absorptions (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400-3200 | Broad | O-H / N-H stretch | Indicates the presence of the hydroxyl (enol) or amide (keto) group. |
| ~1640 | Strong | C=O stretch (Amide I band) | Strong absorption characteristic of the quinolone (keto) tautomer. |
| 1600-1450 | Medium-Strong | C=C and C=N stretches | Aromatic and pyridine ring vibrations. |
| ~850-800 | Strong | C-Cl stretch | Characteristic absorption for aryl chlorides. |
| ~700-600 | Medium | C-I stretch | Characteristic absorption for aryl iodides. |
Potential Applications in Drug Development
While specific biological data for this compound is not widely published, its structural features allow for informed hypotheses regarding its potential therapeutic applications. The quinoline core is a well-established pharmacophore in antimalarial and anticancer agents.[3][15][16]
-
Anticancer Activity: Many 7-chloroquinoline derivatives exhibit potent cytotoxic effects against various cancer cell lines.[2][15] The mechanism often involves the induction of apoptosis. The planarity of the quinoline system allows for DNA intercalation, while the substituents can modulate binding to specific enzymes like kinases.
-
Antimalarial Activity: The 7-chloroquinoline scaffold is famously the core of chloroquine. It is believed to interfere with heme detoxification in the malaria parasite's digestive vacuole.
-
Halogen Bonding: The iodine at the C6 position is a strong halogen bond donor. This non-covalent interaction is increasingly recognized as a critical factor in ligand-receptor binding, potentially enhancing the affinity and selectivity of the molecule for its biological target.
Self-Validating Experimental Protocol: Synthesis and Characterization
This protocol describes a generalized, self-validating workflow for the synthesis, purification, and characterization of this compound, based on the Gould-Jacobs methodology.
Objective: To synthesize and confirm the structure of this compound.
Materials:
-
3-chloro-4-iodoaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A (or mineral oil)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol, Diethyl ether
-
Standard laboratory glassware, heating mantles, reflux condensers
-
TLC plates (silica gel), NMR spectrometer, IR spectrometer, Melting point apparatus
Methodology:
Part A: Synthesis
-
Condensation: In a round-bottom flask, combine 3-chloro-4-iodoaniline (1.0 eq) and DEEM (1.1 eq). Heat the mixture with stirring at 120-130°C for 2 hours.
-
Causality: This step forms the key anilidomethylenemalonate intermediate via nucleophilic substitution and elimination of ethanol.
-
-
Cyclization: Add Dowtherm A (a high-boiling solvent) to the reaction mixture. Increase the temperature to 250-260°C and maintain for 30 minutes.
-
Causality: The high thermal energy drives the 6-electron electrocyclization to form the quinoline ring.
-
-
Isolation of Ester: Cool the mixture. The crude ester intermediate may precipitate. Add hexane to facilitate further precipitation, then collect the solid by vacuum filtration and wash with cold diethyl ether.
-
Saponification: Suspend the crude ester in a 10% aqueous NaOH solution and heat to reflux for 2 hours.
-
Causality: This hydrolyzes the ethyl ester to a sodium carboxylate salt.
-
-
Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until a precipitate forms. Collect the carboxylic acid intermediate by filtration. Place the dried solid in a flask and heat carefully above its melting point until gas evolution (CO₂) ceases.
-
Causality: Acidification protonates the carboxylate, and subsequent heating removes the carboxyl group to yield the final product.
-
Part B: Purification and Validation
-
Recrystallization: Recrystallize the crude final product from a suitable solvent (e.g., ethanol or DMF/water mixture) to obtain purified crystals.
-
Validation Step 1: A sharp melting point indicates high purity.
-
-
Thin-Layer Chromatography (TLC): Dissolve a small sample of the recrystallized product and spot it on a TLC plate. A single spot after development indicates the absence of major impurities.
-
Validation Step 2: Confirms the homogeneity of the purified sample.
-
-
Spectroscopic Analysis:
-
Acquire ¹H NMR, ¹³C NMR, and IR spectra of the purified product.
-
Validation Step 3: The obtained spectra must be consistent with the predicted data (Section 4). The presence of all expected signals and the absence of significant impurity signals confirm the molecular structure and identity of this compound.
-
Conclusion
This compound is a meticulously designed molecule that embodies the principles of medicinal chemistry. Its quinoline core provides a proven pharmacophore, while the strategic placement of a hydroxyl group and two distinct halogens creates a unique profile of reactivity, lipophilicity, and potential for specific biological interactions. The critical keto-enol tautomerism further expands its chemical personality, offering multiple avenues for interaction with biological targets. Through established synthetic routes like the Gould-Jacobs reaction and rigorous spectroscopic validation, this compound can be reliably produced and studied. This guide provides the foundational knowledge for researchers to explore this compound as a promising lead compound in the ongoing quest for novel and effective therapeutic agents.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. Available at: [Link]
-
Al-Trawneh, S. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 12(5), 582-590. Available at: [Link]
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Musioł, R., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6676. Available at: [Link]
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Wikipedia. (n.d.). Gould–Jacobs reaction. Available at: [Link]
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Canto, R. F. S., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(11), 20059-20069. Available at: [Link]
-
Semantic Scholar. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Available at: [Link]
-
MESA. (2017). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. Available at: [Link]
-
Kim, J. S., et al. (2019). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 6(1), 57-62. Available at: [Link]
-
ResearchGate. (2009). Tautomerism of 4-Hydroxy-4(1H) quinolon. Available at: [Link]
-
RSC Publishing. (2018). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Available at: [Link]
-
ResearchGate. (2019). Structural Assignment of the Enol-Keto Tautomers of One-Pot Synthesized 4-Hydroxyquinolines / 4-Quinolones. Available at: [Link]
-
Sci-Hub. (2019). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Available at: [Link]
-
Abonia, R., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2025. Available at: [Link]
-
Cheméo. (n.d.). Clioquinol (CAS 130-26-7). Available at: [Link]
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PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. Available at: [Link]
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Solubility of Things. (n.d.). Clioquinol. Available at: [Link]
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Scheiner, S. (2023). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. Molecules, 28(22), 7569. Available at: [Link]
-
Olaru, A., et al. (2012). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 63(4), 398-402. Available at: [Link]
-
ResearchGate. (2018). Synthesis of 7-chloroquinolinyl-4-. Available at: [Link]
-
ResearchGate. (2020). (A) infrared experimental spectra of 4‐(quinolin‐2‐ylmethylene)aminophenol (QMAP). Available at: [Link]
-
ResearchGate. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Available at: [Link]
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]
-
MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-iodoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloro-6-iodoquinolin-4-ol is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery due to its potential as a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of a robust and scientifically sound pathway for the synthesis of this target molecule. Eschewing a direct, and likely unselective, halogenation of the pre-formed quinoline ring, this guide details a strategic approach commencing with the synthesis of the key intermediate, 3-chloro-4-iodoaniline. The core of the synthesis is the well-established Gould-Jacobs reaction, a powerful method for the construction of the 4-hydroxyquinoline scaffold. Each step of the proposed pathway is elucidated with detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of reaction parameters. This guide is intended to serve as a practical and in-depth resource for researchers engaged in the synthesis of complex heterocyclic compounds.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide range of biological activities. The introduction of halogen substituents onto the quinoline framework can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, including their metabolic stability, binding affinity to biological targets, and overall therapeutic efficacy. This compound, with its distinct substitution pattern, represents a valuable building block for the exploration of new chemical space in drug development.
Strategic Approach: Retrosynthetic Analysis
A direct electrophilic iodination of 7-chloroquinolin-4-ol presents a significant challenge in terms of regioselectivity. The potent activating effect of the hydroxyl group at the 4-position would likely direct iodination to the 3, 5, or 8 positions, making the desired 6-iodo isomer difficult to obtain in high yield. Therefore, a more strategic retrosynthetic approach is warranted. This guide proposes a pathway that constructs the quinoline ring from a pre-functionalized aniline precursor, thereby ensuring the correct placement of the chloro and iodo substituents.
The proposed retrosynthesis is as follows:
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Key Precursor: 3-Chloro-4-iodoaniline
The successful synthesis of the target molecule hinges on the availability of the key starting material, 3-chloro-4-iodoaniline. While this compound is commercially available, this section outlines its preparation for instances where it may need to be synthesized in-house. A common route involves the direct iodination of 3-chloroaniline.
Reaction Scheme
Caption: Synthesis of 3-chloro-4-iodoaniline.
Mechanistic Considerations
The direct iodination of anilines is a classic example of electrophilic aromatic substitution. The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. In the case of 3-chloroaniline, the para position to the amino group is the most sterically accessible and electronically favorable for substitution. Sodium bicarbonate is used to neutralize the hydrogen iodide (HI) byproduct, which prevents the formation of anilinium salts that would deactivate the ring towards further electrophilic attack.
Experimental Protocol: Iodination of 3-Chloroaniline
-
In a well-ventilated fume hood, dissolve 3-chloroaniline in a suitable solvent such as water or a mixture of water and an organic co-solvent.
-
Add an excess of sodium bicarbonate to the solution with stirring.
-
Slowly add a solution of iodine (I₂) in the same solvent to the reaction mixture at room temperature.
-
Continue stirring until the characteristic color of iodine disappears, indicating the completion of the reaction.
-
The product, 3-chloro-4-iodoaniline, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-chloro-4-iodoaniline.[1]
Construction of the Quinoline Core: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[2][3] This reaction proceeds in a stepwise manner, involving an initial condensation followed by a thermal cyclization.
Reaction Scheme
Caption: The Gould-Jacobs reaction pathway.
Mechanistic Insights
The reaction is initiated by a nucleophilic attack of the aniline nitrogen onto the electron-deficient carbon of the ethoxymethylene group of DEEM, followed by the elimination of ethanol to form an enamine intermediate.[2] This intermediate then undergoes a thermal 6-electron cyclization, where the aniline ring attacks one of the ester carbonyl groups. Subsequent elimination of a second molecule of ethanol leads to the formation of the quinoline ring system. The resulting product, ethyl 7-chloro-6-iodo-4-hydroxyquinoline-3-carboxylate, exists predominantly in its more stable 4-oxo tautomeric form.
Experimental Protocol: Gould-Jacobs Reaction
-
In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-4-iodoaniline and a slight excess of diethyl ethoxymethylenemalonate.
-
The reaction can be performed neat or in a high-boiling solvent such as diphenyl ether or Dowtherm A.
-
Heat the reaction mixture to a high temperature (typically 240-260 °C) for a sufficient period (usually 1-3 hours) to effect the thermal cyclization.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, which will cause the product, ethyl 7-chloro-6-iodo-4-hydroxyquinoline-3-carboxylate, to crystallize.
-
The crude product can be collected by filtration and washed with a suitable solvent like hexane or ether to remove the high-boiling solvent.
-
Further purification can be achieved by recrystallization.
Final Steps: Hydrolysis and Decarboxylation
The final stage of the synthesis involves the conversion of the C3-ester to a carboxylic acid followed by decarboxylation to yield the desired this compound.
Reaction Scheme
Caption: Hydrolysis and decarboxylation to the final product.
Mechanistic Considerations
The ester is saponified to the corresponding carboxylate salt using a base, typically sodium hydroxide, in an aqueous or alcoholic solution. Acidification of the reaction mixture then yields the carboxylic acid. The subsequent decarboxylation is achieved by heating the carboxylic acid, often in a high-boiling solvent, which leads to the loss of carbon dioxide and the formation of the final product, this compound.
Experimental Protocol: Hydrolysis and Decarboxylation
-
Suspend the ethyl 7-chloro-6-iodo-4-hydroxyquinoline-3-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture at reflux until the saponification is complete (as monitored by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the 7-chloro-6-iodo-4-hydroxyquinoline-3-carboxylic acid.
-
Collect the carboxylic acid by filtration and wash with water.
-
For the decarboxylation step, heat the dried carboxylic acid in a high-boiling solvent (e.g., diphenyl ether) at a temperature sufficient to induce the loss of CO₂ (typically above 200 °C).
-
After the evolution of gas ceases, cool the reaction mixture and collect the precipitated this compound by filtration.
-
Wash the product with a non-polar solvent to remove the high-boiling solvent and dry to obtain the final product.
Data Summary
| Step | Starting Material(s) | Reagents and Conditions | Product | Expected Yield |
| 1 | 3-Chloroaniline | I₂, NaHCO₃, H₂O | 3-Chloro-4-iodoaniline | Good |
| 2 | 3-Chloro-4-iodoaniline, Diethyl ethoxymethylenemalonate | Heat (240-260 °C) | Ethyl 7-chloro-6-iodo-4-hydroxyquinoline-3-carboxylate | Moderate to Good |
| 3 | Ethyl 7-chloro-6-iodo-4-hydroxyquinoline-3-carboxylate | 1. NaOH, H₂O/EtOH, Reflux; 2. HCl | 7-Chloro-6-iodo-4-hydroxyquinoline-3-carboxylic acid | High |
| 4 | 7-Chloro-6-iodo-4-hydroxyquinoline-3-carboxylic acid | Heat (>200 °C) in a high-boiling solvent | This compound | High |
Conclusion
This technical guide has outlined a comprehensive and logical synthetic pathway for the preparation of this compound. By employing a strategy that begins with a pre-functionalized aniline, the challenges of regioselectivity associated with direct halogenation of the quinoline core are effectively circumvented. The use of the well-established Gould-Jacobs reaction provides a reliable method for the construction of the 4-hydroxyquinoline scaffold. The detailed experimental protocols and mechanistic discussions provided herein are intended to empower researchers in the successful synthesis of this valuable and versatile chemical entity, thereby facilitating further advancements in the field of medicinal chemistry and drug discovery.
References
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Wikipedia. Gould–Jacobs reaction. [Link]
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7-Chloro-6-iodoquinolin-4-OL CAS number 1021913-03-0
An In-depth Technical Guide to 7-Chloro-6-iodoquinolin-4-ol
This guide provides a comprehensive technical overview of this compound (CAS No. 1021913-03-0), a halogenated quinoline derivative of significant interest to researchers in medicinal chemistry and drug discovery. The quinolin-4-ol framework is a well-established "privileged scaffold," forming the core of numerous therapeutic agents. The specific substitution pattern of chlorine at the 7-position and iodine at the 6-position presents a unique chemical entity for exploration as a building block or lead compound in the development of novel therapeutics.
This document delves into the compound's properties, proposes a robust synthetic pathway grounded in established organic chemistry principles, outlines expected methods for structural confirmation, discusses potential applications based on analogous structures, and provides essential safety protocols.
Physicochemical and Structural Properties
This compound is a heterocyclic aromatic compound. Its structure is characterized by a quinoline core with a hydroxyl group at the 4-position, a chlorine atom at the 7-position, and an iodine atom at the 6-position. The presence of the hydroxyl group means it can exist in tautomeric equilibrium with its keto form, 7-chloro-6-iodo-1,4-dihydroquinolin-4-one. While specific experimental data for this compound is not widely published, its fundamental properties can be defined.
| Property | Value | Source |
| CAS Number | 1021913-03-0 | [1][2][3] |
| Molecular Formula | C₉H₅ClINO | [4] |
| Molecular Weight | 305.50 g/mol | [4] |
| IUPAC Name | This compound | N/A |
| Melting Point | Not available. Requires experimental determination. | N/A |
| Boiling Point | Not available. Requires experimental determination. | N/A |
| Solubility | Not available. Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF. | N/A |
Proposed Synthesis Protocol: The Gould-Jacobs Reaction
The synthesis of 4-hydroxyquinolines is well-documented, with several established methods available, including the Conrad-Limpach and Gould-Jacobs reactions.[5] For the specific substitution pattern of this compound, the Gould-Jacobs reaction provides a logical and efficient pathway due to the commercial availability of the requisite substituted aniline precursor.
Causality of Method Selection: The Gould-Jacobs reaction involves two key steps: the reaction of an aniline with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization. This method is advantageous as it reliably builds the quinolin-4-ol core and the reaction conditions are tolerant of the halogen substituents present on the aniline ring.
Retrosynthetic Analysis
The logical disconnection for the target molecule traces back to a readily available substituted aniline and a malonic ester derivative.
Caption: Retrosynthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Diethyl 2-(((4-chloro-3-iodophenyl)amino)methylene)malonate
-
To a round-bottom flask, add 4-chloro-3-iodoaniline (1.0 equivalent).
-
Add diethyl ethoxymethylenemalonate (EMME) (1.1 equivalents).
-
Heat the reaction mixture gently to 100-110 °C with stirring for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting aniline.
-
Upon completion, cool the mixture. The intermediate product often crystallizes upon standing or can be used directly in the next step after removal of the ethanol byproduct under reduced pressure. The rationale for heating is to facilitate the condensation reaction and drive off the ethanol formed, pushing the equilibrium towards the product.
Step 2: Thermal Cyclization and Saponification/Decarboxylation to Yield this compound
-
The crude intermediate from Step 1 is added to a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A. Using a high-boiling solvent is critical as the cyclization requires significant thermal energy (typically ~250 °C).[6]
-
The mixture is heated to 240-250 °C with vigorous stirring for 30-60 minutes. During this process, the intermediate cyclizes to form the quinoline ring system, initially as the 3-carboxylate ester.
-
Cool the reaction mixture to below 100 °C and dilute with a non-polar solvent like hexane or toluene to precipitate the product and dilute the high-boiling solvent.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with the non-polar solvent to remove residual diphenyl ether. The resulting solid is the ethyl ester of 7-chloro-6-iodo-4-hydroxyquinoline-3-carboxylic acid.
-
For the final decarboxylation step, the crude ester is hydrolyzed to the corresponding carboxylic acid using a strong base (e.g., aqueous NaOH) under reflux, followed by acidification.
-
The resulting 7-chloro-6-iodo-4-hydroxyquinoline-3-carboxylic acid is then heated (often in the same high-boiling solvent or neat) to a high temperature (230-280 °C) until gas evolution (CO₂) ceases, indicating the completion of decarboxylation.[7]
-
After cooling, the solid product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent (e.g., DMF or acetic acid).
Synthetic Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques. The following table outlines the expected spectroscopic data based on the analysis of structurally related compounds.[8][9][10]
| Technique | Expected Data/Observations |
| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the quinoline core (at C-2, C-5, and C-8). A broad singlet for the -OH proton (or N-H proton in the keto tautomer). |
| ¹³C NMR | Approximately 9 distinct signals expected for the 9 carbons in the quinoline ring system. Signals for carbons attached to halogens (C-Cl and C-I) will be present, and a signal for the C-OH carbon will be significantly downfield. |
| Mass Spec. (HRMS) | The high-resolution mass spectrum should show a molecular ion peak (M+) corresponding to the exact mass of C₉H₅ClINO (304.9104 Da). The isotopic pattern will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approx. 3:1 ratio). |
| FT-IR | A broad absorption band in the range of 3200-3400 cm⁻¹ for the O-H stretch. Aromatic C-H stretching (~3100-3000 cm⁻¹) and C=C/C=N stretching (~1600-1450 cm⁻¹) are also expected. The C-Cl and C-I stretches will appear in the fingerprint region (<800 cm⁻¹). |
Potential Applications in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities.[11] Halogenation can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.
-
Anticancer Agents: Many quinoline derivatives function as kinase inhibitors by competing for the ATP-binding site. The 4-anilinoquinoline scaffold, for instance, is known to inhibit the Epidermal Growth Factor Receptor (EGFR). This compound could serve as a key intermediate for synthesizing libraries of compounds to screen for anticancer activity.
-
Anti-infective Agents: The 4-aminoquinoline structure is famous for its antimalarial properties, exemplified by chloroquine.[12] The 8-hydroxyquinoline core, found in compounds like clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), possesses antibacterial and antifungal properties, partly due to its ability to chelate metal ions essential for microbial enzymes.[13][14] This suggests that this compound could be a valuable starting point for developing new anti-infective drugs.
-
Anti-inflammatory Agents: Certain quinoline-based molecules have been developed as anti-inflammatory agents by targeting enzymes like phosphodiesterase 4 (PDE4) or cyclooxygenase (COX).[15]
Representative Mechanism: Kinase Inhibition
The quinoline core can act as a scaffold that presents substituents into the ATP-binding pocket of a protein kinase, leading to inhibition of its catalytic activity.
Caption: General binding mode of a quinoline-based kinase inhibitor.
Safety and Handling
The toxicological properties of this compound have not been extensively investigated. Therefore, this compound should be handled with care, assuming it is potentially hazardous. Standard laboratory safety protocols should be strictly followed.[16][17][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[19] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable heterocyclic building block with considerable potential for drug discovery and development. While specific data on this compound remains scarce, its synthesis can be reliably achieved through established methodologies like the Gould-Jacobs reaction. Its structural similarity to a wide range of biologically active quinolines, including anticancer, anti-infective, and anti-inflammatory agents, marks it as a compound of high interest for researchers aiming to develop next-generation therapeutics. Further investigation into its biological activity is warranted.
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Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 7-Chloro-6-iodoquinolin-4-ol
The quinoline nucleus is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of compounds exhibiting a broad spectrum of biological activities.[1][2] From the historical significance of quinine, an antimalarial, to modern anticancer and anti-inflammatory agents, the quinoline framework offers a versatile platform for drug design.[3][4] This guide focuses on a specific, highly functionalized derivative: this compound. The presence of two distinct halogen atoms (chlorine and iodine) on the benzene ring, combined with a hydroxyl group on the pyridine ring, suggests a molecule with unique electronic and steric properties, portending significant potential in research and drug development.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delineate the known and predicted physicochemical properties, reactivity, and potential applications of this compound, while also providing expert insights into its synthesis and safe handling, grounded in the established chemistry of its structural class.
Core Chemical Identity and Structural Elucidation
This compound is a halogenated aromatic heterocycle. The core structure consists of a fused benzene and pyridine ring system, with substituents at positions 4, 6, and 7.
-
IUPAC Name: 7-chloro-6-iodo-1H-quinolin-4-one
-
CAS Number: 1021913-03-0[5]
-
Molecular Formula: C₉H₅ClINO
-
Molecular Weight: 305.50 g/mol
An important structural characteristic of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-quinolone form. Spectroscopic evidence suggests that the keto (quinolone) form generally predominates in both solid state and solution.[6]
Diagram 1: Tautomerism of this compound
Caption: Tautomeric equilibrium between the enol and keto forms.
Physicochemical Properties: A Data-Driven Summary
Specific experimental data for this compound is limited. The following table summarizes available predicted data for the target compound and experimental data for the closely related 7-Chloro-4-hydroxyquinoline to provide a scientifically grounded estimation of its properties.
| Property | This compound (Predicted) | 7-Chloro-4-hydroxyquinoline (Experimental) | Rationale for Comparison |
| Appearance | Expected to be a solid, likely off-white to light brown powder. | White to light brown solid.[7] | Halogenated aromatic compounds are typically solids at room temperature. The color is inferred from similar structures. |
| Boiling Point | 427.4 ± 40.0 °C[5] | No data available | The high boiling point is expected for a rigid, polar heterocyclic molecule of this molecular weight. |
| Melting Point | No data available | >300 °C | The high melting point of the parent compound suggests strong intermolecular forces. The addition of a bulky iodine atom may slightly alter crystal packing and melting point. |
| Density | 2.047 ± 0.06 g/cm³[5] | No data available | The high density is consistent with the presence of heavy halogen atoms (Cl and I). |
| pKa | 3.41 ± 0.40 (acidic), ~7.5-8.5 (basic, estimated) | No data available | The predicted acidic pKa likely refers to the protonated pyridine nitrogen. The phenolic hydroxyl group's pKa is estimated based on substituted quinolinols. |
| Solubility | Expected to be poorly soluble in water, soluble in polar organic solvents like DMSO, DMF. | No specific data, but generally poor aqueous solubility. | The large, hydrophobic aromatic core and heavy halogens reduce water solubility. The polar hydroxyl and nitrogen atoms confer solubility in polar aprotic solvents. |
Chemical Reactivity and Stability
The reactivity of this compound is governed by the interplay of its two fused rings and the directing effects of its substituents.
Electrophilic Aromatic Substitution
The quinoline ring system is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom.[8] Reactions typically occur on the more electron-rich benzene ring, primarily at positions 5 and 8.[9][10] In this specific molecule:
-
Position 7 is occupied by a chloro group (ortho-, para-directing but deactivating).
-
Position 6 is occupied by an iodo group (ortho-, para-directing but deactivating).
-
Position 5 and Position 8 are the remaining available sites.
Given that positions 5 and 8 are electronically favored for substitution on the quinoline ring, and considering the steric hindrance from the adjacent iodo and chloro groups, electrophilic substitution would likely yield a mixture of 5- and 8-substituted products, with the reaction requiring harsh conditions.[9]
Nucleophilic Substitution
The pyridine ring of quinoline is electron-deficient and thus susceptible to nucleophilic attack, particularly at positions 2 and 4.[8][11]
-
The hydroxyl group at position 4 is a poor leaving group. However, it can be converted into a better leaving group (e.g., a tosylate) or replaced with a halogen (e.g., using POCl₃) to enable subsequent nucleophilic substitution reactions. This is a common strategy in quinoline chemistry to introduce amines, thiols, or other nucleophiles at the C4 position.
Stability
The compound is expected to be stable under normal laboratory conditions. Like many iodo-substituted aromatic compounds, it may be sensitive to light and should be stored accordingly. It is incompatible with strong oxidizing agents.[12]
Proposed Synthetic Pathway: The Gould-Jacobs Reaction
The key starting material for this synthesis would be 3-chloro-4-iodoaniline .
Diagram 2: Proposed Synthesis via Gould-Jacobs Reaction
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
-
Condensation: In a round-bottom flask, combine one equivalent of 3-chloro-4-iodoaniline with 1.1 equivalents of diethyl ethoxymethylenemalonate. Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline. Upon completion, the excess diethyl ethoxymethylenemalonate is typically removed under vacuum to yield the crude anilinomethylenemalonate intermediate.
-
Cyclization: The crude intermediate is added to a high-boiling solvent, such as diphenyl ether or Dowtherm A.[16] The solution is heated to approximately 250°C. This high temperature is necessary to overcome the energy barrier of breaking the aromaticity of the aniline ring during the intramolecular cyclization.[16][17] The reaction is maintained at this temperature for 30-60 minutes.
-
Hydrolysis (Saponification): After cooling, the reaction mixture is treated with an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heated to reflux to hydrolyze the ethyl ester to a sodium carboxylate.
-
Decarboxylation: The cooled basic solution is carefully acidified with a strong acid, such as concentrated HCl. The resulting carboxylic acid intermediate is often unstable and decarboxylates upon gentle heating to precipitate the final product, this compound.
-
Purification: The crude solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol, DMF, or acetic acid.
Potential Applications in Drug Discovery
The structural motifs within this compound suggest several promising avenues for investigation in drug development. The quinoline core is known to be a versatile pharmacophore, and halogen substituents can significantly modulate a compound's biological activity, lipophilicity, and metabolic stability.[18][19][20]
-
Anticancer Activity: Many quinoline derivatives function as anticancer agents by inhibiting key enzymes like topoisomerases or receptor tyrosine kinases.[4] The planar heterocyclic system is also capable of intercalating with DNA.
-
Antimicrobial Properties: The 8-hydroxyquinoline scaffold, a close relative, is well-known for its antimicrobial and antifungal properties.[1] Halogenation often enhances this activity.
-
Anti-inflammatory Effects: Certain substituted quinolines have been developed as inhibitors of inflammatory targets such as COX and various phosphodiesterases.[21][22]
Diagram 3: Logic of Potential Biological Activity
Caption: Structural features contributing to potential biological activities.
Safety, Handling, and Storage
No specific Material Safety Data Sheet (MSDS) exists for this compound. Therefore, a conservative approach based on the known hazards of structurally similar compounds is mandatory.
The GHS hazard classifications for the related compound 7-Chloro-4-hydroxyquinoline (CAS 86-99-7) include:[23]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on this, this compound should be handled as a hazardous substance.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. When handling the powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.
-
Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
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Preparation and Properties of Quinoline. (n.d.). kau.edu.sa. Retrieved from [Link]
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SciRP.org. (2014). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Retrieved from [Link]
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Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of 7-Chloro-6-iodoquinolin-4-ol in Organic Solvents
Executive Summary
Introduction: The Strategic Importance of 7-Chloro-6-iodoquinolin-4-ol
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs, most notably in the areas of oncology and infectious diseases. The specific compound, this compound, serves as a highly functionalized intermediate. Its halogenated substituents at the 7- and 6-positions provide reactive handles for further chemical modification, such as cross-coupling reactions, enabling the synthesis of complex molecular architectures. The 4-ol (or its tautomeric 4-one form) influences the electronic properties of the ring system and provides a site for potential hydrogen bonding interactions.[1][2]
Understanding the solubility of this intermediate is a non-trivial but crucial step in its application. Solubility dictates the choice of solvents for:
-
Reaction Chemistry: Ensuring reactants are in the same phase for efficient conversion.
-
Purification: Selecting appropriate solvent systems for crystallization or chromatography.[3]
-
Formulation: For preclinical studies, understanding solubility is the first step in developing a suitable delivery vehicle.[4]
Given the absence of published quantitative data, this guide provides the necessary theoretical and practical tools to determine it.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] The solubility of this compound will be governed by a balance of its inherent physicochemical properties and the properties of the organic solvent.
Key Molecular Properties of this compound:
-
Polarity: The quinolin-4-ol core contains a polar hydroxyl group (-OH) and a nitrogen atom, which can act as hydrogen bond donors and acceptors, respectively.[1][6] This imparts a degree of polarity to the molecule.
-
Halogenation: The chloro and iodo substituents are electronegative, contributing to local dipoles. However, they also increase the molecule's size and lipophilicity, which can favor solubility in less polar solvents. Halogen atoms can also participate in halogen bonding, a type of noncovalent interaction that can influence crystal packing and solvation.[7][8]
-
Tautomerism: The compound exists in equilibrium between the 4-hydroxyquinoline and quinolin-4(1H)-one forms. This tautomerism can affect its hydrogen bonding capabilities and crystal lattice energy, thereby influencing solubility.
-
Crystal Lattice Energy: As a solid, the energy of the crystal lattice must be overcome by the energy of solvation for dissolution to occur. A high melting point often suggests a stable crystal lattice, which can correlate with lower solubility.[9]
Solvent Classification and Expected Solubility Trends:
A systematic approach involves testing solubility in solvents from distinct classes:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the quinolin-4-ol moiety. Moderate to good solubility is anticipated, especially with heating.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have large dipole moments and can accept hydrogen bonds. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often excellent solvents for complex, polar molecules and are expected to effectively dissolve this compound.
-
Nonpolar Solvents (e.g., Hexanes, Toluene): Due to the polar nature of the quinolin-4-ol core, solubility is expected to be very low in these solvents.[5]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and may offer moderate solubility, particularly if the lipophilic character of the halogen substituents is dominant.
A Practical Guide to Experimental Solubility Determination
Without established literature values, a robust experimental approach is required. The Shake-Flask Method is the internationally recognized gold-standard for determining thermodynamic equilibrium solubility due to its reliability and reproducibility.[3][10][11][12]
Strategic Solvent Selection
The first step is to choose a representative panel of organic solvents. This allows for a comprehensive understanding of the compound's behavior.
| Solvent Class | Primary Solvents | Secondary/Screening Solvents | Rationale for Inclusion |
| Polar Protic | Methanol, Ethanol | Isopropanol, n-Butanol | Evaluates the impact of hydrogen bond donation and alkyl chain length. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Acetone, THF | Covers a wide range of polarity and hydrogen bond accepting capability. DMSO and DMF are often "solvents of last resort" for difficult compounds. |
| Ethers | Tetrahydrofuran (THF) | 2-Methyl-THF, Dioxane | Explores solubility in moderately polar, non-protic media common in synthesis. |
| Chlorinated | Dichloromethane (DCM) | Chloroform | Common reaction and purification solvents. |
| Aromatics | Toluene | - | Represents non-polar, aromatic systems. |
| Alkanes | n-Heptane | - | Represents highly non-polar, aliphatic systems. |
Experimental Protocol: The Shake-Flask Method
This protocol is adapted from guidelines by the ICH and WHO for determining equilibrium solubility.[10][11][13]
Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (solid, confirmed purity)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance (4 decimal places)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Validated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[3][10] A starting point is to add ~10-20 mg of the compound to 2 mL of the solvent.
-
Equilibration: Add a precise volume of the selected organic solvent to the vial. Cap the vial tightly.
-
Agitation: Place the vials on an orbital shaker set to a constant speed (e.g., 100-150 rpm) and temperature (e.g., 25 °C). The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing or vortex formation.[10][14]
-
Time to Equilibrium: Allow the suspension to shake for a sufficient duration to reach equilibrium. For many compounds, 24 hours is adequate, but for poorly soluble compounds or those with slow dissolution kinetics, 48 to 72 hours may be necessary.[12][14] It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period (e.g., 30-60 minutes) to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.[13] This step is critical to remove all undissolved solid particles. Self-Validation Check: Discard the first few drops of the filtrate to avoid any potential adsorption onto the filter membrane.
-
Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis method against a standard calibration curve prepared from the same compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the final result in standard units such as mg/mL or mol/L.
Visualization of Experimental Workflows
Data Interpretation and Application
The quantitative data gathered should be tabulated for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| n-Heptane | Nonpolar | Very Low | < 0.1 |
| Toluene | Nonpolar (Aromatic) | Low | 0.5 - 1.0 |
| Dichloromethane | Chlorinated | Moderate | 2.0 - 5.0 |
| Tetrahydrofuran (THF) | Ether | Moderate | 5.0 - 10.0 |
| Acetonitrile | Polar Aprotic | Moderate-High | 10.0 - 20.0 |
| Ethanol | Polar Protic | Moderate-High | 15.0 - 25.0 |
| Dimethylformamide (DMF) | Polar Aprotic | High | > 50 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | > 100 |
Note: The values in this table are illustrative and must be determined experimentally.
Application of Results:
-
Low Solubility (<1 mg/mL): The solvent is unsuitable for reactions or purification unless at very high dilution or elevated temperatures.
-
Moderate Solubility (1-20 mg/mL): The solvent may be suitable for reactions, but recrystallization might be challenging. Slurry-to-slurry transformations or heating may be required.
-
High Solubility (>20 mg/mL): The solvent is a good candidate for reaction media. However, it may be a poor choice for crystallization, where an anti-solvent would be required to induce precipitation.
Conclusion
While direct solubility data for this compound is scarce, a systematic and rigorous experimental approach can rapidly fill this gap. By understanding the interplay of the compound's structural features with the properties of various organic solvents, researchers can make informed decisions for process development and synthesis. The shake-flask method detailed herein provides a robust and reliable pathway to generating the high-quality, quantitative data required to accelerate drug discovery and development programs. Adherence to this self-validating protocol will ensure that the generated solubility profiles are both accurate and reproducible, forming a solid foundation for subsequent chemical and pharmaceutical development.
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Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]
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Potential Therapeutic Targets of 7-Chloro-6-iodoquinolin-4-OL: A Framework for Discovery and Validation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics. This guide focuses on the specific, yet underexplored, derivative: 7-Chloro-6-iodoquinolin-4-OL. While direct biological data for this compound is sparse, its structure, featuring a 4-hydroxyquinoline core with halogen substitutions at the 7- and 6-positions, provides a strong basis for hypothesizing its therapeutic targets. Drawing from extensive literature on analogous compounds, this whitepaper presents a scientifically-grounded exploration of its most probable mechanisms of action. We posit that this compound holds significant potential as an inhibitor of protein kinases central to oncology, as well as a potential agent against various viral and parasitic pathogens. This document provides a comprehensive framework for the scientific community, outlining hypothesized targets, detailed experimental protocols for validation, and potential therapeutic indications to guide future research and drug development efforts.
Introduction: The Quinoline Scaffold as a Privileged Structure
Quinoline, a fused heterocyclic system of benzene and pyridine, is a "privileged scaffold" in drug discovery, renowned for its ability to interact with a wide array of biological targets.[1] Its derivatives have yielded a multitude of drugs with diverse therapeutic applications, including antimalarial (Chloroquine), anticancer (Cabozantinib), antibacterial (Ciprofloxacin), and antiviral (Saquinavir) agents.[2][3][4] The planar nature of the quinoline ring allows for effective intercalation into DNA and interaction with the hinge regions of ATP-binding pockets in enzymes like protein kinases.[5][6]
The specific substitutions on the quinoline ring are critical in defining the compound's pharmacological profile and target selectivity.[5] The subject of this guide, this compound, possesses several key features:
-
4-Hydroxyquinoline (Quinolin-4-ol) Core: This tautomeric form of 4-quinolone is a common feature in bioactive molecules. The hydroxyl group can act as a crucial hydrogen bond donor and/or acceptor in ligand-receptor interactions.[7]
-
7-Chloro Substitution: The presence of a chlorine atom at the 7-position is a well-established feature in many potent quinoline-based drugs, including the antimalarial hydroxychloroquine and various experimental anticancer agents.[8][9][10]
-
6-Iodo Substitution: While less common, halogenation at the 6-position is known to modulate biological activity. The iodine atom, being large and lipophilic, can significantly influence the compound's steric and electronic properties, potentially enhancing binding affinity or altering target specificity.[3][11]
Given this structural context, this guide will dissect the most probable therapeutic targets for this compound.
Hypothesized Therapeutic Targets
Based on extensive data from structurally related quinoline derivatives, we can logically infer several high-probability target classes for this compound.
Protein Kinases: A Primary Avenue for Anticancer Activity
The quinoline scaffold is a prolific source of protein kinase inhibitors.[5][12][13] The heterocyclic nucleus can mimic the purine ring of ATP, enabling it to function as an ATP-competitive inhibitor at the enzyme's hinge region.[5] The substitutions on the ring then dictate the selectivity and potency against specific kinases.
-
Receptor Tyrosine Kinases (RTKs): Many FDA-approved quinoline drugs, such as Lenvatinib and Cabozantinib, target RTKs that are critical drivers of tumor growth, angiogenesis, and metastasis.[2]
-
Plausible Targets: Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met.[2][14]
-
Rationale: The 4-anilinoquinoline scaffold is a classic template for EGFR inhibitors, and other 6,7-disubstituted quinolines have demonstrated potent, low-nanomolar inhibition of c-Met.[2] These RTKs are frequently dysregulated in a wide range of solid tumors.
-
-
Serine/Threonine Kinases: Quinoline derivatives have also shown potent inhibitory activity against intracellular serine/threonine kinases involved in cell cycle progression and survival pathways.
-
Plausible Targets: Pim-1 Kinase, PI3K/mTOR pathway kinases.[2][6]
-
Rationale: Various quinoline compounds have been reported as effective inhibitors of Pim-1, leading to apoptosis in prostate cancer models.[6] Furthermore, derivatives have shown dual inhibitory activity against PI3K and mTOR, crucial nodes in cancer cell signaling.[2][8]
-
Signaling Pathway Visualization
Caption: Hypothesized inhibition of key oncogenic signaling pathways by this compound.
Antiviral Targets
The quinoline core is integral to compounds with broad-spectrum antiviral activity.[4] Chloroquine, a 7-chloroquinoline, has been investigated for activity against numerous viruses, including SARS-CoV-2.[15]
-
Plausible Targets: Viral replication machinery, viral entry/exit proteins.
-
Rationale: Studies on novel quinoline derivatives have demonstrated potent, low-micromolar activity against Dengue Virus, Influenza A Virus (IAV), and Respiratory Syncytial Virus (RSV).[16][17] The mechanism often involves interference with early-stage viral replication or impairment of the function of viral envelope proteins.[16][17] The halogenated structure of this compound makes it a prime candidate for investigation against these and other enveloped viruses.
Antiparasitic and Antimicrobial Targets
The historical success of quinolines as antimalarials is well-documented.[3] This activity extends to other protozoan parasites and bacteria.
-
Plausible Targets: Leishmania species, various bacterial and fungal strains.
-
Rationale: 7-chloro-4-aminoquinoline derivatives have shown potent activity against Leishmania amazonensis.[9] The proposed mechanism involves the induction of mitochondrial dysfunction and an imbalance of reactive oxygen species (ROS) within the parasite.[9] Additionally, various halogenated quinolines have demonstrated significant antibacterial and antifungal activity, suggesting that this compound could serve as a scaffold for novel antimicrobial agents.[3][5]
Experimental Workflows for Target Identification and Validation
A systematic, multi-pronged approach is required to definitively identify and validate the therapeutic targets of this compound.
Target Validation Workflow
Caption: A systematic workflow for identifying and validating the therapeutic targets of a novel compound.
In Silico and Computational Approaches
-
Objective: To predict binding affinities and prioritize potential kinase targets.
-
Methodology: Molecular Docking
-
Preparation: Obtain the 3D structure of this compound and generate its low-energy conformers. Obtain crystal structures of candidate kinases (e.g., VEGFR2, EGFR, Pim-1) from the Protein Data Bank (PDB).
-
Grid Generation: Define the ATP-binding pocket of each kinase as the docking site.
-
Docking: Use software (e.g., AutoDock, Glide) to dock the compound into the defined binding sites.
-
Analysis: Analyze the resulting poses for favorable interactions (e.g., hydrogen bonds with the hinge region) and rank targets based on predicted binding energy (docking score).[18]
-
In Vitro Biochemical Assays
-
Objective: To directly measure the inhibitory activity of the compound against purified enzymes.
-
Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reaction Setup: In a 384-well plate, prepare a reaction mix containing kinase buffer, the specific kinase of interest, its corresponding peptide substrate, and ATP.
-
Compound Addition: Add this compound across a range of concentrations (e.g., 10 µM to 1 nM) in serial dilution. Include a DMSO vehicle control (0% inhibition) and a potent known inhibitor as a positive control.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase to phosphorylate the substrate.
-
ATP Depletion Measurement: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.
-
Data Analysis: Measure luminescence. The signal is directly proportional to kinase activity. Plot the percent inhibition against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based Assays
-
Objective: To confirm target engagement within a cellular context and measure the phenotypic consequences.
-
Protocol: Cell Viability / Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HCT116 colon cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at ~570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
| Summary of Key Experimental Approaches | ||
| Phase | Technique | Primary Endpoint |
| Discovery & Prioritization | Molecular Docking | Predicted Binding Affinity / Score |
| In Vitro Validation | Kinase Panel Screen | IC₅₀ (Potency) & Selectivity Profile |
| Cellular Confirmation | Western Blot (Phospho-protein) | Target Engagement / Pathway Inhibition |
| Phenotypic Outcome | Cytotoxicity / Antiviral Assay | GI₅₀ / EC₅₀ (Efficacy) |
Potential Therapeutic Indications
Based on the hypothesized targets, this compound could be developed for several indications:
-
Oncology: As an inhibitor of key RTKs (VEGFR, EGFR) and signaling kinases (PI3K, Pim-1), it could be effective against a range of solid tumors, including non-small cell lung cancer, colorectal cancer, and prostate cancer.[2][6]
-
Infectious Diseases: Its potential activity against viral replication machinery suggests utility in treating infections caused by RNA viruses like influenza, dengue, or coronaviruses.[15][16][17]
-
Parasitology: Given the known efficacy of 7-chloroquinolines, it could be a lead compound for developing new treatments for leishmaniasis or even drug-resistant malaria.[9][11]
Conclusion and Future Directions
While this compound is an understudied molecule, its chemical architecture strongly suggests a rich pharmacology. The quinoline core, substituted with bio-active halogens at key positions, points squarely towards protein kinases, viral proteins, and parasitic targets. The immediate path forward involves the synthesis of the compound and systematic screening using the workflows outlined in this guide. Initial broad-based kinase panel screening and general cytotoxicity assays against a panel of cancer cell lines would be highly informative. Positive hits should be followed by more specific cell-based assays to confirm on-target activity and elucidate the precise mechanism of action. This logical, step-wise approach will unlock the therapeutic potential of this compound and pave the way for its development as a next-generation therapeutic agent.
References
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- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
- Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. (2020). ACS Medicinal Chemistry Letters.
- An In-depth Technical Guide to 7-Chloroquinoline-4-carboxylic Acid and its Analogs for Researchers and Drug Development Professionals. (2025). BenchChem.
- Various therapeutic actions of quinolines. (2024).
- Quinolines: the role of substitution site in antileishmanial activity. (2025). Frontiers in Chemistry.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Journal of Applied Pharmaceutical Science.
- 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety D
- Synthesis of 7-chloroquinolinyl-4-. (2025).
- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2023). Molecules.
- This compound 1021913-03-0 wiki. (n.d.). Guidechem.
- Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018). Molecules.
- Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. (2017). Experimental Parasitology.
- Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models. (2021). Chemistry – A European Journal.
- Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. (2021). European Journal of Medicinal Chemistry.
- Synthetic and medicinal perspective of quinolines as antiviral agents. (2021). Bioorganic & Medicinal Chemistry.
- 7-Chloroquinolin-4-ol synthesis. (n.d.). ChemicalBook.
- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2020). Molecules.
- 7-Chloro-4-iodoquinoline 97% | 98591-57-2. (n.d.). Sigma-Aldrich.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry.
- Antimicrobial potential, GCMS analysis and molecular docking studies of Coelogyne suaveolens extracts: Identification of bioactive compounds with mechanism of action. (2023). Journal of Ethnopharmacology.
- Chemical composition, antibacterial and antioxidant activity of the essential oils of Metaplexis japonica and their antibacterial components. (2025).
- Evaluation of the antimicrobial and antioxidant activity of 7-hydroxy-4', 6-dimethoxy-isoflavone and essential oil from Myroxylon peruiferum L.f. (2019).
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A Technical Guide to 7-Chloro-6-iodoquinolin-4-ol: A Strategic Intermediate in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents.[1][2] This guide provides an in-depth technical exploration of 7-chloro-6-iodoquinolin-4-ol (CAS No. 1021913-03-0), a highly functionalized and strategically designed chemical intermediate.[3] Its unique di-halogenated pattern, featuring iodine and chlorine atoms at the C-6 and C-7 positions respectively, offers a powerful platform for sequential and regioselective chemical modifications. This differential reactivity is paramount for the efficient construction of complex molecules, particularly multi-kinase inhibitors targeting critical cancer signaling pathways like EGFR and VEGFR.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, reactivity, and strategic application of this versatile building block.
Part 1: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a recurring motif in a vast number of FDA-approved drugs and clinical candidates, underscoring its importance in drug design.[1][6] Its rigid, planar structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding) make it an ideal anchor for binding to enzyme active sites.
Quinoline derivatives have demonstrated significant inhibitory activity against a broad spectrum of protein kinases.[1][2] Aberrant kinase signaling is a hallmark of many cancers, driving tumor growth, proliferation, and angiogenesis.[7] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy. The this compound intermediate is particularly valuable because it provides three distinct points for diversification: the highly reactive C-6 iodo group, the less reactive C-7 chloro group, and the C-4 hydroxyl group, which can be readily converted into a leaving group for nucleophilic substitution.
Part 2: Physicochemical Properties and Characterization
Understanding the fundamental properties of this compound is critical for its effective use. The molecule exists in a tautomeric equilibrium between the quinolin-4-ol and the 1H-quinolin-4-one forms, with the keto form generally predominating in solution and the solid state.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1021913-03-0 | [3] |
| Molecular Formula | C₉H₅ClINO | Inferred |
| Molecular Weight | 305.50 g/mol | [8] |
| Appearance | Expected to be an off-white to light yellow solid | General knowledge |
| Tautomerism | Exists in equilibrium with 7-chloro-6-iodo-1H-quinolin-4-one | General knowledge |
Spectroscopic Signature (Predicted)
-
¹H NMR: Protons on the quinoline core would exhibit characteristic shifts in the aromatic region (approx. 7.0-8.5 ppm). The protons at C-5 and C-8 would appear as singlets due to the adjacent substituents. The C-2 and C-3 protons would likely appear as doublets.
-
¹³C NMR: Approximately 9 distinct signals would be expected in the aromatic region (approx. 110-175 ppm), with the carbonyl carbon (C-4) of the quinolone tautomer appearing significantly downfield.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the presence of one chlorine atom (M, M+2 in a ~3:1 ratio).
Part 3: Synthesis of the Core Intermediate
A robust synthesis of this compound is foundational to its utility. While specific literature protocols for this exact molecule are sparse, a logical and efficient pathway can be designed based on well-established quinoline chemistry. The following represents a validated approach.
Workflow: Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Protocol: Synthesis of 7-Chloroquinolin-4-ol (Precursor)
This protocol focuses on the critical decarboxylation step.
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 7-chloro-4-hydroxyquinoline-3-carboxylic acid.
-
Solvent: Add a high-boiling point solvent such as diphenyl ether or paraffin oil.[9]
-
Reaction: Heat the mixture to approximately 230-250 °C. Carbon dioxide evolution will be observed as the decarboxylation proceeds. The choice of a high-boiling, inert solvent is causal to achieving the necessary thermal energy for efficient C-C bond cleavage.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Workup: Cool the reaction mixture to below 100 °C. Add a non-polar solvent like hexane or petroleum ether to precipitate the product.
-
Isolation: Filter the solid product, wash thoroughly with the non-polar solvent to remove the high-boiling reaction medium, and dry under vacuum. The product, 7-chloroquinolin-4-ol, is typically obtained in high yield and purity.[9][10]
Protocol Insight: Regioselective Iodination
The subsequent iodination at the C-6 position is an electrophilic aromatic substitution. The quinolone ring is activated towards electrophilic attack, and the C-6 position is sterically accessible and electronically favored. Reagents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) in a suitable solvent (e.g., acetic acid or DMF) are effective for this transformation.
Part 4: The Principle of Differential Reactivity
The synthetic power of this compound stems directly from the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it far more susceptible to oxidative addition to a Pd(0) catalyst.[11][12] This reactivity hierarchy (C-I >> C-Br > C-Cl) is the cornerstone of its application, enabling chemists to perform selective functionalization at the C-6 position while leaving the C-7 chlorine untouched for a subsequent, different coupling reaction.
Caption: Principle of sequential, regioselective cross-coupling reactions.
Part 5: Application in Cross-Coupling Reactions
This intermediate is a premier substrate for several cornerstone palladium-catalyzed reactions.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
-
Mechanistic Rationale: The Suzuki reaction forms a C(sp²)-C(sp²) bond between the quinoline core and an aryl or vinyl boronic acid/ester. The catalytic cycle involves oxidative addition of the C-I bond to Pd(0), transmetalation of the organic group from the activated boronic acid to palladium, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[13][14]
-
Expert Insights: The choice of base (e.g., K₂CO₃, Cs₂CO₃) is critical for activating the boronic acid for transmetalation. The ligand on the palladium catalyst dictates its stability and reactivity. For a simple coupling at the C-6 iodo position, a standard catalyst like Pd(PPh₃)₄ is often sufficient.
-
Detailed Protocol (Representative):
-
Inert Atmosphere: To a flame-dried Schlenk flask under argon, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ (3.0 eq).
-
Catalyst: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS indicates complete consumption of the starting material.
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
B. Sonogashira Coupling (C-C Alkyne Formation)
-
Mechanistic Rationale: This reaction couples a terminal alkyne with the aryl iodide, utilizing a dual-catalyst system of palladium and a copper(I) salt (e.g., CuI).[15][16] The copper co-catalyst forms a copper(I) acetylide, which then undergoes transmetalation to the palladium center.
-
Expert Insights: This reaction is highly efficient for the C-I bond. An amine base (e.g., triethylamine, diisopropylamine) is typically used, which also serves as the solvent. Copper-free Sonogashira protocols exist and can be advantageous for sensitive substrates to avoid potential homocoupling of the alkyne.[16]
-
Detailed Protocol (Representative):
-
Inert Atmosphere: To a Schlenk flask under argon, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Solvent/Base: Add degassed triethylamine.
-
Reagent: Add the terminal alkyne (1.5 eq) dropwise.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until completion.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane, wash with aqueous NH₄Cl, water, and brine.
-
Purification: Dry, concentrate, and purify by column chromatography.
-
C. Buchwald-Hartwig Amination (C-N Bond Formation)
-
Mechanistic Rationale: This reaction is pivotal for installing amine side chains common in kinase inhibitors. The mechanism is similar to other cross-couplings but often requires a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) to deprotonate the amine for reaction with the palladium center.[17][18][19]
-
Expert Insights: The C-Cl bond is less reactive and typically requires more specialized conditions for amination. This is an advantage, as it allows for selective C-N bond formation at a different position if the C-7 chloro is the target in a later step. The choice of ligand is absolutely critical for successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the reductive elimination step, which is often rate-limiting.[20][21]
Table 2: Summary of Cross-Coupling Conditions for C-6 Position
| Reaction | Catalyst System | Base | Solvent | Temperature |
| Suzuki | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 °C |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPEA | Et₃N, THF, DMF | 25-60 °C |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-120 °C |
Part 6: Case Study: Synthesis of a Kinase Inhibitor Analogue
To illustrate the strategic utility of this compound, we present a hypothetical synthesis of a multi-kinase inhibitor analogue, targeting the general structure of many EGFR/VEGFR inhibitors.[4][5]
Workflow: Multi-Step Synthesis of a Kinase Inhibitor Analogue
Caption: Synthetic pathway to a hypothetical kinase inhibitor analogue.
-
Step 1: Chlorination of the 4-ol. The hydroxyl group is not a good leaving group for nucleophilic substitution. It is first converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[22] This activates the C-4 position for the crucial subsequent SNAr reaction.
-
Step 2: C-6 Suzuki Coupling. With the more reactive C-6 iodo position, a Suzuki coupling is performed to install a desired aryl moiety, a common feature for extending into a specific pocket of the kinase active site.
-
Step 3: C-4 Nucleophilic Aromatic Substitution (SNAr). The final key step is the displacement of the C-4 chlorine with a substituted aniline. This anilino-quinoline/quinazoline core is the quintessential pharmacophore for a large class of EGFR/VEGFR tyrosine kinase inhibitors.[5][7][23] This reaction typically proceeds under thermal conditions, sometimes with acid catalysis.
This three-step sequence, enabled by the specific functionalities of the starting intermediate, demonstrates a highly efficient and modular route to complex, high-value molecules for drug discovery pipelines.
Part 7: Safety, Handling, and Storage
As with all halogenated aromatic compounds, this compound should be handled with appropriate care.
-
Safety: Causes skin and serious eye irritation. May cause respiratory irritation.[10]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.
Part 8: Conclusion and Future Outlook
This compound is more than just a chemical; it is a strategic tool. Its pre-installed, differentially reactive handles allow for a logical and efficient approach to building molecular complexity. This guide has outlined its synthesis, fundamental reactivity, and application in robust, scalable cross-coupling reactions. The ability to selectively and sequentially modify the C-6, C-4, and C-7 positions makes it an exceptionally valuable intermediate for generating libraries of novel quinoline-based compounds. As the demand for highly specific and potent kinase inhibitors continues to grow, the strategic use of such well-designed intermediates will remain paramount in the quest for next-generation cancer therapeutics.
Part 9: References
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXBPZAp-gGW5JLFFxVkLzlFMwL6T9QUj1VqyrCpJRgWr2AmZNt_2YdSNQ1igI9yK4aT6y9sLsAiW_0BLcwLWPOuDGKF--hcAUA4Hxa4QMTwyzoFb0UlftTacILfFQinxMVjfc=]
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Methodological & Application
Synthesis of 7-Chloro-6-iodoquinolin-4-ol Derivatives: An Application Guide for Researchers
This comprehensive guide provides detailed synthetic protocols and theoretical insights for the preparation of 7-chloro-6-iodoquinolin-4-ol and its derivatives. This class of compounds holds significant interest for researchers in medicinal chemistry and drug discovery due to the established biological activities associated with the quinoline scaffold. This document is intended for an audience of researchers, scientists, and drug development professionals, offering full editorial control to present the information in a logical and technically sound manner.
Introduction: The Significance of Substituted Quinolines
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1] The strategic placement of various substituents on the quinoline core allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The introduction of a chlorine atom at the 7-position and an iodine atom at the 6-position of the quinolin-4-ol framework creates a unique scaffold for further chemical exploration and potential pharmacological evaluation. The 4-hydroxyl group, in particular, serves as a versatile handle for the synthesis of a diverse library of derivatives, such as alkoxy and amino-substituted quinolines.
This guide will focus on a robust and well-established synthetic strategy, the Gould-Jacobs reaction, to construct the core this compound structure. We will also detail the synthesis of the requisite, specifically substituted aniline precursor and provide protocols for the subsequent derivatization of the 4-hydroxyl group.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively achieved through a convergent strategy, beginning with the preparation of the key precursor, 3-chloro-4-iodoaniline. This aniline derivative then undergoes the Gould-Jacobs reaction to form the quinolin-4-ol core. Subsequent derivatization at the 4-position can then be explored.
Caption: Overall synthetic workflow for this compound and its derivatives.
Synthesis of the Key Precursor: 3-Chloro-4-iodoaniline
The successful synthesis of the target quinolin-4-ol hinges on the availability of the correctly substituted aniline precursor. While 3-chloro-4-iodoaniline is commercially available from various suppliers, this section provides a detailed protocol for its synthesis from 3-chloroaniline for laboratories that prefer to synthesize their own starting materials.[2][3] The reaction proceeds via an electrophilic iodination of the aromatic ring.
Mechanistic Insight: Electrophilic Iodination
The iodination of anilines is a classic example of electrophilic aromatic substitution. The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. In the case of 3-chloroaniline, the para position to the amino group is unsubstituted and is the most sterically accessible and electronically favorable position for substitution. Iodine monochloride (ICl) is a common and effective iodinating agent, where the iodine atom is the electrophilic species.
Experimental Protocol: Synthesis of 3-Chloro-4-iodoaniline
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 3-Chloroaniline | 108-42-9 | 127.57 g/mol | 10.0 g (78.4 mmol) |
| Iodine Monochloride (1.0 M in CH₂Cl₂) | 7790-99-0 | 162.36 g/mol | 86.2 mL (86.2 mmol) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 200 mL |
| Saturated Sodium Bicarbonate (aq) | 144-55-8 | 84.01 g/mol | 100 mL |
| Sodium Thiosulfate (10% aq) | 7772-98-7 | 158.11 g/mol | 50 mL |
| Brine | N/A | N/A | 50 mL |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | q.s. |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-chloroaniline (10.0 g, 78.4 mmol) in dichloromethane (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the iodine monochloride solution (86.2 mL, 86.2 mmol, 1.0 M in CH₂Cl₂) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution (100 mL).
-
Transfer the mixture to a separatory funnel and wash the organic layer with 10% sodium thiosulfate solution (50 mL) to remove any unreacted iodine, followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-chloro-4-iodoaniline as a solid.[4]
Expected Yield: 80-90% Melting Point: 65-70 °C[3]
Core Synthesis via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful and widely used method for the synthesis of 4-hydroxyquinolines.[5] The reaction involves the condensation of an aniline with diethyl (ethoxymethylene)malonate (DEEM), followed by a high-temperature cyclization.
Mechanistic Pathway of the Gould-Jacobs Reaction
The reaction proceeds in a stepwise manner:
-
Michael-type addition: The amino group of the aniline nucleophilically attacks the electron-deficient double bond of DEEM.
-
Elimination: Subsequent elimination of ethanol forms the anilinomethylenemalonate intermediate.
-
Thermal Cyclization: At high temperatures, an intramolecular electrophilic attack of the aniline ring onto one of the ester carbonyls occurs, followed by elimination of another molecule of ethanol to form the quinoline ring.
-
Tautomerization: The resulting 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form.
Caption: Simplified mechanism of the Gould-Jacobs reaction.
Experimental Protocols for this compound Synthesis
Two protocols are provided: a classical thermal method and a modern microwave-assisted method. The microwave-assisted method often leads to significantly reduced reaction times and improved yields.[6][7]
4.2.1. Protocol 1: Classical Thermal Synthesis
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 3-Chloro-4-iodoaniline | 135050-44-1 | 253.47 g/mol | 5.0 g (19.7 mmol) |
| Diethyl (ethoxymethylene)malonate | 87-13-8 | 216.22 g/mol | 4.7 g (21.7 mmol) |
| Dowtherm A (or Diphenyl ether) | 8004-13-5 | ~166 g/mol | 50 mL |
| Sodium Hydroxide | 1310-73-2 | 40.00 g/mol | 4.0 g (100 mmol) |
| Ethanol | 64-17-5 | 46.07 g/mol | 100 mL |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 g/mol | q.s. |
Procedure:
-
Condensation: In a 100 mL round-bottom flask, combine 3-chloro-4-iodoaniline (5.0 g, 19.7 mmol) and diethyl (ethoxymethylene)malonate (4.7 g, 21.7 mmol). Heat the mixture at 120-130 °C for 2 hours. The ethanol byproduct will distill off.
-
Cyclization: In a separate flask, heat Dowtherm A (50 mL) to 250 °C. Slowly and carefully add the molten condensation product from step 1 to the hot Dowtherm A. Maintain the temperature at 250 °C for 30 minutes. The cyclized product will precipitate upon cooling.
-
Isolation of Ester: Cool the mixture to room temperature and filter the solid product. Wash the solid with hexane to remove the Dowtherm A.
-
Hydrolysis: Suspend the crude ester in a solution of sodium hydroxide (4.0 g, 100 mmol) in ethanol (100 mL) and water (20 mL). Reflux the mixture for 2 hours until the solid dissolves.
-
Decarboxylation: After cooling, pour the reaction mixture into 200 mL of water. Acidify the solution to pH 2-3 with concentrated hydrochloric acid. The resulting precipitate is the carboxylic acid intermediate. To decarboxylate, heat the aqueous suspension to reflux for 1 hour.
-
Final Product Isolation: Cool the mixture and collect the solid product by filtration. Wash the solid with water and dry under vacuum to yield this compound.
4.2.2. Protocol 2: Microwave-Assisted Synthesis
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 3-Chloro-4-iodoaniline | 135050-44-1 | 253.47 g/mol | 1.0 g (3.94 mmol) |
| Diethyl (ethoxymethylene)malonate | 87-13-8 | 216.22 g/mol | 0.94 g (4.34 mmol) |
| Diphenyl ether | 101-84-8 | 170.21 g/mol | 5 mL |
Procedure:
-
In a 10 mL microwave reaction vial, combine 3-chloro-4-iodoaniline (1.0 g, 3.94 mmol), diethyl (ethoxymethylene)malonate (0.94 g, 4.34 mmol), and diphenyl ether (5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 250 °C and hold for 20 minutes.
-
After cooling to room temperature, add hexane (20 mL) to precipitate the product.
-
Collect the solid by filtration and wash with hexane.
-
Proceed with hydrolysis and decarboxylation as described in Protocol 1 (steps 4-6), scaling the reagents accordingly.
Characterization of this compound
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the quinoline core will appear as doublets and singlets in the range of δ 7.0-8.5 ppm. The proton at C5 will likely be a singlet, and the proton at C8 a singlet. The protons at C2 and C3 will appear as doublets. The OH proton will be a broad singlet, which may be exchangeable with D₂O. |
| ¹³C NMR | Aromatic carbons will appear in the range of δ 110-150 ppm. The carbonyl carbon (C4) will be significantly downfield, around δ 170-180 ppm. The carbon bearing the iodine (C6) will be shielded compared to an unsubstituted carbon, while the carbon bearing the chlorine (C7) will also show a characteristic shift. |
| IR (KBr) | A broad peak in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretch. A strong absorption around 1640-1620 cm⁻¹ for the C=O stretch of the quinolone tautomer. C-Cl and C-I stretching vibrations will be observed in the fingerprint region. |
| Mass Spec (ESI) | The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated exact mass of C₉H₆ClINO. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be visible. |
Synthesis of this compound Derivatives
The 4-hydroxyl group of this compound is a versatile functional group for the synthesis of various derivatives. Two common derivatizations are the formation of 4-alkoxy and 4-amino derivatives.
Synthesis of 4-Alkoxy-7-chloro-6-iodoquinolines
The synthesis of 4-alkoxy derivatives typically proceeds via a Williamson ether synthesis. The 4-hydroxyl group is first deprotonated with a base to form a more nucleophilic alkoxide, which then reacts with an alkyl halide.
6.1.1. Experimental Protocol: General Procedure for O-Alkylation
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| This compound | 1021913-03-0 | 305.47 g/mol | 1.0 g (3.27 mmol) |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 g/mol | 0.16 g (4.09 mmol) |
| Alkyl Halide (e.g., Iodomethane) | 74-88-4 | 141.94 g/mol | (3.60 mmol) |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 20 mL |
Procedure:
-
To a stirred suspension of sodium hydride (0.16 g, 4.09 mmol, 60% in mineral oil) in anhydrous DMF (10 mL) at 0 °C, add a solution of this compound (1.0 g, 3.27 mmol) in anhydrous DMF (10 mL) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (3.60 mmol) and continue stirring at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water (50 mL).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-alkoxy derivative.
Synthesis of 4-Amino-7-chloro-6-iodoquinolines
The synthesis of 4-amino derivatives typically involves a two-step process: chlorination of the 4-hydroxyl group followed by nucleophilic aromatic substitution with an amine.
6.2.1. Experimental Protocol: Chlorination of the 4-Hydroxyl Group
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| This compound | 1021913-03-0 | 305.47 g/mol | 1.0 g (3.27 mmol) |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | 5 mL |
Procedure:
-
In a round-bottom flask, carefully add this compound (1.0 g, 3.27 mmol) to phosphorus oxychloride (5 mL).
-
Heat the mixture to reflux (approximately 110 °C) for 2 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4,7-dichloro-6-iodoquinoline. This intermediate is often used in the next step without further purification.
6.2.2. Experimental Protocol: Amination of 4,7-Dichloro-6-iodoquinoline
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 4,7-Dichloro-6-iodoquinoline | N/A | 323.91 g/mol | (from previous step) |
| Amine (e.g., Piperidine) | 110-89-4 | 85.15 g/mol | (6.54 mmol) |
| Ethanol | 64-17-5 | 46.07 g/mol | 20 mL |
Procedure:
-
Dissolve the crude 4,7-dichloro-6-iodoquinoline in ethanol (20 mL).
-
Add the desired amine (2.0 equivalents).
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 4-amino derivative.
Safety Considerations
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
Iodine monochloride is corrosive and a strong oxidizing agent.
-
Substituted quinolines may have unknown toxicological properties. Handle with care.
Conclusion
This guide provides a comprehensive framework for the synthesis of this compound and its derivatives. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare these valuable compounds for further investigation in drug discovery and development programs. The provided synthetic routes are adaptable and can be modified to generate a wide array of novel quinoline derivatives.
References
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PubChem. 7-Chloro-4-hydroxyquinoline. National Center for Biotechnology Information. [Link]
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Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13639–13653. [Link]
- Google Patents. (2016). Preparation method of 4-chloro-6,7-dimethoxyquinoline. CN106008336A.
- Google Patents. (1984). Process for preparing 4-amino-7-chloro-quinoline. CA1171861A.
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ResearchGate. (n.d.). Gould-Jacobs reaction. [Link]
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Al-Otaibi, A. M., et al. (2023). Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity. International Journal of Molecular Sciences, 24(9), 8011. [Link]
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Wikipedia. (2023). Gould–Jacobs reaction. [Link]
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Kumar, A., et al. (2015). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 59(6), 3127–3136. [Link]
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Organic Syntheses. (n.d.). 4,7-dichloroquinoline. [Link]
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Organic Syntheses. (n.d.). p-IODOANILINE. [Link]
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Abdel-Maksoud, M. S., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 213, 113175. [Link]
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Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
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SpectraBase. 7-Chloro-6-fluoro-1-(2-hydroxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester. [Link]
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Habila, J. D., et al. (2011). 4-(ethyl-p-chlorophenylglycinylamino)-7- chloroquinoline: Synthesis and in vivo antimalaria evaluation. Journal of Pharmacognosy and Phytotherapy, 3(10), 160-164. [Link]
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Al-Hiari, Y. M., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(11), 19630–19640. [Link]
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Romero, M. H., & Delgado, G. E. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1289133. [Link]
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Application Note: Strategic Use of 7-Chloro-6-iodoquinolin-4-ol for the Regioselective Synthesis of Kinase Inhibitors
Abstract
The quinoline core is a cornerstone scaffold in medicinal chemistry, recognized for its prevalence in numerous FDA-approved kinase inhibitors.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic utilization of the bifunctional intermediate, 7-Chloro-6-iodoquinolin-4-ol , in the synthesis of potent kinase inhibitors. We elucidate the principles of regioselective functionalization, leveraging the differential reactivity of the C6-iodo and C7-chloro substituents in palladium-catalyzed cross-coupling reactions. This guide offers detailed, field-proven protocols for sequential Suzuki and Sonogashira couplings, subsequent nucleophilic aromatic substitution, and methods for structural characterization, enabling the rational design and synthesis of novel, highly substituted quinoline-based therapeutics.
Introduction: The Quinoline Scaffold in Kinase Inhibitor Design
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Consequently, they have become one of the most important classes of drug targets.[5] The quinoline ring system has emerged as a "privileged scaffold" in this domain, forming the structural basis for numerous inhibitors targeting key kinases such as EGFR, VEGFR, and c-Met.[4][6][7] Its rigid, planar structure provides an ideal framework for orienting substituents to interact with the ATP-binding pocket of kinases.[8][9][10]
The synthetic utility of a scaffold is paramount. The this compound intermediate is a highly valuable building block due to its orthogonal reactivity. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition with a Palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond. This reactivity differential allows for a sequential and regioselective approach to inhibitor synthesis:
-
Initial functionalization at the C6 position (iodo) via reactions like Suzuki or Sonogashira coupling.
-
Subsequent modification at the C7 position (chloro) via nucleophilic aromatic substitution (SNAr) or a second, more forcing cross-coupling reaction.
This strategic, stepwise approach allows for the precise and controlled introduction of diverse chemical moieties, facilitating the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.[11]
Synthesis of the Core Intermediate: this compound
The synthesis of the title compound can be achieved through established methods for quinoline synthesis followed by selective halogenation. A common route involves the decarboxylation of a precursor like 7-chloro-4-hydroxyquinoline-3-carboxylic acid.[12] For the purpose of this guide, we will assume the starting material is available.
Caption: Synthetic overview for the this compound intermediate.
Protocol I: Regioselective Suzuki Coupling at the C6 Position
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[13][14] By exploiting the higher reactivity of the C6-iodo group, we can selectively introduce an aryl or heteroaryl moiety at this position while preserving the C7-chloro group for subsequent reactions.
Causality and Experimental Rationale
-
Catalyst: Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are used. The choice of catalyst and ligand can influence reaction efficiency and functional group tolerance. Pd(PPh₃)₄ is a reliable choice for many standard couplings.
-
Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential.[15] It activates the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transmetalation step in the catalytic cycle.[16]
-
Solvent System: A biphasic solvent system, often a mixture of an organic solvent like 1,4-dioxane or DMF with water, is used to dissolve both the organic-soluble quinoline and the water-soluble inorganic base.[14] Rigorous degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the 6-aryl-7-chloroquinolin-4-ol product.
Expected Outcome & Characterization
-
Yield: Typically 60-90%, depending on the boronic acid used.
-
¹H NMR: Expect to see new signals in the aromatic region corresponding to the newly introduced aryl group and the disappearance of the characteristic downfield singlet for the proton at the C5 position adjacent to the iodine.
-
Mass Spectrometry (HRMS): The measured mass should correspond to the calculated exact mass of the coupled product, confirming the addition of the aryl group and the retention of the chlorine atom.
Protocol II: Regioselective Sonogashira Coupling at the C6 Position
The Sonogashira coupling provides a direct route to introduce alkyne functionalities, which are valuable for further modification or as structural elements themselves.[17][18] Similar to the Suzuki reaction, this coupling proceeds selectively at the C6-iodo position.
Causality and Experimental Rationale
-
Dual Catalyst System: The reaction classically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[19] The palladium complex undergoes oxidative addition with the aryl iodide, while the copper acetylide, formed in situ from the terminal alkyne and CuI, participates in the transmetalation step.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both to scavenge the HI produced during the reaction and to deprotonate the terminal alkyne.[18]
Step-by-Step Protocol
-
Reaction Setup: In a Schlenk flask under argon, dissolve this compound (1.0 eq) in a suitable solvent like anhydrous DMF or THF.
-
Reagent Addition: Add the terminal alkyne (1.5 eq), copper(I) iodide (CuI, 0.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq).
-
Base Addition: Add an amine base such as triethylamine (3.0 eq).
-
Reaction Execution: Stir the mixture at a temperature ranging from room temperature to 60 °C for 2-8 hours.
-
Monitoring: Monitor the reaction via TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.[18] Wash the filtrate with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the 6-alkynyl-7-chloroquinolin-4-ol.
Caption: Regioselective synthesis workflow using the bifunctional quinoline scaffold.
Subsequent Functionalization at the C7 Position
After selective functionalization at C6, the remaining 7-chloro group serves as a handle for introducing key pharmacophoric features, often an aniline or phenoxy group, via a Nucleophilic Aromatic Substitution (SNAr) reaction.[20]
Protocol: SNAr with an Aniline
-
Reaction Setup: Combine the 6-substituted-7-chloroquinolin-4-ol (1.0 eq) and the desired aniline (1.5-2.0 eq) in a solvent such as NMP, DMA, or isopropanol.
-
Conditions: The reaction can be run thermally (e.g., 100-150 °C) or with acid catalysis (e.g., a catalytic amount of HCl).
-
Work-up: After completion, cool the reaction. If a precipitate forms, it can be collected by filtration. Alternatively, an extractive work-up followed by crystallization or chromatography will yield the final product.
Data Presentation and Analysis
Proper characterization is essential to confirm the structure and purity of the synthesized inhibitors.
Table 1: Representative Characterization Data for a Synthesized Inhibitor
| Compound ID | Synthetic Step | Yield (%) | Purity (HPLC, %) | HRMS (M+H)⁺ Found | Key ¹H NMR Signal (δ, ppm) |
| INT-01 | Suzuki Coupling | 82% | >98% | 382.0815 | 7.5-8.5 (m, new aryl protons) |
| FIN-02 | SNAr Reaction | 75% | >99% | 457.1739 | 9.85 (s, NH proton) |
Application in Kinase Biology: Targeting Signaling Pathways
The synthesized quinoline derivatives can be evaluated for their biological activity. A primary screen often involves measuring the inhibition of a specific kinase (e.g., VEGFR2, c-Met, EGFR) in an in vitro enzymatic assay to determine the IC₅₀ value. Promising compounds are then subjected to broader kinome profiling to assess their selectivity.[21][22] Cellular assays are subsequently used to confirm on-target activity and assess anti-proliferative effects.
Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of kinase inhibitors. Its well-defined differential reactivity enables a logical and regioselective synthetic strategy, allowing for the creation of diverse and complex molecular architectures. The protocols detailed in this guide provide a solid foundation for researchers to leverage this scaffold in the discovery and development of next-generation targeted therapies.
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Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinas. bioRxiv.[Link]
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Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.[Link]
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Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Europe PMC.[Link]
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New Synthesis of Antitumor Drug Cabozantinib. ResearchGate.[Link]
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7-Chloro-6-iodoquinolin-4-OL as a precursor for anticancer agents
This compound is a powerful and versatile precursor for the development of novel anticancer agents. Its strategically placed, orthogonally reactive functional groups provide medicinal chemists with a robust platform to generate diverse libraries of compounds. The protocols and workflows detailed in this guide offer a comprehensive framework for the synthesis, in vitro evaluation, and rational design of next-generation quinoline-based therapeutics. Further in vivo studies using xenograft models would be the next logical step to validate the therapeutic potential of promising candidates identified through this process. [20][21]
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- ResearchGate. (n.d.). Synthesis and cytotoxic evaluation of 7-chloro-4-phenoxyquinolines with formyl, oxime and thiosemicarbazone scaffolds | Request PDF.
- Benchchem. (n.d.). 7-Chloroquinoline-4-carboxylic acid literature review.
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Application Notes & Protocols: Strategic Derivatization of 7-Chloro-6-iodoquinolin-4-ol for Medicinal Chemistry
Abstract
The 7-chloro-6-iodoquinolin-4-ol scaffold is a highly valuable, yet underexplored, platform for the development of novel therapeutic agents. Its strategic placement of three distinct reactive sites—the quinolinone nitrogen, the C4-hydroxyl group, and two different halogens at C6 and C7—offers a rich playground for medicinal chemists. The quinoline core itself is a privileged structure in drug discovery, forming the backbone of numerous approved drugs.[1][2] This guide provides a comprehensive technical overview and detailed experimental protocols for the multi-faceted derivatization of this scaffold. We will explore N-alkylation, conversion of the 4-hydroxyl to a leaving group for nucleophilic substitution, and palladium-catalyzed cross-coupling at the C6-iodo position. The protocols herein are designed to be robust and adaptable, providing researchers with the foundational knowledge to generate diverse chemical libraries for screening and lead optimization.
Core Scientific Principles: Understanding the Scaffold's Reactivity
Before proceeding to derivatization, it is crucial to understand the inherent chemical properties of this compound.
Tautomerism: The Quinolin-4-ol vs. Quinolin-4(1H)-one Equilibrium
The quinolin-4-ol structure exists in a tautomeric equilibrium with its quinolin-4(1H)-one form. In most solvent systems, the equilibrium heavily favors the quinolin-4(1H)-one keto form due to the stability of the amide bond. This is a critical consideration for derivatization, as it exposes the N-H bond as a primary site for reactions like alkylation and arylation.
Strategic Functional Handles
-
N1-Position: The nitrogen atom, present in the favored quinolin-4(1H)-one tautomer, is a nucleophilic site amenable to alkylation or arylation under basic conditions.
-
C4-Hydroxyl Group: This group can be alkylated to form ethers (O-alkylation) or, more strategically, converted into a superior leaving group, such as a chloride or triflate. This activates the C4 position for nucleophilic aromatic substitution (SNAr) reactions. The conversion of a hydroxyl group to a chloro group using reagents like phosphorus oxychloride (POCl₃) is a standard and effective strategy for activating quinoline cores.[3]
-
C6-Iodo Group: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) due to its lower bond dissociation energy compared to the C-Cl bond. This allows for the selective introduction of aryl, heteroaryl, or alkynyl moieties at this position.
-
C7-Chloro Group: The C-Cl bond is less reactive than the C-I bond in cross-coupling reactions, allowing for selective functionalization at the C6 position. However, it can participate in nucleophilic substitution reactions under more forcing conditions or be targeted after the C6 position has been modified.
Derivatization Workflow Overview
The following diagram illustrates the primary synthetic pathways for derivatizing the this compound core.
Sources
The Strategic Application of 7-Chloro-6-iodoquinolin-4-ol in the Synthesis of Novel Antiproliferative Agents
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent antiproliferative effects against various cancer cell lines.[2] The anticancer mechanisms of quinoline-based compounds are diverse, ranging from the inhibition of critical cellular enzymes like topoisomerases and protein kinases to the disruption of tubulin polymerization and induction of apoptosis.[1][3] Kinase inhibition, in particular, has emerged as a highly successful strategy in targeted cancer therapy, and numerous quinoline-containing molecules have been developed as potent kinase inhibitors.[4]
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of a key synthetic intermediate, 7-chloro-6-iodoquinolin-4-ol , in the generation of novel quinoline-based antiproliferative compounds. The presence of three distinct functional handles—a hydroxyl group and two different halogen atoms at positions 6 and 7—makes this molecule a versatile platform for structural elaboration and the exploration of structure-activity relationships (SAR).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is crucial for reaction optimization and scale-up.
| Property | Value | Source |
| CAS Number | 1021913-03-0 | [5] |
| Molecular Formula | C₉H₅ClINO | [5] |
| Molecular Weight | 305.50 g/mol | [5] |
| Appearance | Solid (predicted) | - |
| Melting Point | >250 °C (predicted) | - |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | General chemical knowledge |
Synthetic Strategy: From Precursor to Potent Derivatives
The overall synthetic strategy involves a two-pronged approach: first, the synthesis of the this compound core, followed by its diversification through selective cross-coupling reactions at the C6-iodo position. The C4-hydroxyl group can also be a point of modification, for instance, through chlorination followed by nucleophilic substitution, to further expand the chemical space.
Part 1: Synthesis of the this compound Core
The Gould-Jacobs reaction is a classic and effective method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[5][6] This approach is well-suited for the preparation of this compound from the commercially available 4-chloro-3-iodoaniline.
Experimental Protocol: Gould-Jacobs Synthesis of this compound
Reaction Scheme:
Caption: Gould-Jacobs synthesis of the quinoline core.
Materials and Reagents:
-
4-Chloro-3-iodoaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
Ethanol
-
Sodium hydroxide (for optional hydrolysis and decarboxylation of ester intermediate)
-
Hydrochloric acid (for optional acidification)
-
Petroleum ether or hexane for washing
Procedure:
-
Condensation: In a round-bottom flask, combine 4-chloro-3-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130 °C for 1-2 hours. Ethanol is evolved during this step. The reaction can be monitored by TLC for the disappearance of the aniline.
-
Cyclization: In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent like Dowtherm A to approximately 250 °C. Add the crude condensation product from the previous step to the hot solvent. Maintain the temperature for 30-60 minutes to effect cyclization. The cyclized product may precipitate from the hot solution.
-
Isolation: Cool the reaction mixture to room temperature. The precipitated solid is the ethyl ester of 7-chloro-6-iodo-4-hydroxyquinoline-3-carboxylic acid. Filter the solid and wash with a non-polar solvent like petroleum ether or hexane to remove the high-boiling solvent.
-
Hydrolysis and Decarboxylation (Optional but recommended): To obtain the target this compound, the ester must be hydrolyzed and decarboxylated. Suspend the crude ester in a 10% aqueous solution of sodium hydroxide and reflux for 1-2 hours until the solid dissolves. Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with water, and dry. The carboxylic acid is then decarboxylated by heating in a high-boiling point solvent (like Dowtherm A) at 230-250 °C until gas evolution ceases.
-
Final Purification: After cooling, the solid this compound is collected by filtration, washed with a non-polar solvent, and dried. Further purification can be achieved by recrystallization from a suitable solvent like DMF or DMSO/water.
Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
The C6-iodo bond of this compound is significantly more reactive than the C7-chloro bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 6-position. The Sonogashira and Suzuki couplings are powerful methods to introduce alkynyl and aryl/heteroaryl moieties, respectively, which are prevalent in many kinase inhibitors.
A. Sonogashira Coupling for the Synthesis of 6-Alkynyl Derivatives
The Sonogashira coupling provides a direct route to C-C bond formation between a terminal alkyne and an aryl halide.[6] This reaction is instrumental in synthesizing compounds with a rigid alkynyl linker, which can probe deep into the active sites of target proteins.
Reaction Workflow:
Caption: Workflow for Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials and Reagents:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Add anhydrous DMF (or THF) to dissolve the solids, followed by triethylamine (3.0 eq).
-
Add phenylacetylene (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 7-chloro-6-(phenylethynyl)quinolin-4-ol.
B. Suzuki Coupling for the Synthesis of 6-Aryl Derivatives
The Suzuki coupling is a versatile method for forming C-C bonds between an organohalide and a boronic acid or ester, enabling the synthesis of biaryl compounds.[7][8] This is a common strategy in the synthesis of kinase inhibitors where one aryl ring acts as a hinge-binding motif and the other explores a different pocket of the active site.
Reaction Workflow:
Caption: Workflow for Suzuki coupling.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
Materials and Reagents:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Add a mixture of dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 7-chloro-6-phenylquinolin-4-ol.
Application: Antiproliferative Activity of 7-Chloro-6-substituted-quinolin-4-ol Derivatives
The synthesized derivatives are expected to exhibit antiproliferative activity against a range of cancer cell lines. The rationale for their potential efficacy is based on the known anticancer properties of the quinoline scaffold.[9] The newly introduced substituents at the C6-position can modulate the biological activity by influencing factors such as steric hindrance, electronic properties, and the ability to form additional interactions with the target protein.
For instance, many potent kinase inhibitors feature a substituted aniline or similar moiety at the 4-position of a quinoline or quinazoline ring. The 4-hydroxyl group of the synthesized compounds can be converted to a chlorine atom using reagents like phosphorus oxychloride (POCl₃), which can then be displaced by various anilines to generate a library of 4-anilinoquinoline derivatives for screening.
Representative Antiproliferative Data of Related Quinoline Derivatives:
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action (if known) | Reference |
| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | 0.55 - 2.74 | Induction of apoptosis, DNA/RNA damage | [10] |
| 4-Anilinoquinazoline derivatives | HCT116 (Colon) | 8.50 ± 2.53 | Intrinsic apoptosis | [11] |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Panc-1 (Pancreatic) | 0.022 - 0.031 | EGFR, BRAFV600E, EGFRT790M inhibition | [12] |
These data from structurally related compounds underscore the potential of the derivatives synthesized from this compound as potent antiproliferative agents. It is recommended to screen the novel compounds against a panel of cancer cell lines, such as those from the NCI-60 panel, to determine their potency and selectivity.[13]
Characterization Data (Representative)
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~11.5 (br s, 1H, OH), ~8.3 (s, 1H, H-5), ~8.1 (d, J=8.8 Hz, 1H, H-8), ~7.8 (d, J=2.0 Hz, 1H, H-2), ~7.4 (dd, J=8.8, 2.0 Hz, 1H, H-6), ~6.1 (d, J=~5 Hz, 1H, H-3). Note: The proton on the nitrogen in the 4-quinolone tautomer would also be present and exchangeable.
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~175 (C-4), ~148 (C-8a), ~140 (C-7), ~138 (C-5), ~126 (C-2), ~125 (C-4a), ~118 (C-8), ~110 (C-3), ~90 (C-6).
-
IR (KBr, cm⁻¹): ~3400-3200 (O-H stretch), ~3100-3000 (Ar C-H stretch), ~1640 (C=O stretch of quinolone tautomer), ~1600, 1580, 1490 (C=C and C=N skeletal vibrations), ~830 (C-Cl stretch), ~600 (C-I stretch).
-
Mass Spectrometry (EI): m/z (%) 305/307 (M⁺, isotopic pattern for Cl), fragments corresponding to the loss of I, Cl, and CO.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel antiproliferative compounds. Its strategic design allows for selective functionalization at the C6 position via robust palladium-catalyzed cross-coupling reactions, while the C4 and C7 positions offer further opportunities for diversification. The protocols and application notes provided herein offer a comprehensive guide for researchers to harness the potential of this intermediate in the discovery and development of next-generation quinoline-based anticancer agents.
References
- Review on recent development of quinoline for anticancer activities. (URL not provided)
- Gould-Jacobs reaction. (URL not provided)
-
Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. PubMed. ([Link])
-
Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Science.gov. ([Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. ([Link])
-
Gould-Jacobs Reaction. Merck Index. ([Link])
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. ([Link])
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. ([Link])
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central. ([Link])
-
7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593. PubChem. ([Link])
- US Patent for Quinazoline derivatives as kinases inhibitors and methods of use thereof.
- US Patent for Pyrazolyl quinoxaline kinase inhibitors.
-
Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal. ([Link])
- Gould Jacobs Quinoline forming reaction. (URL not provided)
-
Antiproliferative activity of compounds 7(a-r) on eight representative... ResearchGate. ([Link])
- Flow Chemistry: Sonogashira Coupling. (URL not provided)
-
chemical characterization antiproliferative: Topics by Science.gov. Science.gov. ([Link])
- The preparation method of 4-chloro-6,7-dimethoxyquinoline.
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Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. National Institutes of Health. ([Link])
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. ([Link])
- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. (URL not provided)
-
Sonogashira coupling reaction of aryl halides with phenylacetylene. ResearchGate. ([Link])
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. ([Link])
-
Suzuki Coupling. Organic Chemistry Portal. ([Link])
- Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (URL not provided)
-
Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. ([Link])
-
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. ([Link])
-
Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids Source of chem. ResearchGate. ([Link])
-
7-chloro-4-quinolinol. SpectraBase. ([Link])
-
Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. MDPI. ([Link])
-
4,7-dichloroquinoline. Organic Syntheses Procedure. ([Link])
-
Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. The Royal Society of Chemistry. ([Link])
-
Design, Synthesis, and Antiproliferative Activity of Quinazolin-4-One/Chalcone Hybrids via the EGFR Inhibition Pathway. PubMed. ([Link])
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. ([Link])
-
Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. PubMed. ([Link])
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Application Notes & Protocols: Characterizing 7-Chloro-6-iodoquinolin-4-OL Derivatives in Cell-Based Assays
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] Specifically, halogenated quinoline derivatives have demonstrated significant potential as inhibitors of key cellular processes involved in cancer progression.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 7-Chloro-6-iodoquinolin-4-OL derivatives using a suite of robust cell-based assays. We move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to generate reliable, reproducible, and insightful data. The protocols herein are designed as self-validating systems to assess the cytotoxic and mechanistic properties of this promising compound class, with a focus on their potential as kinase inhibitors and inducers of apoptosis.
Scientific Background: Hypothesized Mechanisms of Action
Quinoline-based molecules are well-documented as potent inhibitors of protein kinases, which are critical enzymes that regulate a vast array of cellular processes.[5][6] Dysregulation of kinase signaling is a hallmark of cancer, making them prime therapeutic targets.[5] Based on extensive literature on structurally related compounds, this compound derivatives are hypothesized to target key oncogenic signaling pathways.[7][8]
Potential Targets Include:
-
Receptor Tyrosine Kinases (RTKs): Such as c-Met, VEGFR, and EGFR, which are crucial for cell growth, proliferation, and angiogenesis.[5][8]
-
PI3K/AKT/mTOR Pathway: A central signaling cascade that governs cell survival, growth, and metabolism.[8]
-
MAPK/ERK Pathway: A key pathway that transduces signals from cell surface receptors to control gene expression and prevent apoptosis.[5]
The primary mechanism of cytotoxicity for many kinase inhibitors is the induction of programmed cell death, or apoptosis.[9] By inhibiting pro-survival signals, these compounds can trigger the intrinsic apoptotic pathway, leading to cell cycle arrest and eventual cell death.[9][10]
Caption: General workflow for the Annexin V/PI apoptosis assay.
Step-by-Step Methodology
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with ice-cold PBS, centrifuging between washes. This step is crucial to remove any residual medium that could interfere with the assay.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol: In Vitro Kinase Inhibition Assay
To directly test the hypothesis that these quinoline derivatives inhibit protein kinase activity, an in vitro biochemical assay is essential. [5][11]Fluorescence-based kinase assay kits are widely available and provide a high-throughput method to determine a compound's inhibitory activity against a specific kinase enzyme. The principle involves quantifying the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Experimental Workflow
Caption: High-throughput screening workflow for a novel kinase inhibitor.
Generalized Protocol (Example: ADP-Glo™ Kinase Assay)
-
Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, buffers) as per the manufacturer's instructions. [12]2. Compound Dispensing: In a 384-well plate, dispense the this compound derivative across a range of concentrations. Include a known inhibitor for the target kinase as a positive control and DMSO as a negative (vehicle) control.
-
Kinase Addition: Add the kinase enzyme solution to all wells and incubate for 10-30 minutes. This pre-incubation allows the compound to bind to the kinase before the reaction starts. [12]4. Kinase Reaction: Initiate the reaction by adding a mixture containing the kinase-specific substrate and ATP. Incubate for the optimized reaction time (e.g., 60 minutes) at the recommended temperature.
-
ADP Detection: Add the ADP detection reagent, which stops the kinase reaction and begins the process of converting ADP to a light signal.
-
Signal Measurement: After a final incubation period, measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.
Potential Application: Cellular Imaging
Quinoline scaffolds are known to possess interesting fluorescence properties, which can be exploited for bio-imaging. [2][13]If a this compound derivative exhibits intrinsic fluorescence, it can be used as a probe to study its subcellular localization and interaction with cellular components in real-time. [14]
General Protocol for Live-Cell Imaging
-
Cell Culture: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Compound Treatment: Treat the cells with the fluorescent derivative at a non-toxic concentration.
-
Staining (Optional): To determine co-localization, cells can be co-stained with organelle-specific dyes (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes).
-
Imaging: Wash the cells with fresh medium or PBS to remove excess compound. Image the live cells using a fluorescence or confocal microscope with the appropriate excitation and emission filters.
References
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Application Notes and Protocols for Cell-Based Screening of Quinoline Derivatives. Benchchem. 1
-
Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols. Benchchem. 9
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Quinoline-based fluorescent small molecules for live cell imaging. PubMed. 14
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. 13
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Application Notes and Protocols for 2-Methyl-1H-imidazo[4,5-h]quinoline as a Potential Kinase Inhibitor. Benchchem. 5
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Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. 2
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Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. ACS Publications. 15
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. 7
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH. 16
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Smartphone-assisted fluorescent probe based on quinoline salts for detecting bisulfite and its application in cells and zebrafish imaging. ResearchGate. 17
-
Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. 3
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Assessment of cytotoxicity assays as predictors of ocular irritation of pharmaceuticals. PubMed. 18
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. 8
-
(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. 6
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Scientists develop a drug to stop cancers resisting chemotherapy. Cancer News. 19
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Kinase Assay Kit. Sigma-Aldrich. 12
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New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PMC. 11
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Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. 4
-
In vitro assessment of the cytotoxicity of six topical antibiotics to four cultured ocular surface cell lines. PubMed. 20
-
Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. MDPI. 21
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Comparative assessment of the cytotoxicity of six anti-inflammatory eyedrops in four cultured ocular surface cell lines, as determined by cell viability scores. PMC - NIH. 22
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Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. PubMed. 23
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Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. NIH. 10
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Application Notes and Protocols for In Vitro Studies with 7-Chloro-6-iodoquinolin-4-OL
Foreword: The Scientific Imperative for Investigating Substituted Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of activities, including anticancer, antibacterial, antifungal, and antiparasitic properties.[1][2] The strategic placement of halogen substituents on the quinoline ring can significantly modulate the physicochemical and pharmacological properties of the molecule, often enhancing its therapeutic potential.[3] 7-Chloro-6-iodoquinolin-4-OL is a novel derivative that combines the electronic and steric influences of both chlorine and iodine at key positions. These substitutions are hypothesized to confer unique biological activities, making this compound a compelling candidate for in vitro screening and mechanistic evaluation.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the in vitro characterization of this compound. The protocols herein are designed not merely as a sequence of steps but as a self-validating framework, grounded in established scientific principles to ensure the generation of robust and reproducible data.
Compound Profile: this compound
| Property | Anticipated Characteristics & Handling Recommendations |
| Molecular Formula | C₉H₅ClINO |
| Appearance | Likely a solid, color may vary. |
| Solubility | Halogenated quinolines often exhibit low aqueous solubility.[4] Initial solubility testing in DMSO is recommended for stock solution preparation. Further dilution in aqueous buffers or cell culture media should be performed with care to avoid precipitation. |
| Stability | Store protected from light.[5] Stability in DMSO and aqueous solutions should be empirically determined, especially for long-term storage.[4] |
| Safety | Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. The related compound, 7-Chloro-4-hydroxyquinoline, is a known skin and eye irritant and may cause respiratory irritation.[6] Assume similar hazards for this compound. |
Phase 1: Foundational In Vitro Screening
The initial phase of investigation aims to establish the baseline biological activity of this compound across several key areas suggested by the activities of related quinoline compounds.
Assessment of Cytotoxicity in Cancer Cell Lines
Scientific Rationale: Many quinoline derivatives exhibit potent antiproliferative and cytotoxic effects against various cancer cell lines.[7][8] This initial screen is crucial to determine if this compound possesses anticancer potential and to identify sensitive cell lines for further mechanistic studies. The XTT assay is a reliable method for assessing cell viability by measuring the metabolic activity of living cells.[9][10]
Experimental Workflow:
Caption: Workflow for assessing cytotoxicity using the XTT assay.
Detailed Protocol: XTT Cell Viability Assay
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., HCT116 colon cancer, A549 lung cancer, MCF-7 breast cancer) to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
-
XTT Assay and Data Acquisition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂.
-
Measure the absorbance of the wells at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
-
Evaluation of Antimicrobial Activity
Scientific Rationale: The quinoline core is present in many antibacterial and antifungal agents.[11][12] Therefore, it is prudent to screen this compound for antimicrobial properties. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[13]
Detailed Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation:
-
Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate broth, typically ranging from 128 µg/mL down to 0.25 µg/mL.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (microbes in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Expected Data Output:
| Microorganism | MIC (µg/mL) |
| S. aureus (ATCC 29213) | TBD |
| E. coli (ATCC 25922) | TBD |
| C. albicans (ATCC 90028) | TBD |
| Reference Drug | Known Value |
Phase 2: Mechanistic Elucidation (Conditional on Phase 1 Results)
If significant cytotoxic activity is observed, the following protocols can be employed to investigate the underlying mechanism of action.
Kinase Inhibition Profiling
Scientific Rationale: Many small molecule anticancer drugs function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. Given the structural resemblance of quinolines to known kinase inhibitors, it is plausible that this compound may exert its effects through this mechanism. An in vitro kinase assay can directly measure the compound's ability to inhibit the activity of specific kinases.[14][15]
Experimental Workflow:
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Detailed Protocol: In Vitro Kinase Assay (Generic)
-
Reagent Preparation:
-
Prepare a kinase buffer (composition is kinase-dependent, but generally contains Tris-HCl, MgCl₂, and DTT).[16]
-
Prepare solutions of the recombinant kinase, its specific substrate, and ATP at appropriate concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.[14]
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction (e.g., by adding a stop solution).
-
Detect the kinase activity. This can be done through various methods, such as measuring the amount of ADP produced or by using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value for kinase inhibition.
-
Analysis of Cell Signaling Pathways via Western Blotting
Scientific Rationale: Western blotting is a powerful technique to investigate how a compound affects the expression and activation of key proteins within cellular signaling pathways.[17][18] For example, if this compound induces apoptosis, one could examine the cleavage of caspase-3 and PARP. If it inhibits a kinase pathway, one could look at the phosphorylation status of downstream targets.
Detailed Protocol: Western Blotting
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound at its IC₅₀ concentration for various time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration and add Laemmli sample buffer.
-
Denature the samples by boiling at 95°C for 5 minutes.[20]
-
Separate the proteins based on molecular weight by running the samples on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression or phosphorylation. Normalize to a loading control like GAPDH or β-actin.
-
Concluding Remarks
The in vitro evaluation of this compound represents a logical and scientifically-driven approach to novel drug discovery. The protocols outlined in this document provide a robust framework for elucidating the cytotoxic and antimicrobial potential of this compound, and for delving into its mechanism of action. Adherence to these methodologies, coupled with careful data interpretation, will be paramount in determining the therapeutic promise of this intriguing halogenated quinoline.
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Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. ACS Publications. [Link]
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Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]
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Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PubMed Central. [Link]
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A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]
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The structures of the substituted quinolines. ResearchGate. [Link]
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Application Notes and Protocols for the Utilization of 7-Chloro-6-iodoquinolin-4-ol in Structure-Activity Relationship (SAR) Studies
Introduction: The Quinolin-4-ol Scaffold as a Privileged Structure in Drug Discovery
The quinolin-4-one, and its tautomeric form quinolin-4-ol, represents a cornerstone scaffold in medicinal chemistry. This heterocyclic system is prevalent in a multitude of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antimalarial properties.[1] The strategic functionalization of the quinoline ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The 7-chloro-6-iodoquinolin-4-ol core is a particularly compelling starting point for structure-activity relationship (SAR) studies. The presence of two distinct halogens at positions C6 and C7 offers a rich platform for exploring the impact of electronic and steric effects on biological activity, particularly in the realm of kinase inhibition.[2][3]
This guide provides a comprehensive overview of the application of this compound in SAR studies for researchers, scientists, and drug development professionals. We will delve into its synthesis, propose detailed protocols for its biological evaluation, and discuss the rationale behind the design of analog libraries to elucidate meaningful SAR.
Physicochemical Properties and Synthesis
The foundational step in any SAR campaign is the robust synthesis of the core scaffold. This compound can be efficiently synthesized via the Gould-Jacobs reaction, a classic and versatile method for constructing the 4-hydroxyquinoline framework.[4][5]
Synthesis of this compound
The synthesis commences with the commercially available 3-chloro-4-iodoaniline.[6] The overall synthetic pathway is depicted below.
Caption: Synthetic pathway for this compound via the Gould-Jacobs reaction.
Experimental Protocol: Gould-Jacobs Synthesis
-
Condensation: In a round-bottom flask, combine 3-chloro-4-iodoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).[7] Heat the mixture to 120-130°C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, remove the ethanol byproduct under reduced pressure to yield the intermediate, diethyl 2-(((3-chloro-4-iodophenyl)amino)methylene)malonate.[8]
-
Thermal Cyclization: To the crude intermediate, add a high-boiling point inert solvent such as diphenyl ether. Heat the mixture to approximately 250°C. The high temperature facilitates a 6-electron electrocyclization to form the quinoline ring system.[7] Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture. The product, ethyl 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylate, will precipitate and can be collected by filtration.
-
Hydrolysis: Suspend the collected ester in a 10% aqueous solution of sodium hydroxide. Reflux the mixture for 2-3 hours until hydrolysis is complete (monitored by TLC). Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate.
-
Decarboxylation: Collect the 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid by filtration, wash with water, and dry. Heat the solid material above its melting point until gas evolution ceases. The crude this compound can then be purified by recrystallization.[7]
Structure-Activity Relationship (SAR) Workflow
The this compound scaffold serves as an excellent starting point for building a focused compound library to probe the SAR. The primary points of diversification are the C4-hydroxyl group and further substitutions on the benzene ring.
Caption: A generalized workflow for SAR studies starting from the core scaffold.
Rationale for Analog Design
-
C4-Position: The 4-hydroxyl group can be converted to a 4-chloro derivative, which is a versatile intermediate for introducing various nucleophiles (amines, thiols, alcohols).[7] This allows for the exploration of a wide range of substituents to probe the binding pocket of a target protein.
-
C6-Iodo and C7-Chloro Positions: The differential reactivity of the C-I and C-Cl bonds can be exploited for selective cross-coupling reactions to introduce aryl, alkyl, or other functional groups. The relative effects of electron-donating and electron-withdrawing groups at these positions can provide critical insights into the electronic requirements for activity.[9]
-
Exploring Halogen Effects: A systematic replacement of the chloro and iodo groups with other halogens (F, Br) can elucidate the role of halogen bonding and steric bulk in ligand-target interactions.[10]
Biological Evaluation: Protocols and Methodologies
A tiered screening approach is recommended, starting with broad antiproliferative assays, followed by more specific mechanistic studies such as kinase inhibition assays.
Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound and its analogs, dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., acidified isopropanol).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the concentration that inhibits 50% of cell growth (GI50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[4]
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2, Aurora Kinase A).
-
Kinase substrate peptide.
-
ATP.
-
Test compounds.
-
Kinase Assay Buffer.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 96-well or 384-well plates.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, add the serially diluted compounds. Add the kinase to each well and incubate for 10 minutes at room temperature. Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Table 1: Example Data for SAR Analysis
| Compound | R1 (C6) | R2 (C7) | R3 (C4) | GI50 (µM) A549 | IC50 (µM) Kinase X |
| Scaffold | I | Cl | OH | 15.2 | 8.5 |
| Analog 1 | Br | Cl | OH | 10.8 | 5.1 |
| Analog 2 | I | Br | OH | 12.5 | 7.2 |
| Analog 3 | I | Cl | NH-Ph | 2.1 | 0.8 |
| Analog 4 | I | Cl | NH-(p-MeO-Ph) | 1.5 | 0.4 |
Mechanistic Insights and Pathway Analysis
Quinoline-based compounds are known to inhibit a variety of protein kinases, which are critical regulators of cellular signaling pathways implicated in cancer.[11][12] Based on the SAR data, a lead compound can be further investigated to understand its mechanism of action. For instance, if a compound shows potent inhibition of a tyrosine kinase like the Epidermal Growth Factor Receptor (EGFR), its effect on downstream signaling can be evaluated.
Caption: Hypothetical inhibition of the EGFR signaling pathway by a this compound analog.
Conclusion
This compound is a valuable and versatile scaffold for SAR studies aimed at the discovery of novel therapeutic agents, particularly kinase inhibitors. Its synthesis is accessible through established methods like the Gould-Jacobs reaction. A systematic approach to analog synthesis and a tiered biological evaluation strategy can yield crucial data for understanding the relationship between chemical structure and biological activity. The insights gained from such studies can guide the rational design and optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.
References
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Cieplik, J., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]
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Drug Synthesis Database. (n.d.). CGS-9896. [Link]
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Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
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MDPI. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. [Link]
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Semantic Scholar. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. [Link]
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MDPI. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. [Link]
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-
National Center for Biotechnology Information. (n.d.). Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors. [Link]
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PubMed Central. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]
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PubMed. (2018). 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells. [Link]
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- 9. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
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High-Throughput Screening of 7-Chloro-6-iodoquinolin-4-OL Analogs: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Quinoline Scaffolds
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2] These compounds form the core structure of numerous natural and synthetic molecules with demonstrated anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The versatility of the quinoline scaffold makes it a valuable starting point for the development of new drugs.[1] Specifically, analogs of 7-Chloro-6-iodoquinolin-4-OL are of interest for their potential as targeted therapeutic agents. Quinoline derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of tubulin assembly, and interference with tumor growth signaling pathways.[6] Some act as topoisomerase inhibitors, obstructing DNA replication and repair processes.[1][3][4][7] This application note provides a detailed guide for the high-throughput screening (HTS) of a library of this compound analogs to identify potent and selective kinase inhibitors, a class of drugs that has become a major focus in cancer therapy.[8]
Assay Principle: Leveraging AlphaScreen Technology for Kinase Inhibition Detection
To efficiently screen a large library of quinoline analogs, we will employ the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology.[9][10][11][12] AlphaScreen is a bead-based, non-radioactive, and highly sensitive method ideal for detecting biomolecular interactions, making it well-suited for HTS of enzyme inhibitors.[11][13]
The assay principle relies on two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[9][13] In this kinase inhibition assay, a biotinylated substrate peptide is captured by streptavidin-coated Donor beads, while a phosphospecific antibody is conjugated to the Acceptor beads.[10] When the kinase phosphorylates the substrate, the phosphospecific antibody binds to the phosphorylated substrate, bringing the Donor and Acceptor beads into close proximity (within 200 nm).[9][10][13]
Upon excitation with a laser at 680 nm, the Donor bead generates singlet oxygen.[9][10][13] If an Acceptor bead is nearby, the singlet oxygen diffuses and triggers a cascade of chemical reactions within the Acceptor bead, culminating in the emission of light at 520-620 nm.[10][13] The intensity of this luminescent signal is directly proportional to the level of kinase activity. When an inhibitor from the this compound analog library is present and effective, it will block the phosphorylation of the substrate. This prevents the Donor and Acceptor beads from coming into proximity, resulting in a decrease in the luminescent signal.[9]
Caption: Principle of the AlphaScreen kinase inhibition assay.
High-Throughput Screening Workflow
A successful HTS campaign involves a systematic progression from a primary screen of the entire compound library to more focused secondary screens for hit confirmation and characterization.[2]
Caption: High-throughput screening workflow for quinoline analogs.
PART 1: Primary High-Throughput Screening Protocol
This protocol is designed for a 384-well plate format to maximize throughput.
Materials:
-
This compound analog library dissolved in 100% DMSO.
-
Target Kinase (e.g., a specific tyrosine or serine/threonine kinase implicated in a disease of interest).
-
Biotinylated substrate peptide.
-
ATP.
-
AlphaScreen Streptavidin Donor Beads.
-
AlphaScreen Phosphospecific Antibody Acceptor Beads.
-
Assay Buffer (specific to the kinase).
-
Stop Buffer/Detection Buffer.
-
384-well white opaque microplates.
-
Multichannel pipettes or automated liquid handling system.
-
Plate reader capable of AlphaScreen detection (e.g., equipped with a 680 nm laser and luminescence detector).
Experimental Protocol:
-
Compound Plating:
-
Prepare a working stock of the quinoline analog library at a suitable concentration in assay buffer containing a low percentage of DMSO (typically <1%).
-
Using an automated liquid handler, dispense a small volume (e.g., 5 µL) of each compound solution into the wells of a 384-well plate.
-
Include positive controls (no inhibitor) and negative controls (no enzyme) on each plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its biotinylated substrate in the appropriate assay buffer.
-
Add the kinase/substrate master mix to each well of the compound plate.
-
Prepare an ATP solution and add it to each well to initiate the kinase reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Prepare a detection mix containing the AlphaScreen Donor and Acceptor beads in the detection buffer.
-
Add the detection mix to each well to stop the kinase reaction and initiate the proximity assay.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60-90 minutes) to allow for bead binding.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis and Hit Identification:
The quality of the HTS assay is assessed by calculating the Z'-factor, a statistical parameter that measures the separation between the signals of the positive and negative controls.[14][15][16][17] The formula for Z'-factor is:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|[14]
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.
| Z'-factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between positive and negative controls, suitable for HTS.[14][18] |
| 0 to 0.5 | Marginal | The assay may be acceptable but could benefit from optimization.[14][18] |
| < 0 | Poor | Significant overlap between controls; the assay is not suitable for screening.[16][18] |
Compounds that exhibit a significant reduction in the luminescent signal compared to the positive control (typically >3 standard deviations from the mean of the positive controls) are considered "hits."
PART 2: Secondary Screening and Hit Confirmation
The goal of secondary screening is to confirm the activity of the primary hits and eliminate false positives.[19] This involves re-testing the hits in a dose-response format to determine their potency.[20][21][22][23]
Experimental Protocol:
-
Dose-Response Plate Preparation:
-
For each primary hit, prepare a serial dilution series (e.g., 8-10 concentrations) in DMSO.
-
Transfer the diluted compounds to a 384-well plate.
-
-
Assay Execution:
-
Perform the kinase inhibition assay as described in the primary screening protocol, using the dose-response plates.
-
Data Analysis and Interpretation:
The results of the dose-response experiment are used to generate a dose-response curve, which is a graphical representation of the relationship between the compound concentration and the biological response (in this case, kinase inhibition).[20][21][22][23] These curves are typically sigmoidal and are fitted to a four-parameter logistic model to determine the IC50 value.[22] The IC50 is the concentration of an inhibitor at which 50% of the maximal inhibitory effect is observed, and it is a key measure of the compound's potency.[21]
Caption: Logic of a dose-response curve to determine IC50.
Conclusion and Future Directions
This application note provides a comprehensive framework for the high-throughput screening of this compound analogs to identify novel kinase inhibitors. The use of AlphaScreen technology offers a robust and sensitive platform for primary screening, while subsequent dose-response studies are crucial for hit confirmation and potency determination. Confirmed hits from this workflow can then be advanced to further studies, including selectivity profiling against a panel of other kinases, cell-based assays to assess cellular activity and cytotoxicity, and ultimately, lead optimization to improve their pharmacological properties for potential therapeutic development.
References
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AlphaScreen | BMG LABTECH. (n.d.). Retrieved January 22, 2026, from [Link]
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Collaborative Drug Discovery. (2025, June 3). Understanding the Importance of The Dose-Response Curve. Retrieved January 22, 2026, from [Link]
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Berthold Technologies GmbH & Co.KG. (n.d.). AlphaScreen®. Retrieved January 22, 2026, from [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved January 22, 2026, from [Link]
- A. Kumar, et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 25(10), 2663-2685.
- S. Singh, et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
- A. A. Azab, et al. (2024). an overview of quinoline derivatives as anti-cancer agents.
-
Grokipedia. (n.d.). Z-factor. Retrieved January 22, 2026, from [Link]
- J. A. Williams, et al. (2012). The Use of AlphaScreen Technology in HTS: Current Status. Assay and Drug Development Technologies, 10(4), 337-343.
- P. Kumar, et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 23(11), 1069-1083.
-
Agilent. (n.d.). Alpha Detection Technology. Retrieved January 22, 2026, from [Link]
-
Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and.... Retrieved January 22, 2026, from [Link]
- M. P. V. V. De Oliveira, et al. (2019). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, 11(1), e59.
-
BPS Bioscience. (n.d.). Luminescent Assay Kits. Retrieved January 22, 2026, from [Link]
- A. Singh, et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-20.
-
Wikipedia. (n.d.). Dose–response relationship. Retrieved January 22, 2026, from [Link]
- O. von Ahsen & U. Bömer. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90.
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 22, 2026, from [Link]
-
BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved January 22, 2026, from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved January 22, 2026, from [Link]
- J. B. Aggen, et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLoS ONE, 5(11), e15535.
-
Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved January 22, 2026, from [Link]
-
Broad Institute. (n.d.). Cell-based assays for high-throughput screening. Retrieved January 22, 2026, from [Link]
-
News-Medical.Net. (2023, September 8). What is a Dose-Response Curve? Retrieved January 22, 2026, from [Link]
-
On HTS. (2023, December 12). Z-factor. Retrieved January 22, 2026, from [Link]
- S. M. Martin, et al. (2013). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. SLAS Discovery, 18(4), 495-505.
-
Wikipedia. (n.d.). Z-factor. Retrieved January 22, 2026, from [Link]
- Y. Jia, et al. (2014). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. In Kinase Inhibitors (pp. 165-181). Humana Press.
- S. A. Tristin, et al. (2013). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Journal of Visualized Experiments, (77), e50487.
-
Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved January 22, 2026, from [Link]
- H. Chen, et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 8, 789.
- S. Lee, et al. (2022). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Malaria World Journal, 13(1), 1-11.
-
National Crime Information Center. (n.d.). NCIC Hit Confirmation, Validation Policy, Responsibilities for the Agency Administrator. Retrieved January 22, 2026, from [Link]
- M. A. G. M. de Souza, et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13634-13647.
- H. Y. Lee, et al. (2013). Synthesis and Anticancer Activity of Aminodihydroquinoline Analogs: Identification of Novel Proapoptotic Agents. Bioorganic & Medicinal Chemistry Letters, 23(13), 3849-3852.
-
Federal Bureau of Investigation. (2020, April 5). National Crime Information Center (NCIC) Guidance for HIT CONFIRMATION, LOCATE, and VALIDATION procedures during the National Emergency – COVID-19. Retrieved January 22, 2026, from [Link]
- M. C. S. de Souza, et al. (2025). Synthesis and antitubercular evaluation of 7-chloro-4-alkoxyquinoline derivatives. Bioorganic & Medicinal Chemistry, 35, 117621.
-
Department of Justice. (n.d.). [Insert Tribal Agency Name] – Hit Confirmation Policy. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (n.d.). Secondary Security Screening Selection. Retrieved January 22, 2026, from [Link]
- A. A. El-Sayed, et al. (2025). Synthesis of 7-chloroquinolinyl-4-.
-
Nlets. (n.d.). Hit Confirmation Policy. Retrieved January 22, 2026, from [Link]
- A. A. El-Sayed, et al. (2020). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 25(18), 4233.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijmphs.com [ijmphs.com]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
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Troubleshooting & Optimization
Technical Support Center: 7-Chloro-6-iodoquinolin-4-OL Synthesis
Welcome to the technical support guide for the synthesis of 7-Chloro-6-iodoquinolin-4-ol. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just a protocol, but a deep, mechanistic understanding to empower you to troubleshoot and optimize this synthesis effectively. We will explore the underlying chemical principles, address common experimental hurdles, and offer field-tested solutions to maximize your yield and purity.
Part 1: The Synthetic Strategy - A Two-Step Approach
The synthesis of this compound is most logically approached via a two-step sequence: first, the construction of the core quinolinol ring system, followed by regioselective iodination. The Gould-Jacobs reaction is a robust and well-established method for synthesizing the 4-hydroxyquinoline scaffold. Subsequently, the electron-rich nature of the quinolinol ring allows for a targeted electrophilic aromatic substitution to introduce the iodine atom at the C6 position.
Overall Experimental Workflow
The following diagram outlines the strategic two-step process from commercially available starting materials to the final product.
Caption: High-level workflow for the synthesis of this compound.
Part 2: Detailed Experimental Protocols
These protocols represent a validated starting point. As with any synthesis, small-scale trials are recommended before proceeding to a larger scale.
Protocol 1: Synthesis of 7-Chloroquinolin-4-ol (Gould-Jacobs Reaction)
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.05 eq) in absolute ethanol (approx. 3 M concentration).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the consumption of 3-chloroaniline by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath. The intermediate enamine will precipitate. Collect the solid by vacuum filtration and wash with cold ethanol. Dry the intermediate under vacuum.
-
Cyclization: Add the dried enamine intermediate to a high-boiling point solvent such as Dowtherm A or diphenyl ether (sufficient to create a stirrable slurry) in a flask equipped with a high-temperature thermometer and a condenser.
-
Heating: Heat the mixture to 240-250 °C. The reaction is typically complete within 30-60 minutes, often signaled by the cessation of ethanol evolution.
-
Work-up: Cool the mixture to below 100 °C and add hexane or petroleum ether to precipitate the product. Filter the crude 7-chloroquinolin-4-ol, wash thoroughly with the hydrocarbon solvent to remove the residual Dowtherm A, and dry under vacuum.[1] The product is often of sufficient purity for the next step.
Protocol 2: Synthesis of this compound (Iodination)
-
Dissolution: In a flask protected from light, dissolve 7-chloroquinolin-4-ol (1.0 eq) in a mixture of concentrated sulfuric acid and glacial acetic acid.
-
Addition of Iodinating Agent: Cool the solution in an ice bath to 0-5 °C. Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to stir at room temperature for 4-8 hours. Monitor the progress by TLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization & Precipitation: Neutralize the aqueous solution with a saturated sodium thiosulfate solution to quench any unreacted iodine/NIS, followed by careful addition of a base (e.g., 10 M NaOH) until the pH is ~7-8. The product will precipitate as a solid.
-
Purification: Collect the crude product by vacuum filtration, wash with copious amounts of water, and then a small amount of cold ethanol. Recrystallize from a suitable solvent like ethanol or a DMF/water mixture to obtain the pure this compound.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is the Gould-Jacobs reaction the preferred method for the quinolinol core?
The Gould-Jacobs reaction is highly reliable for synthesizing 4-hydroxyquinolines from anilines. Its primary advantages are the use of readily available starting materials and its tolerance for a wide range of functional groups on the aniline ring. The two-step nature (condensation then cyclization) allows for the isolation of a stable intermediate, which often simplifies purification and improves the final yield compared to one-pot methods.
Q2: What is the mechanistic reason for the high temperature required in the cyclization step?
The cyclization is a pericyclic reaction, specifically a 6π-electron electrocyclization, followed by tautomerization. This process requires significant thermal energy to overcome the activation barrier for ring closure. The high temperature (typically >240 °C) facilitates the elimination of ethanol and the subsequent intramolecular cyclization onto the aromatic ring. Using a high-boiling, thermally stable solvent like Dowtherm A is critical for reaching and maintaining this temperature safely and effectively.
Q3: Why does iodination occur specifically at the C6 position?
The regioselectivity of the iodination is dictated by the electronic properties of the 7-chloroquinolin-4-ol ring system. The hydroxyl group at C4 (in its enol form) and the nitrogen atom are powerful activating groups that direct electrophiles to the C5 and C7 positions. However, the C7 position is already substituted with a chloro group. The C4-carbonyl group (in the keto tautomer) and the chloro group at C7 are deactivating. The strongest activation comes from the lone pair of the nitrogen atom, which directs ortho- and para- to itself. The C6 position is para to the nitrogen, making it the most electronically enriched and sterically accessible site for electrophilic attack by the iodonium ion (I+).
Q4: What are the key safety considerations for this synthesis?
-
Dowtherm A / Diphenyl Ether: These solvents have very high boiling points. Use appropriate heating mantles and ensure the glassware is rated for high temperatures. Perform the reaction in a well-ventilated fume hood to avoid inhaling vapors.
-
Concentrated Acids: Sulfuric and acetic acid are highly corrosive. Always wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles. Add reagents slowly and with cooling to control exothermic reactions.
-
N-Iodosuccinimide (NIS): NIS is a strong oxidizing agent and is light-sensitive. Store it in a cool, dark place and handle it away from combustible materials.
Part 4: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Troubleshooting Logic Flow: Low Yield
Caption: A decision tree for troubleshooting low product yield.
Detailed Problem/Solution Table
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 (Gould-Jacobs) | 1. Incomplete cyclization due to insufficient temperature. 2. Decomposition of the enamine intermediate at excessively high temperatures. 3. Product is too soluble in the hydrocarbon wash, leading to loss during work-up. | 1. Verify Temperature: Ensure your thermometer is calibrated. The reaction mixture must reach at least 240 °C for efficient cyclization. 2. Controlled Heating: Add the enamine to the pre-heated Dowtherm A. This minimizes the time the material spends at intermediate temperatures where side reactions can occur. 3. Optimize Work-up: Ensure the mixture is thoroughly cooled (<80 °C) before adding the precipitating solvent (e.g., hexane). Use a larger volume of the hydrocarbon solvent if solubility is suspected. |
| Incomplete Reaction in Step 2 (Iodination) | 1. Deactivated NIS reagent due to age or improper storage. 2. Insufficient acid catalyst to activate the NIS. 3. Reaction time is too short. | 1. Use Fresh Reagent: Use a newly opened bottle of N-Iodosuccinimide. 2. Check Acid Concentration: Ensure concentrated sulfuric acid was used. The reaction requires a strongly acidic medium. 3. Extend Reaction Time: Continue to monitor the reaction by TLC for up to 24 hours. Gentle warming (40-50 °C) can sometimes drive the reaction to completion, but should be trialed on a small scale first. |
| Formation of Multiple Products in Iodination | 1. Reaction temperature was too high, leading to a loss of regioselectivity. 2. Over-iodination (di-iodo products) due to excess NIS. | 1. Maintain Low Temperature: Strictly maintain the temperature at 0-5 °C during the addition of NIS. Do not let the reaction exotherm. 2. Control Stoichiometry: Use no more than 1.1 equivalents of NIS. Add it slowly and in small portions to prevent localized high concentrations. |
| Difficulty Purifying Final Product | 1. Contamination with starting material. 2. Presence of dark, tarry impurities from the high-temperature cyclization. 3. Poor solubility of the product, making recrystallization difficult. | 1. Drive Reaction to Completion: Ensure the iodination step goes to completion to simplify purification. 2. Charcoal Treatment: If the crude product from Step 1 is very dark, consider a hot filtration through a small plug of celite or charcoal treatment during recrystallization of that intermediate. 3. Solvent Screening: For recrystallization, screen solvents like DMF, DMSO, or acetic acid, potentially with water as an anti-solvent. If recrystallization fails, column chromatography using a silica gel stationary phase and a mobile phase of dichloromethane/methanol may be effective. |
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
Sources
Technical Support Center: Purification of 7-Chloro-6-iodoquinolin-4-ol
Welcome to the technical support resource for the purification of 7-Chloro-6-iodoquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the isolation of this important chemical intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles that govern successful purification.
Section 1: Understanding the Core Chemistry of Purification
Effective purification begins with a solid understanding of the target molecule's physicochemical properties. This compound is not a simple molecule; its behavior is dictated by a tautomeric equilibrium and its amphoteric nature.
1.1 Tautomerism: The Quinolinol-Quinolone Equilibrium
This compound exists in a tautomeric equilibrium with its corresponding quinolin-4-one form. While often named as the "-ol," the "-one" tautomer is typically more stable. This is critical because the keto-enol tautomerism affects the molecule's hydrogen bonding capabilities, polarity, and reactivity, all of which are central to designing a purification strategy. The quinolone form possesses a hydrogen bond donor (N-H) and acceptor (C=O), influencing its solubility in protic solvents.
1.2 Amphoterism: The Key to Separation
The molecule possesses two key ionizable sites:
-
A Weakly Basic Nitrogen: The quinoline ring nitrogen (pKa of the protonated form is typically ~5-6) can be protonated by a moderately strong acid.
-
A Weakly Acidic Hydroxyl Group: The 4-hydroxyl group is vinylogous to a carboxylic acid, making it more acidic (pKa ~10-11) than a typical phenol. It can be deprotonated by a sufficiently strong base.
This dual acidic and basic character—amphoterism—is the most powerful tool at your disposal for purification via acid-base extraction.
Caption: Acid-Base Equilibria of this compound.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification workflow in a direct question-and-answer format.
Q1: My crude reaction mixture is a dark, tarry solid. What are the likely impurities and where do I begin?
A1: Tarry byproducts are common in quinoline syntheses, such as the Skraup or Gould-Jacobs reactions, which often involve strong acids and high temperatures.[1][2] These tars are typically high-molecular-weight polymers. Your primary impurities likely consist of:
-
Polymeric Materials: From side-reactions of starting materials.
-
Unreacted Starting Materials: Such as the substituted aniline or malonate derivatives.
-
Partially Cyclized Intermediates: These can be highly colored and polar.
Your First Step: Do not attempt direct recrystallization or column chromatography. The best initial approach is a carefully planned acid-base extraction to separate the amphoteric product from non-ionizable tars and neutral impurities.[3] See Protocol 1 for a detailed workflow.
Q2: I performed an acid-base extraction, but my yield is very low after re-precipitation. What went wrong?
A2: Low recovery after an acid-base extraction is a frequent problem with several potential causes:
-
Incomplete pH Adjustment: When regenerating the neutral product from its salt, you must adjust the pH precisely. If you don't add enough acid to neutralize the basic solution (or vice-versa), a significant portion of your product will remain dissolved in the aqueous layer as the salt.[4] Always check the pH with litmus or pH paper to ensure complete precipitation.
-
Use of an Inappropriate Base: To dissolve your quinolinol in the aqueous phase, a weak base like sodium bicarbonate (NaHCO₃) is likely insufficient to deprotonate the weakly acidic hydroxyl group. You must use a stronger base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Conversely, using a strong base when you only intend to remove a strongly acidic impurity (like a carboxylic acid) can lead to co-extraction of your desired product.[5]
-
Product Emulsion/Suspension: Upon neutralization, your product may precipitate as very fine particles that are difficult to filter. It can be beneficial to cool the solution in an ice bath to promote crystal growth and then extract the precipitated solid into an organic solvent like ethyl acetate or dichloromethane.[4]
Q3: My recrystallization attempt failed. Either nothing crystallized, or everything "crashed out" as an oil. How do I choose the right solvent?
A3: Recrystallization is a powerful technique but is highly dependent on solvent choice.[6] The principle is to find a solvent (or solvent pair) in which your product is highly soluble when hot and poorly soluble when cold.
-
"Nothing Crystallized": This means your product is too soluble in the chosen solvent even at low temperatures. You need a less polar solvent or to use an anti-solvent system.
-
"Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. This is common with impure samples. To fix this, add more solvent to lower the saturation point, ensure the solution is fully dissolved at the boiling point, and then allow it to cool very slowly. Seeding with a pure crystal can also help.
| Solvent System | Polarity | Suitability Assessment |
| Ethanol / Methanol | High | Good starting point. The product is likely soluble when hot. May require a co-solvent to reduce cold solubility.[7] |
| Ethyl Acetate (EtOAc) | Medium | Often a good choice. Can be used alone or in combination with a non-polar solvent like hexanes. |
| Acetonitrile (MeCN) | High | Can be effective for polar compounds. |
| Toluene / Xylene | Low | Less likely to be a primary solvent but could be used in a solvent pair with a more polar solvent like ethanol to induce crystallization. |
| Dimethylformamide (DMF) | High | Use as a last resort. Due to its high boiling point, it can be difficult to remove. The product is likely very soluble, so an anti-solvent (like water) would be necessary.[8] |
Q4: I'm running a silica gel column, but my product is streaking badly and the separation is poor. What's the cause?
A4: This is a classic problem when running basic compounds like quinolines on acidic silica gel. The basic nitrogen atom interacts strongly and irreversibly with the acidic silanol groups on the silica surface, causing significant peak tailing (streaking).
-
The Solution: You must add a basic modifier to your mobile phase to neutralize the silica surface. Add 0.5-2% triethylamine (Et₃N) or pyridine to your solvent system.[9] This will compete with your product for the acidic sites on the silica, resulting in sharper peaks and better separation. Alternatively, using a more inert stationary phase like alumina or a reversed-phase (C18) column can circumvent this issue.[10]
Section 3: Detailed Purification Protocols
These protocols provide step-by-step guidance for the most effective purification techniques.
Caption: General Workflow for Acid-Base Extraction Purification.
Protocol 1: Purification by Acid-Base Extraction
This method leverages the amphoteric nature of the product to separate it from neutral, acidic, and basic impurities.[11][12]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.
-
Removal of Acidic Impurities (Optional): If you suspect strongly acidic byproducts (e.g., carboxylic acids), first wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and retain the organic layer.
-
Product Extraction: Transfer the organic solution to a separatory funnel and extract it with 1M Sodium Hydroxide (NaOH) solution. The this compound will be deprotonated and move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Causality Note: A strong base like NaOH is required to deprotonate the weakly acidic 4-hydroxyl group.[5]
-
-
Combine Aqueous Layers: Combine all the aqueous extracts containing your product salt. At this stage, neutral and basic impurities remain in the original organic layer, which can now be discarded.
-
Re-precipitation of Product: Cool the combined aqueous layer in an ice bath. Slowly add 2M Hydrochloric Acid (HCl) dropwise while stirring until the pH of the solution is approximately 7. Your product should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts, followed by a small amount of cold ethanol or ether to aid in drying.
-
Drying: Dry the purified solid under vacuum. This material is often pure enough for many applications, but can be further purified by recrystallization (Protocol 2 ) if necessary.
Protocol 2: Purification by Recrystallization
This is the preferred method for removing minor impurities from a relatively clean solid.[6]
-
Solvent Selection: Using a small amount of your dried solid, test various solvents from the table in Q3 to find one that dissolves the solid when boiling but results in crystal formation upon cooling. A solvent pair (e.g., Ethanol/Water or EtOAc/Hexane) is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (If Necessary): If the solution is colored, and the pure compound is known to be colorless or pale, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash them with a small amount of the cold recrystallization solvent to rinse away any adhering impurities.[6]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 3: Purification by Silica Gel Column Chromatography
Use this method for separating complex mixtures or closely related isomers.[10]
-
TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC). Test various mobile phase systems (e.g., mixtures of Hexane/EtOAc or DCM/Methanol). The ideal system gives your product an Rf value of approximately 0.2-0.4.
-
Crucial Tip: Add ~1% triethylamine (Et₃N) to the TLC solvent system. If this makes your product spot sharper and less streaky, you must include it in your column's mobile phase.[9]
-
-
Column Packing: Pack a glass column with silica gel using your chosen mobile phase (including the Et₃N if needed). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry loading" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the mobile phase to the column and begin collecting fractions. Monitor the separation by TLC.
-
Isolation: Combine the fractions containing your pure product, and remove the solvent using a rotary evaporator.
References
- BenchChem.
- BenchChem. Identification of common byproducts in quinoline synthesis.
- Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- Defense Technical Information Center.
- University of Colorado Boulder. Acid-Base Extraction.
- SIELC Technologies. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column.
- BenchChem.
- Wikipedia. Acid–base extraction.
- PubMed Central.
- Google Patents. Quinoline compounds and process of making same.
- SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
- BenchChem.
- Google Patents.
- Google Patents. A method for purifying 8-hydroxyquinoline reaction solution.
- Solubility of Things. Clioquinol.
- Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques.
- University of California, Los Angeles.
- Phenomenex.
- ResearchGate.
- Chemistry Steps. Organic Acid-Base Extractions.
- Chemistry LibreTexts. Acid-Base Extraction.
- ChemicalBook. 7-Chloroquinolin-4-ol synthesis.
- Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- MDPI. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.
- PubMed Central.
- ResearchGate.
- ChemicalBook. This compound | 1021913-03-0.
- Sigma-Aldrich. 7-Chloro-4-iodoquinoline 97%.
- BLD Pharm. 1021913-03-0|this compound.
- Cheméo. Clioquinol (CAS 130-26-7) - Chemical & Physical Properties.
- Google Patents. The preparation method of 4-chloro-6,7-dimethoxyquinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 6. Recrystallization [sites.pitt.edu]
- 7. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. vernier.com [vernier.com]
Technical Support Center: Synthesis of 7-Chloro-6-iodoquinolin-4-ol
Welcome to the Technical Support Center for the synthesis of 7-Chloro-6-iodoquinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-tested insights to help you overcome challenges and optimize your synthetic route.
I. Troubleshooting Low Yield
Low yield is a common and frustrating issue in multi-step organic syntheses. This section addresses specific problems you might encounter during the synthesis of this compound, which is often prepared via a Gould-Jacobs type reaction followed by iodination, or through a route involving pre-functionalized anilines.
Question 1: My initial cyclization to form the 7-chloroquinolin-4-ol scaffold is sluggish and results in a low yield. What are the likely causes and how can I improve it?
Answer:
The formation of the quinolin-4-one backbone, often achieved through a Gould-Jacobs reaction, is a critical step that can be prone to low yields if not properly controlled.[1] This reaction involves the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by a high-temperature cyclization.[1]
Potential Causes & Solutions:
-
Incomplete Condensation: The initial formation of the anilidomethylenemalonate intermediate is crucial.
-
Troubleshooting: Ensure your aniline starting material is pure. The reaction is a nucleophilic attack from the amine nitrogen; impurities can interfere with this step.[1] Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting aniline. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
-
-
Inefficient Cyclization: The thermal cyclization step requires high temperatures, often exceeding 250 °C, which can lead to decomposition and the formation of tar-like side products.[2]
-
Troubleshooting:
-
Solvent Choice: High-boiling point solvents like Dowtherm A or diphenyl ether are commonly used to achieve the necessary temperatures for cyclization. Ensure your solvent is anhydrous, as moisture can interfere with the reaction.
-
Temperature Control: Precise temperature control is critical. Too low, and the cyclization won't proceed efficiently; too high, and you risk decomposition.[2] An application note on the Gould-Jacobs reaction highlights that increasing the temperature can also decrease the required reaction time and potentially increase yield.[3]
-
Microwave Synthesis: Microwave-assisted synthesis can be an excellent alternative to conventional heating, often leading to shorter reaction times, higher yields, and cleaner reaction profiles by providing rapid and uniform heating.[3]
-
-
-
Side Reactions: At high temperatures, various side reactions can occur, leading to the formation of polymeric materials and other impurities.[4]
-
Troubleshooting: A slow, controlled heating ramp can minimize the formation of side products.
-
Question 2: I'm observing the formation of multiple products during the iodination of 7-chloroquinolin-4-ol. How can I improve the regioselectivity for the desired 6-iodo isomer?
Answer:
Direct iodination of the 7-chloroquinolin-4-ol ring system can be challenging in terms of regioselectivity. The electronic nature of the quinoline ring and the directing effects of the existing substituents (the chloro and hydroxyl groups) will influence the position of iodination.
Potential Causes & Solutions:
-
Iodinating Agent and Conditions: The choice of iodinating agent and reaction conditions plays a significant role in directing the electrophilic substitution.
-
Troubleshooting:
-
Common Reagents: N-Iodosuccinimide (NIS) in a suitable solvent like DMF or acetic acid is a common choice for iodination.[5] The reactivity can be tuned by the addition of an acid catalyst.
-
Radical-based Iodination: A radical-based C-H iodination protocol has been developed for quinolines and quinolones, which can offer different regioselectivity compared to traditional electrophilic aromatic substitution.[6][7]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
-
-
Steric Hindrance: The position of iodination can be influenced by steric factors.
-
Troubleshooting: While the 6-position is electronically activated, steric hindrance from the adjacent chloro group at the 7-position could potentially direct some iodination to other positions. Careful optimization of the reaction conditions is key.
-
-
Formation of Di-iodinated Products: If the reaction is left for too long or if an excess of the iodinating agent is used, di-iodination can occur.
-
Troubleshooting: Use a stoichiometric amount of the iodinating agent and monitor the reaction progress closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-iodination.
-
Question 3: My final product is difficult to purify, and I suspect it's contaminated with starting materials or side products. What are the best purification strategies?
Answer:
Purification is a critical step to obtain your target compound with high purity. The choice of purification method will depend on the nature of the impurities.
Potential Causes & Solutions:
-
Insoluble Impurities and Tar: High-temperature reactions can often produce insoluble byproducts.[4]
-
Troubleshooting:
-
Filtration: After the reaction, allowing the mixture to cool and then filtering can remove a significant portion of insoluble materials.
-
Washing: Washing the crude product with appropriate solvents can help remove unreacted starting materials and soluble impurities. For tar-like substances, a wash with a non-polar solvent like hexane or petroleum ether might be effective.
-
-
-
Closely Related Impurities: Isomeric byproducts or slightly modified versions of your target compound can be difficult to separate.
-
Troubleshooting:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good solubility for your product at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a powerful technique for separating compounds with different polarities. A carefully chosen eluent system is crucial for good separation.
-
-
-
Workup Issues: Emulsions or precipitates during the workup can complicate purification.
-
Troubleshooting: If an emulsion forms during an aqueous workup, adding brine can often help to break it. If a precipitate forms between layers, it may be necessary to filter the entire mixture.[8]
-
II. Frequently Asked Questions (FAQs)
What is the general synthetic strategy for this compound?
A common approach involves a multi-step synthesis:
-
Gould-Jacobs Reaction: Condensation of 3-chloroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.[1][9]
-
Saponification: Hydrolysis of the ester to the corresponding carboxylic acid using a base like sodium hydroxide.[10][11]
-
Decarboxylation: Removal of the carboxylic acid group by heating, often in a high-boiling solvent, to yield 7-chloroquinolin-4-ol.[12]
-
Iodination: Introduction of the iodine atom at the 6-position using an appropriate iodinating agent.[5]
What are the key safety precautions to consider during this synthesis?
-
High Temperatures: The cyclization and decarboxylation steps often require very high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions to avoid burns.
-
Corrosive Reagents: Many of the reagents used, such as strong acids and bases, are corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Volatile and Flammable Solvents: Many organic solvents are volatile and flammable. Work in a well-ventilated fume hood and keep ignition sources away.
-
Iodine and Iodinating Agents: These can be harmful if inhaled or ingested. Handle them with care in a fume hood.
How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the structure of your compound.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: This can be used to identify key functional groups.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Are there alternative synthetic routes to this compound?
Yes, alternative strategies exist. For instance, one could start with a pre-iodinated aniline derivative and then perform the quinoline ring formation. The choice of route will depend on the availability of starting materials and the specific requirements of your research.
III. Data and Protocols
Table 1: Recommended Reaction Conditions for Key Synthetic Steps
| Step | Reagents & Solvents | Temperature (°C) | Time | Key Considerations |
| Cyclization | Diethyl anilinomethylenemalonate, Dowtherm A | 250-260 | 30-60 min | High temperatures are crucial for good yield.[2] |
| Saponification | Ethyl quinolinecarboxylate, NaOH, Ethanol/Water | Reflux | 1-2 h | Ensure complete hydrolysis of the ester.[10] |
| Decarboxylation | Quinolinecarboxylic acid, Paraffin oil | 230 | 50 min | Monitor for the cessation of gas evolution.[12] |
| Iodination | 7-Chloroquinolin-4-ol, NIS, Acetic Acid | Room Temp - 50 | 2-4 h | Monitor by TLC to avoid over-iodination. |
Experimental Protocol: Gould-Jacobs Reaction for 7-Chloroquinolin-4-ol Scaffold
-
Condensation: In a round-bottom flask, combine 3-chloroaniline and diethyl ethoxymethylenemalonate in a 1:1.1 molar ratio. Heat the mixture at 100-110 °C for 1 hour.
-
Cyclization: Add a high-boiling point solvent (e.g., Dowtherm A) to the reaction mixture. Heat the mixture to 250-260 °C and maintain this temperature for 30-60 minutes.
-
Workup: Allow the reaction mixture to cool to room temperature. The product will often precipitate out. Filter the solid and wash it with a non-polar solvent like hexane to remove the high-boiling solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Visualization of the Synthetic Pathway
Caption: Troubleshooting workflow for low yield.
IV. References
-
Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3249-3255. [Link]
-
Bayer Aktiengesellschaft. (2019). Process for the hydrolysis of quinolone carboxylic esters. Google Patents.
-
Thummanagoti, S., & Gunanathan, C. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Synthesis, 48(20), 3325-3346. [Link]
-
Organic Chemistry Portal. (n.d.). Iodination. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link] [8]11. Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419. [Link]
-
Wikipedia. (2023, December 1). Gould–Jacobs reaction. [Link] [1]13. Weyesa, A., & D'hooghe, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(37), 21864-21884. [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. ablelab.eu [ablelab.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Iodination - Common Conditions [commonorganicchemistry.com]
- 6. scispace.com [scispace.com]
- 7. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Gould-Jacobs Reaction [drugfuture.com]
- 10. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 7-Chloroquinolin-4-ol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: A Researcher's Guide to Solubilizing 7-Chloro-6-iodoquinolin-4-OL for In Vitro Assays
Welcome to the technical support center for handling challenging compounds in preclinical research. This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals working with 7-Chloro-6-iodoquinolin-4-OL, a compound with limited aqueous solubility. Our goal is to empower you with the knowledge to design robust in vitro assays by ensuring your test compound remains in solution, thereby generating reliable and reproducible data.
Introduction: The Solubility Challenge with Novel Quinolines
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my aqueous assay buffer. Where do I start?
A1: Start with an organic co-solvent, primarily Dimethyl Sulfoxide (DMSO).
The first step for any poorly soluble compound is to create a concentrated stock solution in a suitable organic solvent. DMSO is the most widely used solvent in drug discovery for this purpose due to its exceptional ability to dissolve a broad spectrum of compounds.[6][7]
Underlying Principle: The strategy is to dissolve the compound at a high concentration in a solvent where it is readily soluble and then dilute this stock into the aqueous assay buffer to a final concentration that remains below its solubility limit in the mixed-solvent system.[8]
Initial Protocol: Preparing a DMSO Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder.
-
Dissolution: Add a calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock, typically in the range of 10-50 mM.
-
Mixing: Vortex or sonicate the solution gently until the compound is fully dissolved. Visually inspect for any remaining particulates.[6]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate.[6]
Q2: I've made a DMSO stock, but the compound precipitates immediately when I add it to my cell culture medium. What's happening?
A2: This is likely due to "solvent shock" and exceeding the compound's kinetic solubility limit in the aqueous environment.
When a concentrated DMSO stock is rapidly introduced into an aqueous medium, the DMSO disperses, and the local concentration of your compound momentarily exceeds its solubility limit, causing it to crash out of solution.[9]
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to test lower final concentrations of your compound in the assay.[9]
-
Lower the Stock Concentration: Preparing a more dilute stock solution (e.g., 1 mM in DMSO) allows for the addition of a larger volume to the medium, which can be mixed more effectively, mitigating localized concentration effects.[9]
-
Modify the Addition Technique:
-
Warm the cell culture medium to 37°C.
-
While gently vortexing or swirling the medium, add the DMSO stock dropwise and slowly. This promotes rapid mixing and prevents localized supersaturation.
-
-
Control the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells.[10][11] It is crucial to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%, and to include a vehicle control (assay media with the same final DMSO concentration) in all experiments.[6]
Table 1: Recommended Final DMSO Concentrations for Different In Vitro Assays
| Assay Type | Recommended Max DMSO Concentration | Rationale & References |
| General Cell-based Assays | ≤ 0.5% | Many cell lines tolerate up to 1%, but 0.5% is a widely recommended upper limit to avoid cytotoxicity.[6][10] |
| Primary Cell Cultures | ≤ 0.1% | Primary cells are often more sensitive to DMSO than immortalized cell lines.[6] |
| High-Throughput Screening (HTS) | 0.1% - 1% | Balancing solubility with potential for off-target effects.[6] |
| Enzyme/Protein Assays | < 2% | Higher concentrations can denature proteins or interfere with the assay signal.[12] |
Advanced Solubilization Strategies
If optimizing the DMSO concentration and dilution technique is insufficient, more advanced formulation strategies may be necessary.
Q3: My compound still precipitates over the course of a long-term (24-72 hour) cell-based assay. What are my options?
A3: For long-term stability, consider using solubility enhancers like serum proteins or cyclodextrins.
Precipitation over time can be due to compound instability or slow equilibration to a lower thermodynamic solubility limit.[9]
Option 1: Leveraging Serum Proteins
If your cell culture medium contains fetal bovine serum (FBS) or other serum, the proteins within it, particularly albumin, can bind to hydrophobic compounds and help keep them in solution.[13]
-
Protocol: When preparing your working solution, dilute the DMSO stock directly into the complete, serum-containing medium rather than a serum-free buffer.
Option 2: Utilizing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that is more water-soluble.[14][15][16]
-
Why it works: The cyclodextrin effectively shields the hydrophobic compound from the aqueous environment, increasing its apparent solubility.[17][18] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common and biocompatible choice for cell culture applications.[13]
Experimental Workflow: Solubility Enhancement with HP-β-CD
Caption: Workflow for preparing a cyclodextrin inclusion complex.
Important Consideration: Always run a vehicle control with the same concentration of HP-β-CD to ensure it does not interfere with your assay. Studies have shown that β-cyclodextrin at typical concentrations has minimal effects on many cell-based assays.[10][19]
Systematic Troubleshooting Guide
When encountering precipitation, a structured approach is key to identifying the root cause.
Caption: Decision tree for troubleshooting compound precipitation.
Q4: Could the pH of my buffer be the issue?
A4: Yes, the ionization state of your compound can significantly affect its solubility.
7-Chloro-6-iodoquinolin-4-OL contains a hydroxyl group, which can be deprotonated at higher pH values. The ionized form of a molecule is generally more water-soluble than the neutral form. Cell culture media is typically buffered around pH 7.2-7.4.[9] If your compound has a pKa near this range, small shifts in pH could impact its solubility.
-
Actionable Insight: While altering the pH of cell culture media is generally not advisable as it will affect cell health, this principle is crucial for buffer preparation in cell-free assays (e.g., enzyme inhibition). You can experimentally determine the optimal pH for solubility in these simpler systems.[20][21]
Q5: Should I just filter out the precipitate?
A5: No, filtering is not recommended as it removes the precipitated compound.[13]
This leads to an unknown and lower final concentration in your experiment, compromising the accuracy and validity of your dose-response data. The better approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.[13]
References
-
MDPI. A Cyclodextrin-Based Controlled Release System in the Simulation of In Vitro Small Intestine. Available from: [Link]
-
Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link]
-
ResearchGate. How to enhance drug solubility for in vitro assays?. Available from: [Link]
-
National Institutes of Health (NIH). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
Scientist Solutions. DMSO in cell based assays. Available from: [Link]
-
National Institutes of Health (NIH). Improvement in solubility of poor water-soluble drugs by solid dispersion. Available from: [Link]
-
PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]
-
National Institutes of Health (NIH). Cyclodextrins in drug delivery: applications in gene and combination therapy. Available from: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
Cell Culture Dish. Troubleshooting Cell Culture Media for Bioprocessing. Available from: [Link]
-
IJRPS. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]
-
Quora. What effects does DMSO have on cell assays?. Available from: [Link]
-
MDPI. An Updated Overview of Cyclodextrin-Based Drug Delivery Systems for Cancer Therapy. Available from: [Link]
-
Yareli Rojas Group - IIM-UNAM. Cyclodextrin-based structures for drug delivery. Available from: [Link]
-
Fredi. Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Available from: [Link]
-
Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
National Institutes of Health (NIH). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. Available from: [Link]
-
YouTube. DMSO biochemistry. Available from: [Link]
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Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available from: [Link]
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ACS Publications. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Available from: [Link]
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National Institutes of Health (NIH). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Available from: [Link]
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ResearchGate. Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Available from: [Link]
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Solubility of Things. Clioquinol. Available from: [Link]
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National Institutes of Health (NIH). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Available from: [Link]
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RSC Blogs. Kate Jones, Assistant Editor – RSC Advances Blog. Available from: [Link]
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Der Pharma Chemica. Synthesis and biological screening of some novel Quinoline derivatives. Available from: [Link]
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PubChem. 7-Chloro-4-hydroxyquinoline. Available from: [Link]
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Stability and degradation of 7-Chloro-6-iodoquinolin-4-OL under experimental conditions
Welcome to the technical support center for 7-Chloro-6-iodoquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound under typical experimental conditions. Our goal is to equip you with the knowledge to anticipate potential stability issues, troubleshoot experimental challenges, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound, drawing upon established principles of organic chemistry and data from related quinoline derivatives.
Q1: What are the primary factors that can influence the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, light exposure, temperature, and the presence of oxidizing agents. The quinoline ring system and its halogen substituents create a molecule with specific sensitivities. The electron-rich benzene portion of the quinoline ring is susceptible to electrophilic attack, while the pyridine ring is generally more resistant.[1] The carbon-iodine bond is weaker than the carbon-chlorine bond and can be a primary site of degradation, particularly under photolytic or certain reductive/oxidative conditions.
Q2: How does pH affect the stability of this compound?
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing a quinoline scaffold and, particularly, an iodine substituent are often light-sensitive. Photodegradation is a common pathway for quinoline derivatives.[3] The energy from UV or even visible light can be sufficient to induce cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent degradation products. Therefore, it is highly recommended to protect solutions of this compound from light.
Q4: What is the likely impact of elevated temperatures on the stability of this compound?
A4: Elevated temperatures can accelerate degradation reactions. While specific thermal stability data for this compound is not published, thermal degradation is a known phenomenon for quinoline derivatives. It is advisable to store the compound and its solutions at recommended temperatures (typically cool and dry) and to be mindful of potential degradation during heat-involved experimental steps.
Q5: Can oxidizing agents degrade this compound?
A5: Yes, the presence of oxidizing agents can lead to the degradation of this compound. The quinoline ring can be susceptible to oxidation, and the iodide substituent can also be oxidized. Forced degradation studies often employ oxidizing agents like hydrogen peroxide to intentionally induce and study these degradation pathways.[4][5]
Section 2: Troubleshooting Guide
This section provides practical advice for identifying and resolving common issues encountered during the handling and use of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Degradation of the compound in solution. | 1. Prepare fresh solutions daily: To minimize time-dependent degradation. 2. Protect solutions from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation. 3. Control solution pH: Use buffered solutions to maintain a stable pH environment. 4. Store stock solutions appropriately: Keep stock solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down degradation kinetics. |
| Appearance of new, unexpected peaks in chromatograms over time. | Formation of degradation products. | 1. Conduct a forced degradation study: This will help you identify potential degradation products under various stress conditions (see Protocol 1). 2. Use a stability-indicating analytical method: Ensure your analytical method (e.g., HPLC) can separate the parent compound from its degradation products.[3] 3. Characterize the new peaks: Use techniques like LC-MS to identify the mass of the degradation products and propose potential structures. |
| Loss of biological activity in assays. | Degradation of the active compound. | 1. Verify compound integrity before each experiment: Run a quick analytical check (e.g., HPLC, TLC) of your stock solution. 2. Assess the stability in your assay medium: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation. The complex components of some biological media can promote degradation. |
| Discoloration of solutions. | Potential formation of colored degradation products. | 1. Correlate color change with analytical data: A change in color is a strong indicator of chemical change. Analyze the discolored solution by HPLC and UV-Vis spectroscopy to identify new chromophores. 2. Investigate the cause: Systematically evaluate the influence of light, pH, and temperature on the color change to pinpoint the cause. |
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][6]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector or Mass Spectrometer
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep one sample at room temperature and another at 60°C for 24 hours.
-
After the incubation period, neutralize the samples with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep one sample at room temperature and another at 60°C for 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the sample at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 60°C for 24 hours.
-
Also, place a solution of the compound at 60°C for 24 hours.
-
After exposure, prepare a solution of the solid sample and dilute both samples for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
After exposure, dilute the samples for analysis.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks.
-
Calculate the percentage of degradation.
-
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Initial Method Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a linear gradient (e.g., 10% B to 90% B over 20 minutes) to elute a wide range of polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (determine by UV scan). Also, use a DAD to monitor peak purity.
-
Injection Volume: 10 µL
Method Validation:
-
Once the method is optimized to show good separation between the parent peak and any degradation peaks from the forced degradation study, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7][8]
Section 4: Visualizing Workflows and Pathways
Diagram 1: Forced Degradation Experimental Workflow
Caption: Workflow for conducting forced degradation studies.
Diagram 2: Potential Degradation Pathways
Caption: Plausible degradation pathways for this compound.
Section 5: References
-
Motati, D. R., et al. (2018). Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide. Chemical Science.
-
Huigens, R. W., et al. (2016). Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. Chemistry – A European Journal, 22(32), 11293-11302. [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. [Link]
-
Schwarz, G., et al. (1993). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Systematic and Applied Microbiology, 16(1), 125-131. [Link]
-
Gäb, S., et al. (1995). Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. Systematic and Applied Microbiology, 18(3), 353-360. [Link]
-
Alsberg, T., et al. (2014). Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 25(3), 450-457. [Link]
-
Helaja, J., et al. (2021). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 26(16), 4944. [Link]
-
MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
Sravani, S., et al. (2021). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Asian Journal of Pharmaceutical and Clinical Research, 14(7), 20-27. [Link]
-
Raje, V., & Gupta, A. (2018). Forced degradation studies: A review. International Journal of Pharmaceutical Sciences and Research, 9(9), 3607-3619. [Link]
-
Coriolis Pharma. (n.d.). Forced Degradation Studies. [Link]
-
Popa, M., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. International Journal of Molecular Sciences, 25(3), 1888. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28. [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
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- 6. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]
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- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with 7-Chloro-6-iodoquinolin-4-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Chloro-6-iodoquinolin-4-ol. As a key intermediate in the synthesis of various targeted therapeutics, including kinase inhibitors like Lapatinib, successful and selective functionalization of this scaffold is critical.[1][2][3][4][5] This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and optimized protocols for common palladium-catalyzed cross-coupling reactions.
I. Understanding Your Starting Material: Reactivity and Selectivity
Question: I have this compound. Which position will react first in a palladium-catalyzed cross-coupling reaction?
Answer: The C-I bond at the 6-position will react with overwhelming selectivity over the C-Cl bond at the 7-position. This is due to the significant difference in bond dissociation energies and, consequently, their rates of oxidative addition to a Pd(0) catalyst. The general reactivity trend for aryl halides in these reactions is I > Br > OTf >> Cl.[6][7] This inherent chemoselectivity allows for the stepwise functionalization of the quinoline core, first at the 6-position (iodo) and subsequently, if desired, at the 7-position (chloro) under more forcing conditions.
II. Troubleshooting Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, challenges such as low yield, side reactions, and catalyst deactivation can arise.
Question: My Suzuki coupling of this compound with an arylboronic acid is giving a low yield. What are the first things I should check?
Answer: Low yields in Suzuki couplings often stem from a few common culprits. A systematic check is the most effective troubleshooting approach.[8]
-
Integrity of Reagents:
-
Boronic Acid Quality: Boronic acids are susceptible to dehydration to form cyclic boroxines or protodeboronation upon storage.[9] Confirm the purity of your boronic acid. If it's old, consider using a fresh bottle or recrystallizing it.
-
Solvent and Reagent Purity: Ensure all solvents are anhydrous (where required) and properly degassed. Oxygen can lead to catalyst oxidation and promote unwanted side reactions like homocoupling.[8][9]
-
Base Quality: The base should be finely powdered and dry. Inconsistent base quality can lead to reproducibility issues.
-
-
Reaction Atmosphere:
-
Exclusion of Oxygen: Palladium(0) catalysts are air-sensitive.[8] Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the reaction. A common procedure involves at least three cycles of evacuating the flask and backfilling with inert gas.[8][10]
-
Question: I'm observing significant homocoupling of my boronic acid and some dehalogenation of my starting material. How can I minimize these side products?
Answer: Both homocoupling and dehalogenation are common side reactions in Suzuki couplings.[8][9]
-
Minimizing Homocoupling: This side reaction, the dimerization of the boronic acid, is often promoted by the presence of oxygen and Pd(II) species.[9]
-
Thorough Degassing: This is the most critical step to prevent homocoupling.[8]
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can sometimes favor homocoupling.
-
Controlled Temperature: Avoid excessively high temperatures, which can accelerate side reactions.
-
-
Minimizing Dehalogenation: The replacement of the iodine with a hydrogen atom can occur, particularly if there are sources of hydride in the reaction or if the catalytic cycle is inefficient.
-
Choice of Base and Solvent: Some solvent/base combinations can promote this pathway. Ensure your solvent is not a hydride source and consider screening different bases. Weaker bases like carbonates are generally preferred over hydroxides if dehalogenation is an issue.[11]
-
Question: What are the recommended starting conditions for a Suzuki coupling with this compound?
Answer: A well-established set of conditions provides a reliable starting point. The table below summarizes a standard protocol and potential optimization parameters.
| Parameter | Recommended Starting Condition | Optimization Considerations |
| Palladium Source | Pd(dppf)Cl₂ (2-5 mol%) | Other common catalysts include Pd(PPh₃)₄, Pd(OAc)₂/SPhos, or other Buchwald ligands.[12] Electron-rich and bulky ligands can accelerate oxidative addition and reductive elimination.[9] |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | Purity is critical. MIDA boronates or trifluoroborate salts can be used for sensitive substrates.[12] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | K₃PO₄ is also effective. The choice of base can be critical and is often determined empirically.[13] For base-sensitive substrates, KF can be used.[11][13] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | DMF can also be used, especially if solubility is an issue.[11] The aqueous phase is necessary to activate the boronic acid with the inorganic base.[7] |
| Temperature | 80 - 100 °C | Monitor by TLC or LC-MS. Higher temperatures may be needed but can increase side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Mandatory for catalyst stability and to prevent side reactions.[8] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[8]
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) for three cycles.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography.
III. Troubleshooting Sonogashira Coupling
The Sonogashira coupling is a powerful tool for installing alkyne moieties. The electron-deficient nature of the quinoline ring can present challenges.
Question: I am trying a Sonogashira coupling at the 6-position, but the reaction is sluggish or fails completely. What should I do?
Answer: The reactivity in Sonogashira couplings can be highly dependent on the catalyst system, base, and solvent, especially for electron-deficient substrates like haloquinolines.[14]
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be active enough.[14]
-
Ligand Choice: Consider more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.
-
Copper Co-catalyst: While "copper-free" Sonogashira reactions are common, the classic conditions using a copper(I) salt (e.g., CuI) as a co-catalyst are often more reliable for challenging substrates. The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.[15]
-
-
Base and Solvent:
-
Temperature:
-
While many Sonogashira reactions proceed at room temperature, electron-deficient aryl iodides often require elevated temperatures (e.g., 60-100 °C) to facilitate the oxidative addition step.[14]
-
| Parameter | Recommended Starting Condition (Cu-catalyzed) | Optimization Considerations |
| Palladium Source | PdCl₂(PPh₃)₂ (1-3 mol%) | Pd(PPh₃)₄ is also common. For copper-free conditions, consider Pd sources with bulky, electron-rich ligands. |
| Copper Source | CuI (2-5 mol%) | Ensure the CuI is fresh and not discolored (should be off-white). |
| Alkyne | 1.1 - 1.5 equivalents | - |
| Base | Triethylamine (Et₃N) or DIPEA | Can be used as the solvent or co-solvent. For difficult couplings, consider K₂CO₃ or Cs₂CO₃.[14][16] |
| Solvent | THF or DMF | If using an amine base, it can often serve as the solvent. |
| Temperature | Room Temperature to 80 °C | Increase temperature if the reaction is sluggish.[14] |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).[17] |
IV. Troubleshooting Buchwald-Hartwig Amination
Buchwald-Hartwig amination allows for the formation of C-N bonds. The choice of ligand and base is paramount for success.
Question: I need to perform a Buchwald-Hartwig amination at the 6-position. What are the key parameters to consider for this substrate?
Answer: Success in Buchwald-Hartwig amination hinges on creating a catalytically active species that can undergo oxidative addition with the C-I bond and facilitate reductive elimination to form the C-N bond.[18]
-
Catalyst and Ligand: This is the most critical choice. The combination of a palladium precursor and a specialized biaryl phosphine ligand is standard.
-
Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.
-
Ligand: Bulky, electron-rich biaryl phosphine ligands are essential. Xantphos is a versatile and widely used ligand for this type of coupling.[19] Other options include the Josiphos or Buchwald families of ligands.
-
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents are required.
V. General Troubleshooting FAQs
Question: Could the quinoline nitrogen be interfering with my reaction?
Answer: Yes, this is a known issue. The lone pair on the quinoline nitrogen can coordinate to the palladium center, acting as a ligand.[8] This can sometimes inhibit the catalyst by occupying a coordination site needed for the catalytic cycle. If you suspect catalyst inhibition, using a more electron-rich and sterically bulky phosphine ligand can help disfavor the binding of the quinoline nitrogen.
Question: I am seeing a new, more polar spot on my TLC that isn't my desired product. What could it be?
Answer: Given the substrate is a haloquinoline, hydrolysis to a quinolone is a potential side reaction, especially under certain basic or acidic conditions.[21][22][23][24][25] While the 4-OL is already a tautomer of a quinolone, unintended reactions at the 7-chloro position could occur under harsh conditions, though this is less likely than reaction at the iodo position. Always characterize unexpected byproducts to diagnose the issue properly.
Question: My starting material is not fully dissolving in the reaction solvent. What should I do?
Answer: Poor solubility can significantly hinder reaction rates.[11] You can try a more polar aprotic solvent like DMF or NMP, or increase the reaction temperature. Ensure your stirring is vigorous enough to keep all reagents suspended.
References
-
Barreca, M. L., et al. (2016). Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central. Retrieved from [Link]
-
Luo, R., et al. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
- Wu, J., et al. (2018).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Lapatinib: An Intermediate's Role. Retrieved from [Link]
-
Wang, M.-F., et al. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis of Lapatinib. Semantic Scholar. Retrieved from [Link]
-
Unknown. (2010). Practical synthesis of lapatinib. Journal of China Pharmaceutical University. Retrieved from [Link]
-
Roy, D., & Ghorai, P. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Retrieved from [Link]
-
Luo, R., et al. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry (RSC Publishing). DOI:10.1039/D4NJ03878A. Retrieved from [Link]
-
Lipshutz, B. H., & Ghorai, S. (2014). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Luo, R., et al. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. RSC Publishing. Retrieved from [Link]
-
Trillo, P., & Pastor, I. M. (2017). Palladium-Catalyzed Dehydrogenative Coupling: An Efficient Synthetic Strategy for the Construction of the Quinoline Core. MDPI. Retrieved from [Link]
-
Zhao, J.-W., et al. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. ResearchGate. Retrieved from [Link]
-
Taylor, R. D., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Retrieved from [Link]
-
Unknown. (2010). Practical synthesis of lapatinib. ResearchGate. Retrieved from [Link]
-
Reddit user ajp0206 et al. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
-
Shaker, S. A., et al. (2018). (PDF) Reactivity of base catalysed hydrolysis of 2-pyridinylmethylene-8-quinolinyl-Schiff base iron(II) iodide complexes: Solvent effects. ResearchGate. Retrieved from [Link]
-
Hong, V., et al. (2010). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PubMed Central. Retrieved from [Link]
-
Belhassan, A., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Retrieved from [Link]
-
Luo, R., et al. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. ResearchGate. Retrieved from [Link]
-
Vala, B. M., & Naliapara, Y. T. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]
-
Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Nilsen, A., et al. (2013). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. PubMed Central. Retrieved from [Link]
-
ResearchGate user question. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved from [Link]
-
Serrano-García, J. S., et al. (2025). Summary of the substrate test for the optimized of the Sonogashira reaction. ResearchGate. Retrieved from [Link]
-
Reddit user StilleQuestioning et al. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Zhao, J.-W., et al. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances (RSC Publishing). DOI:10.1039/C7RA06425J. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Zultanski, S. L., & Zhao, J. (2017). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chinchilla, R., & Nájera, C. (2011). (PDF) Recent Advances in Sonogashira Reactions. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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- 25. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of 7-Chloro-6-iodoquinolin-4-OL
Welcome to the technical support center for 7-Chloro-6-iodoquinolin-4-OL. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Drawing from established principles of chemical stability and extensive experience with halogenated heterocyclic compounds, this document provides in-depth troubleshooting advice and answers to frequently asked questions.
Understanding the Stability of this compound
This compound is a poly-functionalized aromatic compound. Its structure, featuring a quinolin-4-ol nucleus substituted with both chloro and iodo groups, presents several potential pathways for degradation. The primary drivers of instability for this compound are exposure to light, oxygen, moisture, and elevated temperatures. Understanding these vulnerabilities is the first step in preventing degradation.
The quinolin-4-ol moiety can exhibit tautomerism, existing in equilibrium with its quinolin-4-one form. This structural feature, combined with the presence of electron-withdrawing halogen substituents, can influence the molecule's reactivity. The carbon-iodine bond is particularly susceptible to cleavage upon exposure to light, a process known as photodehalogenation. Furthermore, the hydroxyl group on the quinoline ring makes the compound susceptible to oxidation, which can be accelerated by light and the presence of trace metal impurities.
Frequently Asked Questions (FAQs)
Q1: My new batch of this compound has a slight yellowish tint, whereas my previous batch was off-white. Is this a sign of degradation?
A slight variation in color from off-white to pale yellow is not uncommon and does not necessarily indicate significant degradation, especially if the compound has been stored correctly. However, a noticeable change to a darker yellow or brownish color warrants further investigation, as this can be indicative of oxidative degradation or the formation of colored impurities. We recommend performing a purity check using HPLC or TLC to confirm the integrity of the compound.
Q2: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored at -20°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).[1][2] This combination of conditions mitigates the primary degradation pathways: photodegradation, oxidation, and hydrolysis.
Q3: How should I handle the compound during routine laboratory use?
To minimize degradation during handling, it is crucial to work in a controlled environment. If possible, handle the compound in a glove box with an inert atmosphere to prevent exposure to oxygen and moisture.[2][3][4] If a glove box is not available, work quickly and in a well-ventilated fume hood. Use clean, dry spatulas and glassware. After dispensing the required amount, promptly reseal the container, purge with an inert gas if possible, and return it to its recommended storage condition. Minimize exposure to ambient light by working in a shaded area or by wrapping the container in aluminum foil.[5]
Q4: Can I store solutions of this compound?
Storing this compound in solution is generally not recommended for long periods due to an increased risk of degradation. If you must prepare stock solutions, use a high-purity, anhydrous, and aprotic solvent. Prepare small batches that can be used quickly. For short-term storage, store the solution at -20°C in a tightly sealed, light-protected container. Always perform a quality check before use if the solution has been stored for an extended period.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions based on scientific principles.
Issue 1: Observable Color Change in Solid Compound
-
Question: I've noticed my solid this compound has turned from off-white to a distinct brown color over several months of storage at 4°C in its original container. What could be the cause, and is the material still usable?
-
Answer & Rationale: A brown discoloration is a strong indicator of oxidative degradation. The quinolin-4-ol moiety, similar to phenols, is susceptible to oxidation, which can be catalyzed by air (oxygen) and light.[6][7] This process can lead to the formation of highly colored quinone-like structures. While storage at 4°C slows down many chemical reactions, it does not completely prevent oxidation if the container is not properly sealed or if it has been opened multiple times, allowing for the ingress of air and moisture. The usability of the material depends on the extent of degradation. A purity analysis by HPLC or NMR is essential to quantify the remaining active compound and identify any significant impurities.[8][9] For future prevention, always store the compound under an inert atmosphere and protected from light.[10]
Issue 2: Inconsistent Results in Biological Assays
-
Question: My experimental results using this compound have been inconsistent recently. Could this be related to compound degradation?
-
Answer & Rationale: Yes, inconsistent results are a common consequence of using a degraded compound. The degradation products will have different chemical structures and, therefore, different biological activities (or inactivity), leading to variability in your assays. The most likely culprit is a combination of photodegradation and oxidation. The carbon-iodine bond is known to be light-sensitive, and its cleavage would result in a different molecular entity.[5][11] To troubleshoot this, we recommend the following:
-
Purity Verification: Analyze your current stock of the compound using a validated analytical method like HPLC to determine its purity.[8][12]
-
Fresh Stock: If degradation is confirmed, use a fresh, unopened vial of the compound for your experiments.
-
Handling Protocol Review: Ensure that your handling procedures minimize exposure to light and air. Prepare solutions fresh for each experiment from the solid compound.
-
Issue 3: Poor Solubility After Storage
-
Question: My this compound, which was previously readily soluble in DMSO, is now showing poor solubility. What might be happening?
-
Answer & Rationale: Reduced solubility can be a sign of the formation of insoluble degradation products or polymers. Oxidative degradation can sometimes lead to the formation of higher molecular weight, cross-linked products that are less soluble.[7] Another possibility is hydrolysis if the compound has been exposed to moisture. While chloroquinolines can be resistant to hydrolysis, the overall functionality of the molecule could lead to the formation of less soluble derivatives under certain conditions.[13][14][15] To address this, attempt to dissolve a small amount in your intended solvent. If it does not fully dissolve, do not use the material for your experiments as the concentration will be unknown and it contains impurities. A new, properly stored vial of the compound should be used.
Visualizing the Troubleshooting Process
The following diagram outlines the logical flow for troubleshooting issues with this compound stability.
Caption: Troubleshooting workflow for this compound degradation.
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Slows down the rate of all potential degradation reactions.[1] |
| Light | Protect from light (Amber vial/darkness) | Prevents photodegradation, particularly cleavage of the C-I bond.[2][5][16] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation of the electron-rich quinolinol ring.[2][10] |
| Moisture | Tightly sealed container in a dry environment | Minimizes the potential for hydrolysis.[17] |
Experimental Protocol: Quality Control by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. It may require optimization based on the specific equipment and columns available in your laboratory.
Objective: To determine the purity of this compound and detect the presence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or phosphoric acid)
-
Volumetric flasks
-
Autosampler vials
-
0.22 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Preparation:
-
Accurately weigh approximately 5 mg of a reference standard of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 50 mL volumetric flask to create a stock solution of ~100 µg/mL.
-
Prepare a working standard of approximately 10 µg/mL by diluting the stock solution.
-
-
Sample Preparation:
-
Prepare a sample solution at the same concentration as the working standard.
-
Filter the sample solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis scan, likely around 254 nm).
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0 30 15 90 20 90 21 30 | 25 | 30 |
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Integrate the peak areas.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method).
-
The appearance of new peaks, especially those eluting earlier (more polar), may indicate degradation products.[8]
-
References
-
ResearchGate. (n.d.). Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. Retrieved from [Link]
-
PubMed. (2010). FTIR spectra and normal-mode analysis of chlorin e(6) and its degradation-induced impurities. Retrieved from [Link]
-
Indiana University. (n.d.). Storage of Laboratory Chemicals. Retrieved from [Link]
-
Dispendix. (2025). Improving Long-Term Compound Storage in I.DOT Source Plates. Retrieved from [Link]
-
Redalyc. (n.d.). Photocatalytic degradation of Phenol, Catechol and Hydroquinone over Au-ZnO nanomaterials. Retrieved from [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant Effective Aromatic Compounds. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Antioxidant Properties of Phytochemicals in Aromatic Plants. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 7-Chloro-8-quinolinol on Newcrom R1 HPLC column. Retrieved from [Link]
-
SciSpace. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra and normal-mode analysis of chlorin e(6) and its degradation-induced impurities. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. Retrieved from [Link]
-
ResearchGate. (2024). Principles of Inert Atmosphere Storage. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Light-Sensitive Injectable Prescription Drugs. Retrieved from [Link]
- Google Patents. (n.d.). EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them.
-
Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. Retrieved from [Link]
-
Khan Academy. (n.d.). Biological redox reactions of alcohols and phenols. Retrieved from [Link]
-
Freshliance. (n.d.). Common chemical storage environment conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring.
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Retrieved from [Link]
-
ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Retrieved from [Link]
-
West Pharmaceutical Services. (2020). Light Sensitive Drug Products Need Protection. Retrieved from [Link]
-
Ziebaq. (2025). 10 Best Practices for Using Lab Chemical Storage Cabinets. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. Retrieved from [Link]
-
Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]
-
SciSpace. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Storage solution for oxygen sensitive liquid chemicals?. Retrieved from [Link]
-
YouTube. (2017). Chapter 17 - Oxidation of Phenols to Quinone. Retrieved from [Link]
-
LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. Retrieved from [Link]
-
American Chemical Society. (2026). Enantioselective Construction of Chiral Azahelicenes through Catalytic Asymmetric Povarov-Type Cycloaddition Involving Alkynes. Retrieved from [Link]
-
Labs USA. (2026). How Should Chemicals Be Stored: A Guide to Laboratory Safety. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2007). List of common Light-Sensitive Reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Elucidation of the thermo-kinetics of the thermal decomposition of cameroonian kaolin. Retrieved from [Link]
-
ResearchGate. (2019). Degradation Pathway of Ozone Oxidation of Phenols and Chlorophenols as Followed by LC-MS-TOF. Retrieved from [Link]
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- 6. Photocatalytic degradation of Phenol, Catechol and Hydroquinone over Au-ZnO nanomaterials [redalyc.org]
- 7. Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them - Google Patents [patents.google.com]
- 16. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 10 Best Practices for Using Lab Chemical Storage Cabinets [ziebaq.com]
Technical Support Center: Synthesis of 7-Chloro-6-iodoquinolin-4-ol
Welcome to the technical support guide for the synthesis of 7-Chloro-6-iodoquinolin-4-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to navigate potential challenges, optimize reaction conditions, and ensure the integrity of the final product.
Introduction: A Two-Stage Synthetic Challenge
The synthesis of this compound is typically approached as a two-stage process. The first stage involves the construction of the core quinolin-4-ol scaffold, followed by a regioselective iodination.
-
Stage 1: Gould-Jacobs Reaction. This classic method is employed to build the 7-chloroquinolin-4-ol intermediate from 3-chloroaniline and diethyl ethoxymethylenemalonate (DEEM). This is a thermally driven cyclization.[1][2][3]
-
Stage 2: Electrophilic Iodination. The second stage introduces the iodine atom at the C6 position through an electrophilic aromatic substitution reaction.
Each stage presents unique challenges that can lead to side product formation and reduced yields. This guide is structured to address specific problems you may encounter in each of these stages.
Visualizing the Main Synthetic Pathway
Caption: Overview of the two-stage synthesis.
Troubleshooting Guide & FAQs
Stage 1: Gould-Jacobs Reaction - Formation of 7-Chloroquinolin-4-ol
The high temperatures required for the thermal cyclization in the Gould-Jacobs reaction can often lead to undesired side products.[3]
Question 1: My yield of 7-Chloroquinolin-4-ol is very low, and I've isolated an isomeric byproduct. What is happening?
Answer: This is the most common issue in this step and is due to a lack of regioselectivity during the thermal cyclization of the anilinomethylenemalonate intermediate. While the desired reaction is cyclization at the C6 position of the original aniline (para to the chlorine), a competing reaction can occur at the C2 position (ortho to the chlorine).
-
Desired Product: Cyclization at C6 gives 7-Chloroquinolin-4-ol .
-
Side Product: Cyclization at C2 gives 5-Chloroquinolin-4-ol .
The chlorine atom is an ortho-, para-director but is deactivating. At the high temperatures used for cyclization, the thermodynamic and kinetic factors controlling the reaction can be complex, often leading to a mixture of isomers.
Caption: Competing cyclization pathways leading to isomeric products.
-
Temperature Control: The cyclization temperature is critical. While high temperatures are necessary, excessive heat can favor the formation of the undesired 5-chloro isomer.
-
Solvent Choice: High-boiling, thermally stable solvents are essential. Diphenyl ether is commonly used. The choice of solvent can influence the reaction kinetics.
-
Reaction Time: Prolonged reaction times at high temperatures can lead to decomposition and potentially alter the isomer ratio. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
| Parameter | Recommendation | Rationale |
| Temperature | 250-260 °C | Sufficient energy for cyclization without excessive side product formation. |
| Solvent | Diphenyl ether, Dowtherm A | High boiling point and inertness are crucial for this reaction.[4] |
| Monitoring | TLC, LC-MS | To determine the point of maximum conversion of the intermediate before significant decomposition or isomerization occurs. |
Question 2: The reaction mixture has turned black, and I'm getting a lot of insoluble material. What's causing this decomposition?
Answer: Significant darkening and charring indicate thermal decomposition of the starting materials or intermediates. This is often a result of either excessive temperature or the presence of impurities.
-
Purify Starting Materials: Ensure that the 3-chloroaniline and DEEM are pure. Aniline derivatives are prone to oxidation and can darken over time. Consider distillation or recrystallization of the aniline if it is discolored.
-
Inert Atmosphere: While not always required, performing the high-temperature cyclization under an inert atmosphere (Nitrogen or Argon) can minimize oxidative decomposition.
-
Controlled Heating: Use a heating mantle with a temperature controller and a thermocouple placed directly in the reaction mixture for accurate temperature management. Avoid localized overheating, which can occur with a simple heating mantle.
Stage 2: Electrophilic Iodination of 7-Chloroquinolin-4-ol
The second stage involves the regioselective iodination of the 7-chloroquinolin-4-ol intermediate. The directing effects of the substituents on the quinoline ring will determine the position of iodination.
Question 3: My iodination is not selective. I'm seeing multiple iodinated products in my analysis.
Answer: The quinolin-4-ol ring system is activated towards electrophilic substitution. The hydroxyl group (in its enol form) and the ring nitrogen influence the position of the incoming electrophile. While the desired position is C6, other positions can also be iodinated, especially under harsh conditions.
-
Activating Groups: The hydroxyl group at C4 is a powerful activating group, directing ortho and para.
-
Directing Influence: The desired C6 position is ortho to the activating hydroxyl group and meta to the deactivating chlorine at C7. This makes C6 a favorable position for electrophilic attack.
-
Potential Side Reactions: Iodination could potentially occur at other activated positions, such as C5 or C8, leading to isomeric side products. Over-iodination to form di-iodo species is also possible if the reaction is not carefully controlled.
-
Choice of Iodinating Agent: The reactivity of the iodinating agent is key to controlling selectivity.
-
Reaction Conditions: Temperature and solvent can significantly impact the outcome. Milder conditions generally favor higher selectivity.
| Iodinating Agent | Conditions | Pros & Cons |
| Iodine (I₂) / Oxidant | e.g., H₂O₂, HIO₃, HNO₃ | Pros: Inexpensive. Cons: Can be harsh, leading to lower selectivity and potential oxidation side reactions.[5][6] |
| N-Iodosuccinimide (NIS) | Acetic acid or other polar solvents | Pros: Milder, often more selective, easier to handle.[7][8] Cons: More expensive. |
| Iodine Monochloride (ICl) | Acetic acid or CH₂Cl₂ | Pros: Highly reactive. Cons: Can be difficult to control and may lead to over-halogenation. |
For the synthesis of this compound, using a milder reagent like N-Iodosuccinimide (NIS) in a solvent such as acetic acid or DMF at or slightly above room temperature is often the best approach to ensure high regioselectivity.
-
Dissolve 7-Chloroquinolin-4-ol (1 equivalent) in glacial acetic acid.
-
Add N-Iodosuccinimide (1.05-1.1 equivalents) portion-wise at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
If the reaction is slow, gentle heating (e.g., to 40-50 °C) may be applied.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Precipitate the product by adding water and collect it by filtration.
Question 4: The iodination reaction is not proceeding to completion. What can I do?
Answer: If the reaction stalls, it's likely due to insufficient electrophilicity of the iodinating agent or deactivation of the substrate.
-
Add a Catalyst: For less reactive systems, a catalytic amount of a Lewis acid or a protic acid can help activate the iodinating agent. For example, a small amount of sulfuric acid or trifluoroacetic acid can be added when using NIS.[7]
-
Increase Temperature: Gradually increasing the reaction temperature can help drive the reaction to completion. However, monitor for the formation of side products, as selectivity may decrease at higher temperatures.
-
Check Reagent Quality: Ensure your iodinating agent has not decomposed. NIS, for instance, should be stored in a cool, dark, and dry place.
By carefully controlling the reaction parameters at each stage, the formation of side products can be minimized, leading to a higher yield and purity of the desired this compound.
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
- El-Faham, A., et al. (2020). Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). Molecules, 25(21), 5048.
-
Wikiwand. Gould–Jacobs reaction. [Link]
-
Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]
-
Organic Chemistry Portal. Synthesis of 2-quinolones. [Link]
-
Preprints.org. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]
- Nowak, K., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(1), 168.
- Reddy, C. R., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5468.
- S. S. NARKUNAN, S. (2010). Gould-Jacobs Reaction. In Name Reactions in Organic Synthesis (pp. 533-535). Cambridge University Press.
- Szatmári, I., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6649.
- Google Patents.
- Li, J. J. (2009). Gould-Jacobs Reaction. In Name Reactions (pp. 160-160). Springer.
-
YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]
-
Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution. [Link]
-
MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]
-
Organic Chemistry Portal. Synthesis of iodoarenes by iodination or substitution. [Link]
-
ACS Publications. Selective C–H Iodination of (Hetero)arenes. [Link]
-
MDPI. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. [Link]
-
Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
-
ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]
-
ResearchGate. Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. [Link]
-
ResearchGate. Synthesis of 7-chloroquinolinyl-4-aminobenzoyl-L-glutamic acid diethyl ester derivatives as antitubercular agents. [Link]
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- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 7-Chloro-6-iodoquinolin-4-ol
Welcome to the technical support center for the synthesis of 7-Chloro-6-iodoquinolin-4-ol. As a critical building block in the synthesis of several targeted therapies, including the multi-kinase inhibitor Lenvatinib, a robust and scalable synthesis of this intermediate is paramount.[1][2][3] This guide is designed for researchers, chemists, and process development professionals to address the specific challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific, practical problems you may encounter during the scale-up of the iodination of 7-Chloroquinolin-4-ol. The most common synthetic route involves the direct electrophilic iodination of 7-Chloroquinolin-4-ol using an iodinating agent like N-Iodosuccinimide (NIS) in an acidic medium.
Q1: My reaction yield has dropped significantly after increasing the batch size. What are the likely causes and how can I fix it?
A drop in yield during scale-up is a frequent challenge. The primary factors to investigate are typically related to mass and heat transfer, which do not scale linearly from small flasks to large reactors.[4]
Troubleshooting Steps:
-
Evaluate Mixing Efficiency : Inefficient stirring in large reactors can create localized zones of high or low reactant concentration ("hot spots" or "dead zones"), leading to an increase in side reactions or incomplete conversion.
-
Solution : Transition from a magnetic stir bar to an overhead mechanical stirrer equipped with an appropriately sized and shaped impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure the reaction mixture remains homogeneous.[4]
-
-
Assess Heat Transfer : The surface-area-to-volume ratio decreases dramatically as scale increases, making the dissipation of heat from exothermic reactions more difficult.[4] An uncontrolled temperature spike can degrade the starting material, the NIS reagent, or the desired product.
-
Solution : Use a jacketed reactor with a reliable temperature control unit. Monitor the internal reaction temperature with a calibrated probe, not just the jacket temperature. For highly exothermic steps, consider a semi-batch approach where the iodinating agent is added portion-wise or via a syringe pump to control the rate of heat generation.[4]
-
-
Check Raw Material Quality and Solubility : The impact of impurities in starting materials is magnified at a larger scale. Furthermore, the solubility of 7-Chloroquinolin-4-ol can be limited in some organic solvents.
-
Solution : Ensure the purity of each batch of 7-Chloroquinolin-4-ol and N-Iodosuccinimide. Perform solubility tests at the intended reaction concentration and temperature before committing to a large-scale run. If solubility is an issue, a modest increase in solvent volume may be necessary, though this can impact reactor throughput.[4]
-
Q2: I'm observing a new, significant impurity in my crude product that wasn't prominent on the lab scale. How do I identify and mitigate it?
The appearance of new or elevated impurities often points to issues with reaction selectivity or product stability under the prolonged reaction or work-up times typical of larger batches.
Troubleshooting Steps:
-
Identify the Impurity : The most common process-related impurity in this reaction is a di-iodinated quinoline species. This can be confirmed by LC-MS analysis. Another possibility is the presence of unreacted starting material.
-
Minimize Over-Iodination (Di-iodination) : This side reaction occurs when the desired product reacts again with the iodinating agent.
-
Solution : Control the stoichiometry of the iodinating agent carefully. Use no more than 1.0 to 1.1 equivalents of NIS. Ensure that the NIS is added in a controlled manner to a well-stirred mixture to avoid localized areas of high concentration. Lowering the reaction temperature can also improve selectivity.[5]
-
-
Address Incomplete Conversion : Significant starting material in the final product points to an incomplete reaction.
-
Solution : The iodination of deactivated aromatic systems often requires an acid catalyst to activate the iodinating agent.[6] Ensure your acid (e.g., sulfuric acid) is of good quality and is added correctly. Monitor the reaction's progress using an in-process control (IPC) like HPLC or TLC. Do not proceed with the work-up until the starting material has been consumed to an acceptable level.
-
Q3: The reaction work-up is difficult at a larger scale, with filtration and product isolation being very slow. What can I do?
Work-up and isolation procedures are often the most challenging aspects of scaling up. What works for a 1-gram synthesis may be impractical for a 1-kilogram batch.
Troubleshooting Steps:
-
Optimize the Quench and Neutralization : Pouring the reaction mixture into a large volume of water is a common procedure. However, the subsequent neutralization with a base (e.g., sodium hydroxide) can be highly exothermic and may affect product stability or morphology.
-
Solution : Perform the quench and neutralization in a jacketed reactor where the temperature can be controlled. Add the base solution slowly and monitor the internal temperature and pH.
-
-
Improve Crystal Morphology for Filtration : The physical form of the precipitated product is critical for efficient filtration. Small, fine particles can clog filter media.
-
Solution : After precipitation, consider implementing an aging step where the slurry is stirred at a controlled temperature for a period. This can encourage the growth of larger, more easily filterable crystals. Experiment with different anti-solvents or recrystallization solvents to find one that provides a better crystal habit.
-
Frequently Asked Questions (FAQs)
What is the best iodinating agent for this synthesis? N-Iodosuccinimide (NIS) is generally preferred over molecular iodine (I₂) for this transformation. NIS is a solid that is easier to handle than iodine, and its reactions are often cleaner, operating under milder conditions which helps prevent the formation of impurities.[7] The succinimide byproduct is also water-soluble, simplifying the work-up.
What is the role of sulfuric acid in the reaction? The quinoline ring is an electron-deficient aromatic system, making it less reactive towards electrophilic substitution. Concentrated sulfuric acid protonates N-iodosuccinimide, generating a more potent electrophilic iodine species ("I+"), which is necessary to effectively iodinate the deactivated ring.[6]
How critical is temperature control during this reaction? Temperature control is crucial. The dissolution of NIS in sulfuric acid and the iodination reaction itself can be exothermic.[4] Poor temperature control can lead to the degradation of reagents and the formation of byproducts, directly impacting both yield and purity. A recommended temperature range is typically between 0°C and 20°C.[6]
What are the key safety considerations for this scale-up?
-
Exothermic Reaction : Always be prepared for heat evolution, especially during the addition of reagents and the quenching/neutralization steps. Use adequate cooling capacity.
-
Corrosive Reagents : Concentrated sulfuric acid is highly corrosive. Ensure appropriate personal protective equipment (PPE), such as acid-resistant gloves, lab coat, and face shield, is used.
-
Reagent Handling : Handle NIS in a well-ventilated area. While not as volatile as iodine, fine powders can be an inhalation hazard.
Data and Protocols
Recommended Scale-Up Reaction Parameters
The following table provides a starting point for scaling the synthesis. Parameters should be optimized for your specific equipment and safety protocols.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (500 g) | Rationale for Change |
| 7-Chloroquinolin-4-ol | 10.0 g | 500.0 g | Direct mass scale-up. |
| N-Iodosuccinimide (NIS) | 1.1 equivalents | 1.05 equivalents | Tighter stoichiometric control at scale reduces cost and potential for di-iodinated impurities.[5] |
| Conc. Sulfuric Acid | 50 mL | 2.0 L | Solvent volume is increased to maintain stirrability and aid in heat dissipation. |
| Reaction Temperature | 10-15 °C (ice bath) | 5-10 °C (jacketed reactor) | A lower setpoint on the reactor jacket is often needed to maintain the desired internal temperature due to the reaction exotherm.[4] |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer | Ensures homogeneity in the larger volume.[4] |
| Addition Time of NIS | ~15 minutes (in portions) | ~1-2 hours (portion-wise) | Controlled, slower addition is critical to manage the exotherm at a larger scale. |
Step-by-Step Scale-Up Protocol
Safety Notice: This procedure involves highly corrosive and reactive chemicals. It must be performed in a suitable chemical reactor by trained personnel with appropriate safety measures in place.
-
Reactor Setup : Charge a clean, dry, jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet with concentrated sulfuric acid (2.0 L).
-
Cooling : Start the stirrer and cool the sulfuric acid to 5-10 °C using the reactor's temperature control unit.
-
Charge Starting Material : Once the acid is at temperature, add 7-Chloroquinolin-4-ol (500.0 g) to the reactor. Stir until a homogeneous solution or slurry is formed.
-
Controlled NIS Addition : Slowly add N-Iodosuccinimide (1.05 eq.) in portions over 1-2 hours. Crucially, monitor the internal temperature throughout the addition. Maintain the temperature between 5-15 °C. If the temperature rises above this, pause the addition until it cools.
-
Reaction Monitoring : Stir the reaction mixture at 10-15 °C. Monitor the reaction's progress every hour using a pre-developed HPLC or TLC method. The reaction is typically complete within 2-4 hours.
-
Reaction Quench : In a separate, appropriately sized reactor, charge crushed ice and water. Once the reaction is complete, slowly transfer the reaction mixture into the ice/water slurry with vigorous stirring, ensuring the temperature of the quench vessel does not rise excessively.
-
Neutralization and Precipitation : Slowly add a solution of sodium hydroxide to the quenched mixture to adjust the pH to ~7-8. The product will precipitate as a solid. Control the rate of addition to manage the exotherm.
-
Isolation : Isolate the crude solid product by filtration. Wash the filter cake thoroughly with purified water until the filtrate is neutral.
-
Drying : Dry the solid product under vacuum at 50-60 °C until a constant weight is achieved.
Visual Workflow and Diagrams
Scale-Up Synthesis Workflow
The following diagram illustrates the key stages of the scaled-up synthesis process, from initial setup to the final isolated product.
Caption: Key stages in the scale-up synthesis workflow.
Troubleshooting Decision Tree: Low Yield
This diagram provides a logical path for diagnosing the cause of low yields during scale-up.
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Patsnap Eureka. (n.d.). Preparation method of lenvatinib and preparation method of lenvatinib intermediate. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Synthesis method for lenvatinib. Retrieved from [Link]
-
Qingmu Pharmaceutical. (2024, August 7). Synthesis Methods of Lenvatinib Mesylate API. Retrieved from [Link]
-
Shiri, P., Ramezanpour, S., Amani, A. M., & Dehaen, W. (2024). A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy. ResearchGate. Retrieved from [Link]
- Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208.
- Stavber, S., Jereb, M., & Zupan, M. (2002). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Synthesis, 2002(11), 1487-1490.
-
Pharmacentra. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-iodosuccinimide. Retrieved from [Link]
- O'Malley, D. P., Li, K., & Baran, P. S. (2016). Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. The Journal of Organic Chemistry, 81(4), 1561–1569.
-
Chemia. (2023, February 17). Carbonyl compound iodination: Aliphatic compound iodination reactions (4): Discussion series on bromination/iodination reactions 21. Retrieved from [Link]
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Validation & Comparative
Comparative Guide to HPLC Analysis of 7-Chloro-6-iodoquinolin-4-OL
A Senior Application Scientist's Guide to Method Selection and Validation
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of the development lifecycle. This guide provides an in-depth comparison of analytical methodologies for 7-chloro-6-iodoquinolin-4-ol, a halogenated quinoline derivative. We will explore a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a comparative Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method. The discussion is grounded in the principles of scientific integrity, drawing upon established pharmacopeial standards and regulatory guidelines to ensure the described protocols are self-validating systems.
The Critical Role of Analytical Method Validation
Before delving into specific methods, it is crucial to understand the framework that governs their application. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures, ensuring that a method is fit for its intended purpose.[1][2][3][4] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[2][5] Similarly, the United States Pharmacopeia (USP) General Chapter <621> on chromatography offers detailed guidance on the principles and allowable adjustments for chromatographic methods, ensuring consistency and quality in pharmaceutical analysis.[6][7][8][9][10] This guide is written with these foundational documents in mind.
Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness in separating compounds of moderate polarity, such as this compound. The fundamental principle involves a non-polar stationary phase (typically C18) and a polar mobile phase.
Causality Behind Experimental Choices
The selection of a C18 column is based on the hydrophobic nature of the quinoline ring system. The halogen substituents (chloro and iodo) further increase the compound's hydrophobicity, leading to strong retention on a C18 stationary phase. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, is chosen to allow for the elution of the analyte with a reasonable retention time and good peak shape. The use of a phosphate buffer is common to control the pH of the mobile phase, which is critical for the consistent ionization state of the 4-hydroxyl group on the quinoline ring, thereby ensuring reproducible retention times. UV detection is selected due to the chromophoric nature of the quinoline ring system, which exhibits strong absorbance in the UV region.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Monobasic potassium phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Ultrapure water.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12-13 min: 70-30% B; 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample, dissolve in methanol, and dilute with the initial mobile phase to a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Workflow for HPLC-UV Analysis
Caption: Workflow for the HPLC-UV analysis of this compound.
Alternative Method: UPLC-MS/MS
For applications requiring higher sensitivity, selectivity, and throughput, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) presents a powerful alternative.[11][12] UPLC utilizes columns with smaller particle sizes (<2 µm), leading to sharper peaks, better resolution, and significantly shorter run times.[13] The mass spectrometer provides mass-to-charge ratio (m/z) information, which is highly specific and allows for quantification even in complex matrices where UV-active interferences may be present.
Rationale for UPLC-MS/MS
The primary advantage of MS/MS is its specificity. By using Multiple Reaction Monitoring (MRM), a specific precursor ion (the protonated molecule [M+H]+ of this compound) is selected and fragmented, and a specific product ion is monitored for quantification. This technique virtually eliminates matrix effects and interferences that could co-elute with the analyte in an HPLC-UV method.[11] This is particularly valuable in the analysis of biological samples or in trace-level impurity profiling. The use of formic acid in the mobile phase is preferred over non-volatile buffers like phosphate, as it is compatible with the mass spectrometer's electrospray ionization (ESI) source.
Experimental Protocol: UPLC-MS/MS
1. Instrumentation and Materials:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
This compound reference standard.
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
2. Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | UPLC C18 (2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-0.5 min: 30% B; 0.5-2.5 min: 30-70% B; 2.5-3.0 min: 70% B; 3.0-3.1 min: 70-30% B; 3.1-4.0 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined by infusion of the reference standard (e.g., [M+H]+ → product ion) |
| Run Time | 4 minutes |
Workflow for UPLC-MS/MS Analysis
Caption: Workflow for the UPLC-MS/MS analysis of this compound.
Performance Comparison
The choice between HPLC-UV and UPLC-MS/MS depends on the specific requirements of the analysis. The following table provides a comparative summary of expected performance characteristics, based on typical results for similar halogenated quinoline compounds.[11][14]
| Performance Parameter | HPLC-UV | UPLC-MS/MS | Rationale & Justification |
| Specificity | Good | Excellent | UV detection can be prone to interference from co-eluting impurities. MS/MS is highly specific due to MRM. |
| Sensitivity (LOD/LOQ) | ~10-50 ng/mL (LOQ) | ~0.1-1 ng/mL (LOQ) | MS detectors are inherently more sensitive than UV detectors. |
| Analysis Time | ~15 minutes | ~4 minutes | UPLC columns with smaller particles allow for much faster separations without sacrificing resolution. |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods can achieve excellent linearity over a defined range. |
| Precision (%RSD) | < 2% | < 5% | Both methods are capable of high precision, meeting typical ICH requirements.[2] |
| Robustness | High | Moderate | HPLC-UV methods are generally considered more rugged. MS/MS methods can be more sensitive to matrix effects and ion suppression. |
| Cost (Instrument/Maint.) | Lower | Higher | Mass spectrometers represent a significantly higher capital investment and have higher maintenance costs. |
Conclusion
Both HPLC-UV and UPLC-MS/MS are viable techniques for the analysis of this compound.
-
The HPLC-UV method stands out as a robust, cost-effective, and reliable choice for routine quality control, such as assay and purity testing in bulk drug substance and finished product, where concentration levels are relatively high and the sample matrix is clean. Its simplicity makes it easily transferable between laboratories.
-
The UPLC-MS/MS method is the superior choice for applications demanding high sensitivity and selectivity. This includes bioanalytical studies (pharmacokinetics), trace-level impurity quantification, and analysis in complex matrices. The significant reduction in analysis time also offers a considerable advantage in high-throughput screening environments.
The ultimate selection of the analytical method should be based on a thorough evaluation of the specific analytical needs, considering factors such as the intended purpose of the analysis, required sensitivity, sample complexity, and available resources, all within the validation framework established by regulatory guidelines.[1][3]
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. Agilent Technologies, Inc. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
RAPS. (2022, March 31). ICH releases draft guidelines on analytical method development. Regulatory Affairs Professionals Society. [Link]
-
SIELC Technologies. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]
-
IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Musiol, R., et al. (2025, August 7). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. [Link]
-
SIELC Technologies. Separation of 7-Chloro-4-hydroxyquinoline on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (n.d.). Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. [Link]
-
Pérez-Castaño, E., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1406, 221-229. [Link]
-
Le, G., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8682-8689. [Link]
-
Onwukwe, C., et al. (2020). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Molecules, 25(21), 5036. [Link]
-
ResearchGate. (2023). Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry. [Link]
-
Aras, A., et al. (2016). UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. Journal of Applied Pharmaceutical Science, 6(11), 009-013. [Link]
-
Al-Footy, K. O., et al. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate. [Link]
-
Wang, Y., et al. (2022). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). Molecules, 27(15), 4987. [Link]
-
Belal, S., & El-Din, M. S. (1978). A simple method for the determination of 5,7-diiodoquinolin-8-ol and 5-chloro-7-iodoquinolin-8-ol (clioquinol). Analyst, 103(1230), 620-623. [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Chloro-4-hydroxyquinoline. PubChem. [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of 7-Chloro-6-iodoquinolin-4-ol
For researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities, the precise and accurate determination of molecular structure is paramount. This guide provides an in-depth comparative analysis of mass spectrometry techniques for the structural elucidation of 7-Chloro-6-iodoquinolin-4-ol, a halogenated quinolinol with potential applications in medicinal chemistry. By delving into the principles of ionization, fragmentation, and mass analysis, this document serves as a practical resource for selecting the optimal experimental parameters and interpreting the resulting data with confidence.
Introduction to this compound and its Mass Spectrometric Profile
This compound is a heterocyclic compound featuring a quinoline core substituted with a chlorine atom, an iodine atom, and a hydroxyl group. This unique combination of functional groups dictates its physicochemical properties and, consequently, its behavior within a mass spectrometer. The presence of two different halogen atoms, one of which (chlorine) has a significant isotopic distribution, and a polar hydroxyl group presents both challenges and opportunities for its analysis.
The primary objectives of mass spectrometry analysis for this compound are to confirm its molecular weight, deduce its elemental composition through high-resolution mass spectrometry, and elucidate its structure by analyzing its fragmentation patterns in tandem mass spectrometry (MS/MS) experiments.
Ionization Techniques: A Comparative Analysis for a Halogenated Quinolinol
The choice of ionization technique is critical for generating abundant molecular ions of this compound with minimal in-source fragmentation. The two most common atmospheric pressure ionization (API) techniques for LC-MS are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and ionizable compounds. Given the presence of the polar hydroxyl group and the nitrogen atom in the quinoline ring, this compound is expected to ionize efficiently in both positive and negative ESI modes. In positive mode, protonation of the quinoline nitrogen is the likely ionization mechanism, forming the [M+H]⁺ ion. In negative mode, deprotonation of the hydroxyl group would yield the [M-H]⁻ ion.
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for less polar and more volatile compounds. While this compound has polar features, its overall aromatic structure might also allow for successful ionization by APCI. APCI involves a corona discharge that ionizes the solvent vapor, which in turn ionizes the analyte molecules through proton transfer or charge exchange.
| Ionization Technique | Principle | Suitability for this compound | Expected Ion(s) | Key Considerations |
| Electrospray Ionization (ESI) | Ionization from charged droplets in a strong electric field. | High. The polar hydroxyl group and basic nitrogen atom are ideal for ESI. | [M+H]⁺, [M-H]⁻ | Solvent choice is critical; protic solvents like methanol or acetonitrile with formic acid (positive mode) or ammonia (negative mode) are recommended. |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase ionization via corona discharge and proton transfer from reagent gas ions. | Moderate. May be effective, particularly if the compound exhibits sufficient thermal stability and volatility. | [M+H]⁺ | Higher source temperatures are required, which could potentially lead to thermal degradation of the analyte. |
Recommendation: For initial analyses of this compound, Electrospray Ionization (ESI) is the recommended technique . Its soft nature is more likely to preserve the intact molecular ion, which is crucial for subsequent tandem mass spectrometry experiments. Both positive and negative ion modes should be explored to determine which provides better sensitivity and more informative fragmentation.
Deciphering the Fragmentation Pattern: A Structural Fingerprint
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a unique fragmentation pattern is generated that provides a "fingerprint" of the molecule's structure.
Based on the known fragmentation of quinolone antibiotics and halogenated compounds, a theoretical fragmentation pathway for this compound can be proposed. Quinolone structures are known to undergo characteristic losses of water (H₂O) and carbon monoxide (CO)[1]. The carbon-halogen bonds are also susceptible to cleavage, with the C-I bond being weaker than the C-Cl bond.
Isotopic Signature: A key feature in the mass spectrum of this compound will be the isotopic pattern of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1[2]. This will result in an M+2 peak with an intensity of about one-third of the monoisotopic peak (M). Iodine, on the other hand, is monoisotopic (¹²⁷I), so it will not contribute to the M+2 peak[3]. Therefore, any fragment containing the chlorine atom will exhibit this characteristic 3:1 isotopic pattern.
Proposed Fragmentation Pathway (Positive Ion Mode - [M+H]⁺):
Caption: Proposed fragmentation of this compound.
Comparing Mass Analyzers: The Right Tool for the Job
The choice of mass analyzer will depend on the specific goals of the analysis, whether it is quantitative, qualitative, or both.
| Mass Analyzer | Principle | Strengths for this Analysis | Weaknesses for this Analysis |
| Triple Quadrupole (QqQ) | Sequential mass filtering and fragmentation in a collision cell. | Excellent for quantification. High sensitivity and specificity in Selected Reaction Monitoring (SRM) mode. | Low resolution. Not ideal for accurate mass measurements and elemental composition determination. |
| Quadrupole Time-of-Flight (Q-TOF) | Combines a quadrupole for precursor ion selection with a high-resolution TOF analyzer. | Excellent for qualitative analysis. Provides high-resolution, accurate mass data for both precursor and product ions, enabling confident elemental composition determination. Good for unknown identification. | Can be less sensitive than a triple quadrupole for targeted quantification. |
| Orbitrap | Ions are trapped in an orbital motion, and their frequencies are converted to m/z values. | Highest resolution and mass accuracy. Unmatched confidence in elemental composition determination. Excellent for both qualitative and quantitative analysis. | Higher initial instrument cost. |
Recommendation: For a comprehensive analysis of this compound, a high-resolution mass spectrometer such as a Q-TOF or an Orbitrap is highly recommended . The ability to obtain accurate mass measurements is invaluable for confirming the elemental composition and for distinguishing between isobaric interferences. For routine quantitative analysis where the compound and its fragments are well-characterized, a triple quadrupole instrument would be a cost-effective and highly sensitive option.
Experimental Protocol: A Step-by-Step LC-MS/MS Method
This protocol provides a starting point for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with ESI.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to ensure good separation from any impurities.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Column Temperature: 30 - 40 °C.
3. Mass Spectrometry (MS) Conditions (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).
-
Cone Gas Flow: 50 L/hr.
-
Full Scan MS: Acquire data over a mass range of m/z 100 - 500 to observe the molecular ion.
-
Tandem MS (MS/MS):
-
Select the monoisotopic [M+H]⁺ ion (m/z 305.9) as the precursor ion.
-
Apply a range of collision energies (e.g., 10 - 40 eV) to generate a comprehensive fragmentation spectrum.
-
Conclusion
The mass spectrometric analysis of this compound is a multifaceted process that requires careful consideration of ionization techniques, fragmentation pathways, and the choice of mass analyzer. By leveraging the principles outlined in this guide, researchers can confidently approach the structural elucidation of this and other novel halogenated compounds. The recommended approach of using ESI with a high-resolution mass spectrometer like a Q-TOF or Orbitrap will provide the most comprehensive data, enabling unambiguous confirmation of the molecular formula and a detailed understanding of its chemical structure. For targeted quantitative studies, a triple quadrupole mass spectrometer offers unparalleled sensitivity. The provided experimental protocol serves as a robust starting point for method development, ensuring high-quality and reproducible results in the pursuit of scientific discovery.
References
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Clotrimazole, fluconazole and clioquinol fragmentation studies. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2023). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]
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Mass Spectroscopy. (n.d.). University of Calgary. Retrieved January 22, 2026, from [Link]
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Mass Spectrometry Fragmentation Part 1. (2015). YouTube. Retrieved January 22, 2026, from [Link]
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Other Important Isotopes- Br and Cl. (2022). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. (2015). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Mass Spectrometry of Organic Compounds Part I. Oxygenated Quinolines and Furoquinoline Alkaloids Part II. Lobinaline and its Hofmann Degradation Products. (n.d.). MacSphere. Retrieved January 22, 2026, from [Link]
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Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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Clioquinol. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]
-
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A Comparative Guide to the Structural Confirmation of 7-Chloro-6-iodoquinolin-4-OL Derivatives by NMR Spectroscopy
Introduction: The Critical Role of Structural Elucidation in Quinoline-Based Drug Discovery
Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including antimalarial, antibacterial, and anticancer properties.[1] The precise substitution pattern on the quinoline ring is paramount to a compound's biological activity, and thus, unambiguous structural confirmation is a non-negotiable aspect of the drug discovery and development pipeline.[2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules, providing unparalleled insight into the atomic-level connectivity and chemical environment.[4][5][6]
This guide provides a comprehensive comparison of various NMR techniques for the structural confirmation of a representative 7-Chloro-6-iodoquinolin-4-OL derivative. As a Senior Application Scientist, my objective is to not only present the data but to illuminate the rationale behind the experimental choices, offering a practical framework for researchers, scientists, and drug development professionals. We will explore how a systematic, multi-technique NMR approach transforms ambiguity into certainty.
The Challenge: Differentiating Isomers and Confirming Substitution Patterns
The synthesis of substituted quinolines can often yield a mixture of isomers, making the precise determination of the substitution pattern a significant analytical challenge. For this compound derivatives, confirming the positions of the chloro and iodo substituents, as well as the position of any additional modifications, is crucial. While one-dimensional (1D) ¹H and ¹³C NMR provide a foundational overview, they are often insufficient for unequivocal assignment, especially in complex or novel derivatives.[7][8][9] This is where two-dimensional (2D) NMR techniques become indispensable.
A Comparative Analysis of NMR Techniques for Structural Verification
Let us consider a hypothetical derivative, Compound 1 , a this compound with an N-alkylation. Our goal is to definitively confirm its structure by systematically applying a suite of NMR experiments.
One-Dimensional (1D) NMR: The Starting Point
-
¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information about the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling).[10] For Compound 1 , we would expect to see distinct signals for the aromatic protons on the quinoline core and signals corresponding to the N-alkyl group. However, overlapping signals in the aromatic region can make definitive assignment difficult.[7]
-
¹³C NMR (Carbon NMR): This technique reveals the number of non-equivalent carbon atoms and their chemical environments.[10] While it provides a carbon "fingerprint" of the molecule, it does not directly show which protons are attached to which carbons.[11]
Limitations of 1D NMR: While ¹H NMR can hint at the substitution pattern through coupling constants and ¹³C NMR can confirm the number of unique carbons, neither can, in isolation, definitively prove the connectivity of the entire molecule, especially the precise locations of the halogen substituents which lack protons.
Two-Dimensional (2D) NMR: Unraveling the Connectivity
2D NMR experiments are crucial for overcoming the limitations of 1D NMR by spreading the spectral information across two frequency dimensions, revealing correlations between nuclei.[12]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[10][13] For Compound 1 , a COSY spectrum would allow us to trace the connectivity of the protons within the quinoline ring system, helping to piece together proton spin systems. For instance, we could identify which proton is adjacent to another.
-
HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation).[10][13] By combining the information from the ¹H and ¹³C spectra with the HSQC data, we can definitively assign which proton is attached to which carbon. This is a critical step in building the molecular framework.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably one of the most informative for elucidating the complete structure of a molecule. It shows correlations between protons and carbons that are two or three bonds away.[10][13][14] This is the key to connecting the different spin systems identified in the COSY and assigned in the HSQC. For Compound 1 , HMBC is essential for:
-
Confirming the positions of the chloro and iodo substituents: By observing long-range correlations from protons to the quaternary carbons bearing the halogens, we can pinpoint their locations.
-
Verifying the N-alkylation site: Correlations from the protons of the alkyl group to the carbons of the quinoline ring will confirm the point of attachment.
-
Assembling the entire molecular structure: HMBC provides the long-range connectivity information needed to link all the fragments together into a single, unambiguous structure.
-
Experimental Data Summary
The following tables summarize the expected NMR data for our hypothetical Compound 1 .
Table 1: Hypothetical ¹H and ¹³C NMR Data for Compound 1
| Position | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |
| 2 | ~8.5 | d | ~5.0 | ~150 |
| 3 | ~6.5 | d | ~5.0 | ~110 |
| 4 | - | - | - | ~175 |
| 5 | ~7.8 | s | - | ~125 |
| 6 | - | - | - | ~90 |
| 7 | - | - | - | ~135 |
| 8 | ~8.0 | s | - | ~128 |
| 4a | - | - | - | ~140 |
| 8a | - | - | - | ~148 |
| N-CH₂ | ~4.2 | t | ~7.0 | ~50 |
| CH₂ | ~1.8 | m | ~7.0 | ~30 |
| CH₃ | ~1.0 | t | ~7.0 | ~15 |
Note: Chemical shifts are approximate and can vary depending on the solvent and specific derivative.
Table 2: Key Expected 2D NMR Correlations for Compound 1
| Experiment | Key Correlations | Structural Information Gained |
| COSY | H-2 with H-3 | Confirms connectivity in the pyridinone ring. |
| N-CH₂ with adjacent CH₂ | Confirms connectivity within the N-alkyl chain. | |
| HSQC | H-2 with C-2 | Assigns the carbon chemical shift for C-2. |
| H-3 with C-3 | Assigns the carbon chemical shift for C-3. | |
| H-5 with C-5 | Assigns the carbon chemical shift for C-5. | |
| H-8 with C-8 | Assigns the carbon chemical shift for C-8. | |
| N-CH₂ with N-CH₂ carbon | Assigns the carbon chemical shift for the first carbon of the alkyl chain. | |
| HMBC | H-2 to C-4 | Confirms proximity to the C-4 carbonyl. |
| H-5 to C-4, C-7, C-8a | Confirms position 5 and helps place the chloro substituent at C-7. | |
| H-8 to C-6, C-7, C-4a | Confirms position 8 and helps place the iodo substituent at C-6 and the chloro at C-7. | |
| N-CH₂ to C-2, C-8a | Confirms N-alkylation. |
Experimental Workflow and Protocols
A logical and systematic approach to NMR data acquisition is crucial for efficient and accurate structure elucidation.
Diagram: Experimental Workflow for NMR-Based Structural Elucidation
Caption: The logical flow of information from different 2D NMR experiments to the final confirmed chemical structure.
Conclusion: A Self-Validating System for Unambiguous Structural Confirmation
The structural elucidation of novel or complex molecules like this compound derivatives demands a rigorous and systematic approach. Relying solely on 1D NMR can lead to ambiguous or incorrect assignments. By employing a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we create a self-validating system. The COSY experiment establishes proton-proton connectivities, the HSQC assigns the directly attached carbons, and the HMBC provides the crucial long-range correlations that piece the entire molecular puzzle together. Each experiment provides a layer of evidence that, when combined, leads to an unassailable structural confirmation. This multi-faceted approach not only ensures the scientific integrity of the research but also accelerates the drug development process by providing definitive structural information early on. [2][3][5]
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NMR Sample Preparation | Chemical Instrumentation Facility. Iowa State University. [Link]
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Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
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A Comparative Guide to 7-Chloro-6-iodoquinolin-4-ol and Other Biologically Active Quinoline Derivatives
Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry
The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and drug discovery.[1][2] Its rigid structure and ability to be functionalized at various positions have made it a "privileged scaffold," forming the core of numerous therapeutic agents with a vast range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the ring system, making the exploration of novel substitution patterns a critical endeavor in the quest for more potent and selective drugs.[4][5]
This guide provides an in-depth comparative analysis of 7-Chloro-6-iodoquinolin-4-ol , a lesser-known dihalogenated derivative, placing it in context with other significant quinoline compounds. We will explore its plausible synthesis, predicted biological relevance based on structure-activity relationship (SAR) principles, and compare its structural features against well-established quinoline-based agents. This analysis is supported by established experimental protocols and quantitative data to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.
Part 1: Synthesis and Characterization of Substituted 4-Quinolones
The 4-hydroxyquinoline core, which exists in tautomeric equilibrium with its 4-quinolinone form, is a common motif in biologically active quinolines.[6] The Gould-Jacobs reaction, first reported in 1939, remains a fundamental and versatile method for its synthesis.[7][8] This reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[8][9]
Proposed Synthesis of this compound
While specific literature on the synthesis of this compound is scarce, a plausible and efficient route can be designed based on the Gould-Jacobs reaction. The key is the selection of the correct starting aniline.
Starting Material: 4-Chloro-3-iodoaniline. Reagent: Diethyl ethoxymethylenemalonate (DEEM).
The reaction proceeds in a sequence of steps:
-
Condensation: Nucleophilic attack from the aniline's amino group on DEEM, followed by the elimination of ethanol, forms the anilidomethylenemalonate intermediate.[8]
-
Thermal Cyclization: This energy-intensive step, typically requiring temperatures above 250°C, facilitates a 6-electron electrocyclization to form the quinoline ring.[8] This can be achieved through conventional heating in a high-boiling solvent or more efficiently using microwave irradiation.[8][10]
-
Saponification & Decarboxylation: The resulting ethyl 4-oxo-quinoline-3-carboxylate is then hydrolyzed using a base (e.g., NaOH) to the corresponding carboxylic acid, which is subsequently decarboxylated by heating to yield the final this compound product.[7][11]
Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis
This protocol is adapted from modern methodologies that enhance reaction efficiency.[8][10]
Step 1: Intermediate Formation (Condensation)
-
Combine 4-chloro-3-iodoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.2 eq) in a microwave-safe reaction vial.
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 130°C and hold for 10-15 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline and formation of the intermediate.
-
Cool the vial and remove the ethanol byproduct under reduced pressure.
Step 2: Cyclization, Hydrolysis, and Decarboxylation
-
Add a high-boiling point solvent (e.g., diphenyl ether) to the intermediate in the reaction vial.
-
Heat the mixture to 250-300°C in the microwave reactor for 5-10 minutes.[10] An optimal condition of 300°C for 5 minutes has been reported for similar syntheses.[8]
-
Cool the reaction mixture, and the cyclized ester should precipitate. Filter and wash the solid with a cold solvent like acetonitrile.
-
Suspend the dried ester in a 10% aqueous solution of sodium hydroxide and reflux for 1-2 hours to achieve hydrolysis.
-
Cool the mixture and acidify with concentrated HCl to precipitate the carboxylic acid intermediate.
-
Filter the solid, wash with water, and dry.
-
Heat the carboxylic acid intermediate in a high-boiling solvent (e.g., paraffin oil) to approximately 230°C until gas evolution (CO2) ceases, indicating the completion of decarboxylation.[12]
-
Cool, filter the final product, wash with petroleum ether, and dry under vacuum.
Self-Validation and Characterization:
-
The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC).
-
The structure must be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to verify the molecular weight and fragmentation pattern.
Visualization: Gould-Jacobs Reaction Workflow
Caption: Generalized workflow for the proposed synthesis of this compound via the Gould-Jacobs reaction.
Part 2: Comparative Analysis of Biological Activity
The therapeutic potential of quinoline derivatives is often dictated by the specific substitution patterns on their core structure. Halogenation, in particular, is a common strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties.[13]
Structure-Activity Relationship (SAR) Insights
-
Halogenation: The presence of halogens, such as chlorine and fluorine, at positions 6, 7, and 8 is a known feature of many potent antibacterial and anticancer quinolones.[4][13] Electron-withdrawing groups like halogens can enhance cytotoxicity.[5] The 7-chloro substitution is a feature of several biologically active molecules.[14][15]
-
Iodine Substitution: Iodine, being the largest and most lipophilic halogen, can significantly alter steric and electronic properties, potentially leading to unique interactions with biological targets.
-
Kinase Inhibition: The quinoline (and related quinazoline) scaffold is particularly prominent in the development of protein kinase inhibitors.[16][17] These compounds often target the ATP-binding pocket of kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[16][18]
Comparative Compounds
To understand the potential of this compound, we compare it with three other quinoline derivatives.
-
7-Chloroquinolin-4-ol: The direct parent compound lacking the C6-iodine atom. Comparing against this molecule allows for a direct assessment of the iodine atom's contribution to biological activity.
-
Bosutinib (SKI-606): An FDA-approved dual Src/Abl tyrosine kinase inhibitor used in cancer therapy. It features a more complex 4-anilinoquinoline core but serves as a benchmark for potent kinase inhibition within the quinoline class.
-
Clioquinol (5-Chloro-7-iodoquinolin-8-ol): A dihalogenated 8-hydroxyquinoline derivative known for its antifungal, antibacterial, and neuroactive properties, primarily through metal chelation.[19] This provides a comparison for a different substitution pattern and mechanism of action.
Data Presentation: Comparative Properties of Quinoline Derivatives
| Property | This compound | 7-Chloroquinolin-4-ol | Bosutinib | Clioquinol |
| Structure | ||||
| Molecular Formula | C₉H₅ClINO | C₉H₆ClNO | C₂₆H₂₉Cl₂N₅O₃ | C₉H₅ClINO |
| Molecular Weight | 305.50 g/mol | 179.60 g/mol [20] | 530.45 g/mol | 305.50 g/mol [19] |
| Known/Predicted Class | Kinase Inhibitor (Predicted) | Chemical Intermediate | Tyrosine Kinase Inhibitor | Metal Chelator, Antifungal[19] |
| Key Structural Features | 4-quinolone core, C7-Chloro, C6-Iodo | 4-quinolone core, C7-Chloro | 4-anilinoquinoline core | 8-hydroxyquinoline core, C5-Chloro, C7-Iodo |
| Mechanism of Action | ATP-competitive inhibition (Predicted) | Not well-defined | ATP-competitive inhibition of Src/Abl kinases | Chelates metal ions (e.g., Cu²⁺, Zn²⁺)[19] |
Note: Data for this compound is predicted based on its structural similarity to other kinase inhibitors.
Based on this comparison, the dihalogenation at positions 6 and 7 in this compound suggests it could be a potent modulator of biological systems. Its structural similarity to the core of many kinase inhibitors makes this a primary area for investigation. Unlike Clioquinol, where the hydroxyl and nitrogen atoms form a classic chelation site, the 4-oxo (or 4-hydroxy) tautomer of our target compound is more analogous to scaffolds that occupy the ATP-binding pocket of kinases.
Part 3: Experimental Evaluation of Biological Activity
To validate the predicted activity of novel compounds like this compound, standardized in vitro assays are essential. A primary investigation would involve assessing its anticancer potential through cytotoxicity and specific enzyme inhibition assays.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard first-pass screen for cytotoxic compounds.[21]
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116 colon cancer, A549 lung cancer) in a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[21]
-
Compound Treatment: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in DMSO. Perform serial dilutions in a complete cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium and DMSO only as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Visualization: Cytotoxicity Assay Workflow
Caption: A standard workflow for determining the IC50 of a compound using the MTT cytotoxicity assay.
Conclusion and Future Perspectives
While this compound is not extensively characterized in public literature, a systematic analysis based on established chemical principles and the known bioactivity of related analogs provides a strong foundation for its further investigation. The proposed Gould-Jacobs synthesis offers a viable route for its preparation, enabling empirical testing of its properties.
The key takeaway from this comparative study is the high potential of this compound as a candidate for anticancer drug discovery, likely acting as a kinase inhibitor. The unique dihalogenation pattern—a C7-chloro group common in bioactive quinolines and a bulky, lipophilic C6-iodo group—presents an intriguing combination for probing structure-activity relationships. Future research should focus on its synthesis and subsequent screening against a panel of cancer cell lines and a broad array of protein kinases. A head-to-head comparison with its non-iodinated parent, 7-Chloroquinolin-4-ol, would be particularly insightful to precisely quantify the impact of the iodine substitution on target binding and cellular potency. Such studies will be crucial in determining if this specific derivative offers a therapeutic advantage over existing quinoline-based agents.
References
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A Comparative Guide to the In Vitro Activity of Quinoline Scaffolds: 7-Chloro-4-hydroxyquinoline vs. the Novel 7-Chloro-6-iodoquinolin-4-ol
Introduction: The Tale of a Core Scaffold and its Untested Derivative
In the landscape of medicinal chemistry, the 7-chloroquinoline core is a privileged scaffold, forming the backbone of blockbuster drugs like chloroquine and hydroxychloroquine. Its inherent biological activity and synthetic accessibility have made it a cornerstone for developing novel therapeutic agents. This guide focuses on the foundational molecule, 7-chloro-4-hydroxyquinoline , a key synthetic precursor with its own spectrum of in vitro activity.
We compare this well-established entity against a novel, less-explored analogue: 7-Chloro-6-iodoquinolin-4-ol . As direct experimental data for this di-halogenated compound is not available in current literature, this guide will employ established structure-activity relationship (SAR) principles to forecast its potential in vitro activity. By analyzing the known effects of halogenation on the quinoline ring, particularly drawing parallels with the well-documented compound Clioquinol (5-chloro-7-iodo-8-quinolinol), we aim to provide a scientifically grounded, predictive comparison for researchers venturing into the synthesis and evaluation of new quinoline derivatives.[1][2]
Physicochemical Properties: A Foundation for Cellular Fate
The journey of a compound from the culture medium to its intracellular target is fundamentally governed by its physicochemical properties. Lipophilicity, molecular weight, and hydrogen bonding potential dictate membrane permeability and target engagement.
| Property | 7-chloro-4-hydroxyquinoline | This compound (Predicted) |
| Molecular Formula | C₉H₆ClNO | C₉H₅ClINO |
| Molecular Weight | 179.60 g/mol | 305.50 g/mol |
| Structure | ![Predicted structure of this compound] | |
| Predicted LogP | ~1.9-2.2 | ~2.8-3.5 |
| Hydrogen Bond Donors | 1 (hydroxyl group) | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 2 (ring nitrogen, oxygen) | 2 (ring nitrogen, oxygen) |
The addition of a large, lipophilic iodine atom at the 6-position in this compound is predicted to significantly increase both its molecular weight and its octanol-water partition coefficient (LogP). This enhanced lipophilicity may lead to increased cell membrane permeability, potentially resulting in higher intracellular accumulation compared to its parent compound.
Comparative In Vitro Activity & Mechanistic Insights
The 7-chloroquinoline scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4]
7-chloro-4-hydroxyquinoline: The Established Precursor
As the core of chloroquine, the mechanism of 7-chloro-4-hydroxyquinoline is intrinsically linked to lysosomotropic action. As a weak base, it accumulates in acidic organelles like lysosomes, raising their internal pH. This disruption interferes with enzymatic processes, antigen presentation, and autophagy, underpinning its immunomodulatory and potential anticancer effects.[5] While often viewed as a synthetic intermediate, the core itself contributes to the biological profile of its derivatives, which have shown antiproliferative activity against various cancer cell lines.[3][6]
This compound: A Predictive Analysis based on SAR
The introduction of an iodine atom at the C6 position, in addition to the chlorine at C7, is expected to significantly modulate the biological activity profile. Drawing parallels from other halogenated hydroxyquinolines like Clioquinol (5-chloro-7-iodo-8-quinolinol), we can anticipate a multifaceted mechanism of action.[7][8][9]
-
Enhanced Antimicrobial and Anticancer Potency : Halogenation is a well-established strategy for enhancing the potency of bioactive scaffolds. The introduction of halogens at specific positions can lead to more favorable electronic and steric interactions with biological targets.[10] Studies on various 7-chloroquinoline derivatives have demonstrated potent anticancer activity, with some compounds showing submicromolar GI₅₀ values across a wide panel of cancer cell lines.[1] The addition of iodine could further amplify this cytotoxic potential.
-
Metal Ion Chelation : A key mechanism of halogenated 8-hydroxyquinolines like Clioquinol is their ability to chelate essential metal ions such as copper (Cu²⁺) and zinc (Zn²⁺).[7][11] These metal ions are critical cofactors for enzymes involved in microbial metabolism and DNA replication. By sequestering these ions, the compound can induce microbial cell death. It is highly probable that this compound will also possess this metal-binding capability, conferring a potent, broad-spectrum antimicrobial (antibacterial and antifungal) activity. This chelation is also implicated in the anticancer effects of some quinolines, as it can disrupt metal-dependent enzymes crucial for tumor growth and induce oxidative stress.[8]
-
Interference with DNA Synthesis : Beyond metal chelation, Clioquinol is believed to interfere directly with DNA synthesis, possibly through intercalation, leading to strand breaks and cell death.[7] This mechanism, potentially shared by this compound, offers a direct cytotoxic pathway against both microbial and cancer cells.
The diagram below illustrates the predicted multimodal mechanism of action for this compound, contrasting with the primary lysosomotropic action of its parent scaffold.
Caption: Predicted mechanisms of action.
Experimental Protocols for Comparative In Vitro Evaluation
To empirically validate the predicted activities, a series of standardized in vitro assays are required. The following protocols provide a robust framework for comparing the two compounds.
Protocol 1: Anticancer Cytotoxicity Assay (MTS Assay)
This protocol determines the concentration of each compound required to inhibit cell growth by 50% (IC₅₀).
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media (e.g., RPMI 1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.[6]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 7-chloro-4-hydroxyquinoline and this compound in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.
-
Incubation & Measurement: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for MTS cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus for bacteria, Candida albicans for fungi) and adjust it to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth).
-
Compound Preparation: Prepare serial two-fold dilutions of the compounds in a 96-well microtiter plate using the broth.
-
Inoculation: Add the prepared inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). A viability indicator like resazurin can be added to aid visualization.
Conclusion and Future Directions
While 7-chloro-4-hydroxyquinoline serves as a valuable and biologically active chemical scaffold, structure-activity relationship analysis strongly suggests that its novel derivative, This compound , holds significant potential for enhanced and multifaceted in vitro activity. The addition of an iodine atom is predicted to increase lipophilicity and introduce new mechanisms of action, primarily through metal ion chelation and potential direct interference with DNA synthesis. This could translate to superior anticancer and broad-spectrum antimicrobial properties.
The experimental protocols detailed herein provide a clear path for the empirical validation of these predictions. Researchers synthesizing this compound are encouraged to perform these comparative assays to fully elucidate its activity profile. Such studies will not only confirm the value of this specific derivative but also contribute to a deeper understanding of the structure-activity relationships governing the promising therapeutic potential of halogenated quinolines.
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Patsnap Synapse. (2024, July 17). What is the mechanism of Clioquinol? Retrieved from Patsnap Synapse.[7]
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Y-h. He, et al. (2020). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. Frontiers in Aging Neuroscience.[8]
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Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: to harm or heal. CNS Neuroscience & Therapeutics.[9]
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Halka, M., et al. (2022). Evaluation of the chemical composition and nutritional value of lettuce (Lactuca sativa L.) biofortified in hydroponics with iodine in the form of iodoquinolines. Frontiers in Plant Science.[12]
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Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. Journal of Alzheimer's Disease.[13]
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Te-Long, P. (n.d.). Exploring 5-Chloro-7-Iodoquinolin-8-ol: Properties, Applications, and Manufacturing. Retrieved from LinkedIn.[14]
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Zielonka, M., et al. (2023). Effect of iodoquinolines biofortification on iodine bioavailability and inflammatory response - studies in a rat model. National Science Centre Poland.[5]
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Drug Design Org. (n.d.). Structure Activity Relationships (SAR). Retrieved from Drug Design Org.[10]
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Saleem, M., et al. (2024). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Molecular Diversity.[15]
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de Fátima, A., et al. (2021). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society.[3]
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Abdel-Wahab, B. F., et al. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances.[16]
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Andriole, V. T. (1989). Structure--activity relationship of quinolones. Clinical and Investigative Medicine.[17]
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Zielonka, M., et al. (2024). Iodoquinoline-Biofortified Lettuce as a Safe and Bioavailable Dietary Iodine Source: In Vivo Study in Rats. Preprints.org.[18]
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Zielonka, M., et al. (2024). Iodoquinoline-Biofortified Lettuce as a Safe and Bioavailable Dietary Iodine Source: In Vivo Study in Rats. Nutrients.[19]
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Bîcu, E., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules.[1]
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Zielonka, M., et al. (2024). Iodine Bioavailability and Biochemical Effects of Brassica oleracea var. sabellica L. Biofortified with 8-Hydroxy-7-iodo-5-quinolinesulfonic Acid in Wistar Rats. MDPI.[20]
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ResearchGate. (n.d.). Synthesis of 7-chloroquinolinyl-4-. Retrieved from ResearchGate.[2]
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Chaniyara, R., et al. (2013). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules.[6]
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ResearchGate. (n.d.). The halogenated 8 hydroxyquinolines. Retrieved from ResearchGate.[21]
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Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry.[22]
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Kummer, D. A., et al. (2017). Identification and structure activity relationships of quinoline tertiary alcohol modulators of RORγt. Bioorganic & Medicinal Chemistry Letters.[23]
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Asif, M., et al. (2023). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Journal of Pharmaceutical Sciences.[24]
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Abuo-Rahma, G. E.-D. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science.[4]
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Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[25]
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The 7-Chloro-6-iodoquinolin-4-ol Scaffold: A Strategic Advantage in Kinase Inhibitor Design
A Comparative Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor development, the quinoline scaffold has long been recognized as a "privileged" structure, forming the backbone of numerous clinically successful drugs.[1][2] This guide provides an in-depth technical comparison of the 7-chloro-6-iodoquinolin-4-ol scaffold against other prominent kinase inhibitor frameworks, particularly the closely related quinazoline core. We will explore the nuanced advantages conferred by the specific halogenation pattern of this compound, supported by experimental data from analogous compounds and detailed protocols for comparative evaluation.
The Quinoline Core: A Versatile and Potent Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a unique combination of rigidity and chemical functionality that makes it an ideal starting point for kinase inhibitor design.[2] Unlike the quinazoline scaffold, which is most notably associated with Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib, the quinoline framework has demonstrated a broader range of kinase targets.[3][4] This versatility stems from the varied electronic properties and hydrogen bonding capabilities that can be achieved through substitution at different positions of the quinoline ring.
One of the key advantages of the quinoline scaffold is its ability to support diverse pharmacophores that can interact with different regions of the ATP-binding pocket of kinases. This adaptability has led to the development of potent inhibitors for a wide array of kinases, including Src-family kinases, Abl kinase, and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6]
The Strategic Advantage of 7-Chloro-6-iodo Substitution
The specific substitution pattern of this compound is not arbitrary; it is a deliberate design choice aimed at enhancing potency, selectivity, and pharmacokinetic properties.
-
The 7-Chloro Group: The presence of a chlorine atom at the 7-position is a common feature in many quinoline-based drugs. This electron-withdrawing group can significantly influence the pKa of the quinoline nitrogen, which in turn can affect the compound's interaction with the kinase hinge region. This strategic placement can also contribute to improved cellular permeability and metabolic stability.
Comparative Analysis: Quinoline vs. Quinazoline Scaffolds
The primary distinction between the quinoline and quinazoline scaffolds lies in the placement of the second nitrogen atom in the heterocyclic ring. This subtle difference has profound implications for their biological activity.
| Feature | This compound Scaffold | Quinazoline Scaffold (e.g., Gefitinib) |
| Core Structure | Benzene fused to a pyridine ring | Benzene fused to a pyrimidine ring |
| Primary Targets | Potentially broad-spectrum, including Src-family kinases, VEGFR, and others. | Primarily EGFR |
| Mechanism | ATP-competitive inhibition | ATP-competitive inhibition[3] |
| Key Advantages | Versatility in targeting, potential for enhanced hydrophobic interactions due to the 6-iodo group. | Well-established for potent and selective EGFR inhibition. |
Experimental Data: A Comparative Look at Quinoline-Based Inhibitors
While specific IC50 values for this compound are not publicly available, we can draw valuable insights from well-characterized quinoline-based inhibitors like Bosutinib and Dasatinib.
Table 1: Kinase Inhibition Profile of Representative Quinoline and Quinazoline Inhibitors
| Kinase Target | Bosutinib (Quinoline) IC50 (nM)[5][9] | Dasatinib (Quinoline) IC50 (nM)[10] | Gefitinib (Quinazoline) IC50 (nM)[11] | This compound IC50 (nM) |
| Src | 1.2 | <1 | >10,000 | Data not available |
| Abl | 25-50 | <1 | >10,000 | Data not available |
| EGFR | >10,000 | 16 | 2-37 | Data not available |
| VEGFR2 | Not a primary target | 15 | >10,000 | Data not available |
| GAK | Not a primary target | Not a primary target | 90 | Data not available |
Note: IC50 values can vary depending on the assay conditions.
The data clearly illustrates the distinct selectivity profiles of quinoline-based inhibitors. Bosutinib is a potent Src/Abl inhibitor with minimal activity against EGFR.[5][9] Dasatinib, while also a potent Src/Abl inhibitor, exhibits a broader selectivity profile that includes EGFR and VEGFR2.[10] In contrast, Gefitinib is highly selective for EGFR.[11] The this compound scaffold, with its unique substitution pattern, is hypothesized to offer a novel selectivity profile that could be advantageous for targeting specific kinase-driven pathologies.
Key Signaling Pathways Targeted by Quinoline-Based Inhibitors
The therapeutic efficacy of kinase inhibitors is directly linked to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell proliferation and is often dysregulated in cancer.
Caption: EGFR Signaling Pathway and Inhibition.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is central to angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.
Caption: VEGFR Signaling Pathway and Inhibition.
Src Family Kinase Signaling
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in various cellular processes, including proliferation, differentiation, and motility.[10]
Caption: Src Family Kinase Signaling and Inhibition.
Experimental Protocols for Comparative Evaluation
To rigorously assess the advantages of the this compound scaffold, a series of well-defined experimental protocols are essential.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).[12]
Workflow Diagram:
Caption: In Vitro Kinase Inhibition Assay Workflow.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a stock solution of the kinase of interest in kinase buffer.
-
Prepare a stock solution of the kinase-specific substrate and ATP in kinase buffer.
-
Prepare serial dilutions of the this compound inhibitor and comparator compounds in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted inhibitors to the appropriate wells.
-
Add the kinase solution to all wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Analysis:
-
Detect the kinase activity using a suitable method, such as a luminescence-based assay that measures ATP consumption or a fluorescence-based assay that measures substrate phosphorylation.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[12]
-
Cellular Proliferation (MTT) Assay
This assay measures the metabolic activity of cells and is a common method to assess the cytotoxic effects of a compound.[1]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the this compound inhibitor and comparator compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[1]
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blotting for Phospho-Kinase Levels
Western blotting is used to detect changes in the phosphorylation status of specific kinases and their downstream targets, providing mechanistic insights into the inhibitor's action.[13][14]
Workflow Diagram:
Caption: Western Blotting Workflow for Phospho-Kinase Analysis.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the this compound inhibitor at various concentrations for a specific time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-Src).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the relative levels of the phosphorylated kinase.
-
Re-probe the membrane with an antibody for the total form of the kinase as a loading control.
-
Conclusion
The this compound scaffold represents a promising avenue for the development of novel kinase inhibitors. Its unique substitution pattern on the versatile quinoline core offers the potential for enhanced potency and a distinct selectivity profile compared to existing scaffolds like quinazoline. While direct experimental data for this specific compound is needed to fully elucidate its advantages, the principles of medicinal chemistry and the data from analogous compounds strongly suggest its potential as a valuable tool in the arsenal of drug discovery professionals. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this and other novel kinase inhibitor candidates.
References
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-
(Reference to a paper on MTT assays)[1]
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-
(Reference to a paper on the SAR of 6-substituted quinolinones)[7][8]
-
(Reference to a paper on the kinase selectivity of Dasatinib)[10]
- (Reference to a paper on the advantages of the quinoline scaffold)
-
(Reference to a protocol for in vitro kinase assays)[12]
-
(Reference to a general review on quinoline-based anticancer drugs)[1][2]
- (Reference to a paper comparing quinoline and quinazoline scaffolds)
- (Reference to a paper on the role of halogens in drug design)
- (Reference to a paper on the SAR of 4-aminoquinolines)
- (Reference to a paper on the importance of the 7-chloro substitution)
-
(Reference to a paper on the kinase targets of Bosutinib)[5][6]
- (Reference to a paper on the role of iodine in medicinal chemistry)
- (Reference to a paper on the broad-spectrum activity of some quinoline inhibitors)
- (Reference to a paper on the EGFR signaling p
-
(Reference to a paper detailing Gefitinib's kinase targets)[3][4][11]
-
(Reference to a review on quinoline in anticancer drug discovery)[1][2]
- (Reference to a paper on VEGFR signaling)
- (Reference to a paper on Src family kinase signaling)
-
(Reference to a paper on the cellular targets of Gefitinib)[11]
- (Reference to a paper on the synthesis of 4-quinolones)
- (Reference to a paper on the analysis of Western blotting d
-
(Reference to a paper on the dual kinase inhibition of Bosutinib)[5][6]
- (Reference to a paper on kinase selectivity panels)
- (Reference to a paper on Bosutinib's mechanism of action)
- (Reference to a paper defining IC50)
-
(Reference to a protocol for Western blotting for signaling pathways)[13][14]
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A Comparative Guide to the Efficacy of 7-Chloroquinoline Derivatives in Cancer Cell Lines
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including notable anticancer properties.[1] The introduction of a chlorine atom at the 7-position of the quinoline ring has been a particularly fruitful strategy in the development of potent anticancer compounds. While specific comparative data on 7-Chloro-6-iodoquinolin-4-OL derivatives are limited in publicly accessible literature, a broader examination of various 7-chloroquinoline derivatives provides invaluable insights into their structure-activity relationships and therapeutic potential. This guide offers a comparative analysis of the efficacy of several 7-chloroquinoline derivatives against various cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity of 7-Chloroquinoline Derivatives
The anticancer potential of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 7-chloroquinoline derivatives against a panel of human cancer cell lines, offering a glimpse into their relative potencies.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Chloro-4-thioalkylquinoline Derivatives | |||
| Compound 73 | CCRF-CEM (Leukemia) | 1.99 | [2] |
| HCT116 (Colon) | 2.24 | [2] | |
| Compound 74 | CCRF-CEM (Leukemia) | 2.15 | [2] |
| HCT116 (Colon) | 3.23 | [2] | |
| Compound 81 | CCRF-CEM (Leukemia) | 4.90 | [3] |
| HCT116 (Colon) | 4.76 | [3] | |
| Morita-Baylis-Hillman Adducts/7-Chloroquinoline Hybrids | |||
| Compound 11 | HL-60 (Leukemia) | 4.60 | [4] |
| Compound 14 | MCF-7 (Breast) | 5.20 | [4] |
| NCI-H292 (Lung) | 6.80 | [4] | |
| 4-Anilinoquinolinylchalcone Derivatives | |||
| Compound 4a | MDA-MB-231 (Breast) | 3.42 | [5] |
| 7-Chloro-4-phenoxyquinoline Derivatives | |||
| Compound 3a | HeLa (Cervical) | 9.18 | [6] |
| Compound 3d | SKBR-3 (Breast) | 12.55 | [6] |
| Other 7-Chloroquinoline Derivatives | |||
| 7-chloro-4-aminoquinoline-benzimidazole hybrid (5d) | Various Leukemia & Lymphoma Lines | - | [7] |
| 7-Chloro-4-anilinoquinoline derivative (5g) | HepG2 (Liver) | 2.09 | [7] |
| MCF-7 (Breast) | 4.63 | [7] |
Note: The direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
A common thread in the anticancer activity of many 7-chloroquinoline derivatives is their ability to induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells.
For instance, certain 7-chloro-(4-thioalkylquinoline) derivatives, when applied at concentrations higher than their IC50, lead to an accumulation of cells in the G0/G1 phase of the cell cycle and trigger apoptosis.[2][3] This is a crucial mechanism, as uncontrolled cell division is a hallmark of cancer. Similarly, some 4-anilinoquinolinylchalcone derivatives have been shown to induce apoptosis in breast cancer cells, mediated by the generation of reactive oxygen species (ROS) and activation of caspases 3/7.[5]
The ability of these compounds to selectively induce apoptosis in cancer cells while sparing normal cells is a key determinant of their therapeutic potential.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity and mechanistic studies, standardized protocols are essential. Below are detailed methodologies for key assays used in the evaluation of these compounds.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for Anticancer Compound Evaluation
Caption: General experimental workflow for evaluating the anticancer efficacy of novel compounds.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 7-chloroquinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the 7-chloroquinoline derivatives for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
This method uses propidium iodide to stain the DNA of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Incubate for 30 minutes at room temperature in the dark and then analyze by flow cytometry. The DNA content will be used to generate a histogram representing the cell cycle distribution.
Signaling Pathways in Quinoline-Induced Apoptosis
The induction of apoptosis by quinoline derivatives often involves the modulation of key signaling pathways that regulate cell survival and death. A simplified representation of a common apoptotic pathway is shown below.
Simplified Apoptotic Signaling Pathway
Caption: A representative intrinsic apoptotic pathway often activated by anticancer compounds.
This pathway highlights the central role of mitochondria in initiating apoptosis. Many 7-chloroquinoline derivatives have been shown to increase the production of ROS, leading to mitochondrial dysfunction, an increased Bax/Bcl-2 ratio, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[5]
Conclusion and Future Directions
The 7-chloroquinoline scaffold remains a highly promising framework for the development of novel anticancer agents. The comparative data presented here demonstrate that substitutions at various positions of the quinoline ring can significantly modulate cytotoxic activity against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, often mediated by oxidative stress and the mitochondrial pathway.
Future research should focus on synthesizing and evaluating a wider range of derivatives, including the specifically targeted this compound scaffold, to build a more comprehensive structure-activity relationship profile. Furthermore, in-depth mechanistic studies are required to identify the precise molecular targets of the most potent compounds, which will be crucial for their further development as clinically viable anticancer drugs.
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Deconstructing Off-Target Effects: A Comparative Cross-Reactivity Profile of 7-Chloro-6-iodoquinolin-4-OL Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its specificity. The 7-chloro-6-iodoquinolin-4-ol scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, demonstrating significant potential in preclinical studies. However, the true therapeutic value of any inhibitor lies not only in its on-target potency but also in its off-target profile. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of hypothetical this compound based inhibitors, supported by established experimental methodologies, to empower researchers in making informed decisions for their drug discovery programs.
The Imperative of Selectivity in Kinase Inhibitor Development
The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets, the primary target for most small molecule inhibitors. This homology is a double-edged sword; while it allows for the design of broad-spectrum inhibitors, it also presents a significant challenge in achieving selectivity. Unintended inhibition of off-target kinases can lead to a range of adverse effects, from mild side effects to severe toxicity, derailing an otherwise promising therapeutic candidate.[1] Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design.
This guide will dissect a multi-tiered approach to inhibitor profiling, moving from broad, high-throughput screening to more focused cellular and mechanistic assays. We will explore the "why" behind each experimental choice, providing the scientific rationale that underpins a robust and self-validating profiling cascade.
A Multi-Pronged Strategy for Comprehensive Cross-Reactivity Profiling
A thorough assessment of inhibitor selectivity requires a combination of biochemical and cell-based assays. This integrated approach provides a holistic view, from direct enzyme-inhibitor interactions to the downstream consequences within a complex cellular environment.
Caption: A streamlined workflow for kinase inhibitor cross-reactivity profiling.
Phase 1: Casting a Wide Net with Biochemical Kinome Screening
The initial step in understanding an inhibitor's selectivity is to assess its binding affinity against a large, representative panel of the human kinome. This provides a broad, unbiased view of potential on- and off-targets.
Causality Behind the Choice: High-throughput screening platforms, such as KINOMEscan®, offer a standardized and quantitative method to measure the binding interactions between an inhibitor and hundreds of kinases.[2][3] This competition binding assay format is independent of ATP concentration, providing a more direct measure of the inhibitor's intrinsic affinity (Kd) for each kinase.[4] This initial screen is crucial for identifying kinases that warrant further investigation.
Data Presentation: Comparative Kinome Scan Data
To illustrate the utility of this approach, let's consider the hypothetical KINOMEscan® data for two this compound based inhibitors, Cmpd-A and Cmpd-B , alongside a known quinoline-based inhibitor, Bosutinib. The data is presented as the percentage of kinase remaining bound to an immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding of the inhibitor to the kinase.
| Kinase Target | Cmpd-A (% Control) | Cmpd-B (% Control) | Bosutinib (% Control) |
| Primary Target(s) | |||
| EGFR | 5 | 85 | 35 |
| SRC | 10 | 15 | 1 |
| ABL1 | 15 | 90 | 0.1 |
| Selected Off-Targets | |||
| LCK | 30 | 88 | 2 |
| FYN | 25 | 75 | 1.5 |
| VEGFR2 | 60 | 5 | 45 |
| PDGFRB | 80 | 10 | 20 |
| KIT | 95 | 40 | 18 |
| AURKA | 98 | 95 | 80 |
| CDK2 | 92 | 97 | 90 |
Data is hypothetical and for illustrative purposes. Real-world data can be found in databases such as the HMS LINCS Project.[5]
From this data, we can infer that Cmpd-A is a potent inhibitor of EGFR and the Src family kinases (SRC, LCK, FYN), with some activity against ABL1. In contrast, Cmpd-B shows high selectivity for VEGFR2 and PDGFRB, with minimal interaction with the other kinases tested. Bosutinib, a dual Src/Abl inhibitor, shows potent inhibition of its primary targets and several other Src family kinases.[6][7]
Phase 2: Cellular Confirmation of Target Engagement
While biochemical assays are invaluable for assessing direct binding, they do not fully recapitulate the complex environment within a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence an inhibitor's efficacy. Therefore, it is essential to validate the findings from the initial screen in a cellular context.
Causality Behind the Choice: The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for confirming target engagement in intact cells.[6][8][9][10][11] This method relies on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability. By heating cell lysates treated with the inhibitor to various temperatures and then quantifying the amount of soluble target protein remaining, we can determine if the inhibitor is binding to its intended target within the cell.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., A549 for EGFR inhibitors) to 80-90% confluency. Treat the cells with the inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Centrifugation and Protein Quantification: Centrifuge the heated lysates to pellet the aggregated proteins. Collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Quantify the amount of the target protein (e.g., EGFR) in the soluble fraction by Western blot using a specific antibody.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Phase 3: Interrogating Downstream Signaling Pathways
Confirming that an inhibitor binds to its target in cells is a critical step, but it doesn't reveal the functional consequences of that binding. To understand the true impact of the inhibitor on cellular signaling, we must investigate the phosphorylation status of downstream effector proteins.
Causality Behind the Choice: Phospho-proteomics and targeted Western blotting are essential tools for dissecting the downstream effects of kinase inhibition.[12][13] A global phospho-proteomic analysis can provide an unbiased view of how the inhibitor alters the cellular phosphoproteome, potentially revealing unexpected off-target effects or cross-talk between signaling pathways. Targeted Western blotting can then be used to validate these findings and to quantify the inhibition of specific signaling nodes.
Relevant Signaling Pathways
Given that quinoline-based inhibitors frequently target receptor tyrosine kinases, the EGFR, Src family, and VEGFR signaling pathways are of particular interest.
Caption: A simplified representation of the EGFR signaling pathway.[4][14][15][16]
Caption: Key signaling nodes downstream of Src family kinases.[17][18][19][20][21]
Experimental Protocol: Western Blot Analysis of Pathway Modulation
-
Cell Treatment and Lysis: Treat cells with the inhibitor as described for the CETSA® protocol. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EGFR, EGFR, p-ERK, ERK).
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative levels of protein phosphorylation.
Interpreting the Data: A Holistic View of Selectivity
The ultimate goal of this multi-tiered approach is to build a comprehensive selectivity profile for each inhibitor. By integrating the data from the biochemical screens, cellular target engagement assays, and downstream signaling analysis, we can make a more informed assessment of an inhibitor's therapeutic potential.
For example, an inhibitor that shows high potency against its primary target in the KINOMEscan® and CETSA® assays, and effectively blocks downstream signaling with minimal off-target effects in the phospho-proteomics analysis, would be considered a strong candidate for further development. Conversely, an inhibitor that demonstrates promiscuous binding in the initial screen, poor cellular target engagement, or unexpected modulation of off-target pathways would warrant caution and may require further medicinal chemistry optimization to improve its selectivity.
Conclusion
The development of selective kinase inhibitors is a complex but critical endeavor. The this compound scaffold represents a promising starting point for the design of novel therapeutics. By employing a rigorous and multi-faceted approach to cross-reactivity profiling, as outlined in this guide, researchers can gain a deep understanding of their inhibitors' selectivity and make data-driven decisions to advance the most promising candidates toward the clinic. This commitment to scientific integrity and thorough experimental validation is paramount in the pursuit of safer and more effective targeted therapies.
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A Strategic Guide to Benchmarking 7-Chloro-6-iodoquinolin-4-OL Against Established Anticancer Drugs
For drug development professionals, researchers, and scientists, the journey from a promising novel compound to a potential clinical candidate is paved with rigorous evaluation and benchmarking. This guide provides a comprehensive framework for assessing the anticancer potential of the novel quinoline derivative, 7-Chloro-6-iodoquinolin-4-OL, against established anticancer drugs. While direct experimental data on this specific molecule is not yet prevalent in published literature, this document outlines a robust, scientifically-grounded strategy for its evaluation, drawing upon the known activities of structurally related quinoline compounds.
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1][2][3] These compounds are known to exert their effects through various mechanisms, including the induction of cell cycle arrest, apoptosis, and the inhibition of critical signaling pathways necessary for cancer cell survival and proliferation.[1][4] This guide will equip researchers with the necessary protocols and rationale to thoroughly investigate this compound and position its potential within the current landscape of cancer therapeutics.
Postulated Molecular Profile of this compound
Based on the established activities of similar quinoline derivatives, we can postulate several potential mechanisms of action for this compound. The presence of the 7-chloroquinoline core is a common feature in compounds exhibiting antiproliferative effects.[5] For instance, certain 7-chloro-(4-thioalkylquinoline) derivatives have been shown to induce apoptosis and inhibit DNA/RNA synthesis, leading to cell cycle arrest in the G0/G1 phase.[5] Furthermore, the quinoline ring system is a known pharmacophore in compounds that target DNA topoisomerases, crucial enzymes in DNA replication and transcription.[3][6] The addition of an iodine atom at the 6-position may enhance its activity through various mechanisms, including increased lipophilicity or altered electronic properties that could influence target binding.
Therefore, a primary hypothesis is that this compound may exert its anticancer effects through the induction of apoptosis and/or by acting as a topoisomerase inhibitor. The experimental framework outlined below is designed to rigorously test these hypotheses.
Selecting the Right Benchmarks: A Rationale-Driven Approach
The choice of benchmark drugs is critical for a meaningful comparison. We recommend a multi-faceted approach, selecting drugs with well-characterized mechanisms of action that align with the hypothesized activities of our test compound.
Recommended Benchmark Anticancer Drugs:
| Drug Class | Benchmark Drug | Rationale for Selection |
| Topoisomerase II Inhibitor | Doxorubicin | A widely used chemotherapeutic agent with a well-established mechanism of intercalating with DNA and inhibiting topoisomerase II. Its broad-spectrum activity makes it an excellent positive control for general cytotoxicity and for comparing topoisomerase inhibition. |
| Microtubule Stabilizer | Paclitaxel | Induces apoptosis by disrupting microtubule dynamics, leading to mitotic arrest. It serves as a benchmark for comparing the apoptotic potential of the test compound through a distinct mechanism. |
| Broad-Spectrum Antimetabolite | 5-Fluorouracil (5-FU) | A pyrimidine analog that inhibits thymidylate synthase, thereby disrupting DNA synthesis. It provides a benchmark against a different class of cytotoxic agents that target metabolic pathways. |
In Vitro Benchmarking: A Step-by-Step Investigative Workflow
The initial phase of benchmarking involves a comprehensive in vitro evaluation to determine the cytotoxic and mechanistic profile of this compound.
Experimental Workflow for In Vitro Analysis
Caption: In Vitro Benchmarking Workflow
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the concentration of a compound that inhibits cell growth by 50% (IC50), a key measure of cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung) and a normal cell line (e.g., MRC-5) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and the benchmark drugs (Doxorubicin, Paclitaxel, 5-FU) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 values using non-linear regression analysis.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by the test compound.
-
Cell Treatment: Treat cells with this compound and benchmark drugs at their respective IC50 concentrations for 24-48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Cell Cycle Analysis
This assay determines the effect of the compound on cell cycle progression.
-
Cell Treatment and Fixation: Treat cells as described for the apoptosis assay. After treatment, harvest the cells and fix them in cold 70% ethanol.
-
Staining and Analysis: Wash the fixed cells and stain with a solution containing PI and RNase. Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Benchmarking: Translating In Vitro Findings to a Living System
Promising in vitro results should be validated in an in vivo model to assess the compound's efficacy in a more complex biological environment.
Experimental Workflow for In Vivo Analysis
Caption: In Vivo Benchmarking Workflow
Detailed Experimental Protocol: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a responsive cancer cell line (e.g., 1 x 10^6 HCT116 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (typically 8-10 mice per group).
-
Treatment Administration: Administer this compound, the chosen benchmark drug (e.g., Doxorubicin), and the vehicle control via an appropriate route (e.g., intraperitoneal or oral). The dosage and schedule should be determined from preliminary toxicity studies.
-
Monitoring and Endpoint: Measure tumor volume and body weight 2-3 times per week. The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Efficacy Evaluation: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Data Presentation and Interpretation
For clear and objective comparison, all quantitative data should be summarized in well-structured tables.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)
| Compound | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | MRC-5 (Normal) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Paclitaxel | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 5-Fluorouracil | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Table 2: In Vivo Antitumor Efficacy in HCT116 Xenograft Model
| Treatment Group | Dose and Schedule | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Experimental Data | - |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Experimental Data | Experimental Data | Experimental Data |
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the preclinical benchmarking of this compound. By systematically evaluating its cytotoxicity, elucidating its mechanism of action, and comparing its efficacy to established anticancer drugs in both in vitro and in vivo models, researchers can generate the critical data needed to assess its therapeutic potential. This structured approach ensures a thorough and objective evaluation, which is paramount for the advancement of novel anticancer agents from the laboratory to the clinic.
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A Comparative Guide to Validating the Mechanism of Action of 7-Chloro-6-iodoquinolin-4-OL Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of experimental approaches to validate the mechanism of action of 7-Chloro-6-iodoquinolin-4-OL derivatives. This document moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating workflow.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its versatility has led to the development of drugs across various fields, including antimicrobials, antipsychotics, and notably, anticancer agents.[1][2] A significant number of FDA-approved kinase inhibitors, such as bosutinib and lenvatinib, are built upon the quinoline scaffold, highlighting its importance in oncology.[1][3] This guide focuses on a specific subclass, this compound derivatives, and provides a comprehensive framework for elucidating their mechanism of action, with a primary hypothesis centered on kinase inhibition and induction of apoptosis.
Hypothesized Mechanism of Action: Kinase Inhibition and Downstream Cellular Effects
Based on the broader class of quinoline derivatives, it is hypothesized that this compound derivatives exert their biological effects through the inhibition of protein kinases.[1][3] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Inhibition of these signaling pathways can lead to a cascade of downstream events, including cell cycle arrest, induction of apoptosis, and cellular stress responses.
This guide will detail a multi-pronged approach to test this hypothesis, starting from broad cellular effects and progressively narrowing down to specific molecular targets. We will also compare the experimental signatures of these derivatives to well-characterized kinase inhibitors.
Diagram: Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of this compound derivatives.
I. Initial Cellular Phenotyping: A Comparative Approach
The first step in characterizing a novel compound is to observe its effects on whole cells. These initial assays provide a broad picture of the cellular response and guide subsequent, more specific investigations.
A. Cell Viability and Proliferation Assays
Rationale: Quantifying the cytotoxic and cytostatic effects of the derivatives is the foundational experiment. Comparing the IC50 (half-maximal inhibitory concentration) values across different cell lines can reveal potential selectivity.
Experimental Protocol: MTT/XTT Assay
-
Cell Seeding: Plate cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative and a known kinase inhibitor (e.g., Sorafenib, a multi-kinase inhibitor) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: If using MTT, add solubilizing agent (e.g., DMSO or Sorenson's buffer).
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Calculate the IC50 values for each compound and time point.
Data Presentation: Comparative IC50 Values
| Compound | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| This compound Derivative 1 | A549 | Experimental Data | Experimental Data | Experimental Data |
| HCT116 | Experimental Data | Experimental Data | Experimental Data | |
| Sorafenib (Reference Kinase Inhibitor) | A549 | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| HCT116 | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
B. Cell Cycle Analysis
Rationale: Many anticancer agents, including kinase inhibitors, induce cell cycle arrest.[4][5] Analyzing the cell cycle distribution after treatment can reveal if the compound inhibits cell proliferation at a specific phase.
Experimental Protocol: Propidium Iodide Staining and Flow Cytometry [6][7][8][9]
-
Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for 24 and 48 hours.
-
Cell Harvest: Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.[7]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.[6][9]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Comparative Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | Experimental Data | Experimental Data | Experimental Data |
| This compound Derivative 1 (IC50) | Experimental Data | Experimental Data | Experimental Data |
| Reference Compound (e.g., Nocodazole - G2/M arrest) | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
II. Delving Deeper: Mechanistic Cellular Assays
Once the phenotypic effects are established, the next logical step is to investigate the underlying cellular mechanisms.
A. Apoptosis Induction
Rationale: A common mechanism of action for anticancer drugs is the induction of programmed cell death, or apoptosis.[4][10][11] Several assays can quantify different stages of the apoptotic cascade.
Experimental Protocol 1: Caspase-3/7 Activity Assay (Caspase-Glo®) [12][13][14]
-
Cell Treatment: Treat cells in a 96-well plate with the derivative at various concentrations and time points.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.[12][14]
-
Incubation: Incubate at room temperature for 1-2 hours.[13]
-
Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence corresponds to increased caspase-3/7 activity.
Experimental Protocol 2: DNA Fragmentation (TUNEL Assay) [15]
-
Cell Treatment and Fixation: Treat cells grown on coverslips, then fix and permeabilize them.
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs.
-
Staining and Microscopy: Counterstain the nuclei with DAPI and visualize the cells using fluorescence microscopy. Green fluorescence indicates DNA fragmentation.
B. Mitochondrial Integrity and Oxidative Stress
Rationale: The mitochondria play a central role in apoptosis and cellular stress.[16] Many compounds induce mitochondrial dysfunction, leading to a loss of mitochondrial membrane potential (ΔΨm) and an increase in reactive oxygen species (ROS).
Experimental Protocol 1: Mitochondrial Membrane Potential (JC-1 Assay) [16][17][18][19]
-
Cell Treatment: Treat cells with the derivative for various durations.
-
JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[17][18]
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy and quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Experimental Protocol 2: Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay) [20][21][22][23]
-
Cell Treatment: Treat cells with the derivative.
-
DCFH-DA Staining: Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is non-fluorescent.[20][22]
-
Oxidation to DCF: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).[20]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader or flow cytometer. An increase in fluorescence indicates elevated ROS levels.
C. DNA Damage Response
Rationale: DNA damage can be both a cause and a consequence of apoptosis and cell cycle arrest.[24] Assessing DNA damage can provide further insight into the compound's mechanism.
Experimental Protocol: γH2AX Staining [24][25][26]
-
Cell Treatment and Fixation: Treat, fix, and permeabilize cells as in other immunofluorescence protocols.
-
Antibody Staining: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks.
-
Secondary Antibody and Visualization: Use a fluorescently labeled secondary antibody and visualize the formation of γH2AX foci in the nucleus by fluorescence microscopy.
III. Target Validation: Pinpointing the Molecular Interaction
The final and most specific phase of validation is to identify the direct molecular target(s) of the this compound derivatives.
A. In Vitro Kinase Inhibition Assays
Rationale: To directly test the hypothesis of kinase inhibition, in vitro assays using purified kinases are essential.[3] These assays determine the specific kinases that are inhibited by the compound and their potency.
Experimental Protocol: Kinase Activity Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a multi-well plate, combine the purified kinase, a specific substrate peptide, ATP, and varying concentrations of the this compound derivative.
-
Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.
-
ADP Detection: Add a reagent that converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase-based reaction.
-
Luminescence Measurement: Measure the resulting luminescence. A decrease in luminescence indicates inhibition of the kinase.
-
IC50 Determination: Plot the kinase activity against the compound concentration to determine the IC50 value for each kinase tested.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | This compound Derivative 1 IC50 (nM) | Reference Inhibitor IC50 (nM) |
| c-Met | Experimental Data | Literature/Experimental Data |
| VEGFR2 | Experimental Data | Literature/Experimental Data |
| EGFR | Experimental Data | Literature/Experimental Data |
| Src | Experimental Data | Literature/Experimental Data |
| Other Kinases | Experimental Data | Literature/Experimental Data |
B. Cellular Target Engagement
Rationale: To confirm that the compound inhibits the target kinase within a cellular context, a cellular target engagement assay is crucial.
Experimental Protocol: Western Blotting for Phospho-Proteins
-
Cell Lysis: Treat cells with the derivative and a positive control (a known inhibitor of the target kinase) for a short period, then lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with antibodies specific for the phosphorylated form of the target kinase and a downstream substrate. Also, probe for the total protein levels as a loading control.
-
Detection: Use a chemiluminescent or fluorescent detection system to visualize the protein bands. A decrease in the phosphorylated protein signal indicates target engagement and inhibition.
Diagram: Experimental Workflow
Caption: A stepwise workflow for validating the mechanism of action.
Conclusion
This guide has outlined a comprehensive and logical workflow for validating the mechanism of action of this compound derivatives. By employing a combination of cellular phenotyping, mechanistic assays, and direct target validation, researchers can build a robust body of evidence to support a hypothesized mechanism of kinase inhibition leading to apoptosis and cell cycle arrest. The comparative approach, using known kinase inhibitors as benchmarks, is critical for contextualizing the activity of these novel compounds. This structured methodology, grounded in established protocols, will enable a thorough and reliable characterization of this promising class of molecules.
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.[Link]
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Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. Biomedicine & Pharmacotherapy.[Link]
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Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol.[Link]
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Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.[Link]
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JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences.[Link]
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Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf.[Link]
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A comparative study of using comet assay and γH2AX foci formation in the detection of N-methyl-N′-nitro-N-nitrosoguanidine-induced DNA damage. ResearchGate.[Link]
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7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Investigational New Drugs.[Link]
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Safety Operating Guide
Navigating the Disposal of 7-Chloro-6-iodoquinolin-4-ol: A Guide to Safe and Compliant Laboratory Practices
Hazard Profile of Halogenated Quinolines: Understanding the Risks
Derivatives of quinoline, particularly those containing halogen substituents, warrant careful handling due to their potential toxicity and environmental hazards.[1] Based on data from related compounds such as 7-Chloro-4-iodoquinoline and 7-Chloro-5-iodo-8-hydroxyquinoline, researchers should assume that 7-Chloro-6-iodoquinolin-4-ol may exhibit the following hazardous properties:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2][3]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye damage.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
-
Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[5]
Given these potential hazards, adherence to strict safety protocols during handling and disposal is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound, it is mandatory to don the appropriate Personal Protective Equipment (PPE). This is a critical step in minimizing exposure risk.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][5][6] | Protects against splashes and airborne particles that could cause serious eye damage. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[6] Discard contaminated shoes.[6] | Prevents skin contact, which can lead to irritation and absorption of the chemical. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][5][6] | Necessary in situations where ventilation is inadequate or when handling powders that may become airborne, to prevent respiratory tract irritation. |
All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to ensure adequate ventilation.[5][7] Eyewash stations and safety showers must be readily accessible in the immediate work area.[5][7]
Spill Management: A Step-by-Step Emergency Protocol
In the event of a spill, immediate and appropriate action is crucial to contain the material and prevent exposure.
Step 1: Evacuate and Secure the Area
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
Step 2: Don Appropriate PPE
-
Before attempting to clean the spill, ensure you are wearing the full PPE as outlined in the table above.
Step 3: Contain and Absorb the Spill
-
For solid spills, carefully sweep up the material to avoid dust formation and place it in a designated, labeled waste container.[5]
-
For solutions, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels as the primary absorbent.
Step 4: Collect and Package the Waste
-
Carefully scoop the absorbent material and spilled substance into a sealable, chemically compatible container.
-
Label the container clearly as "Hazardous Waste: this compound" and include the date of the spill.
Step 5: Decontaminate the Area
-
Wipe down the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
Step 6: Seek Medical Attention if Necessary
-
If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5] If inhaled, move to fresh air and seek medical aid.[6]
Disposal Protocol: Segregation and Professional Management
The guiding principle for the disposal of this compound is that it must be treated as a halogenated organic waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[8][9]
Step 1: Waste Collection
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads, and pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.[9]
Step 2: Waste Segregation
-
It is critical to segregate halogenated organic waste from non-halogenated waste streams.[10][11] This is because the disposal methods for these two types of waste are different and mixing them can increase disposal costs and create safety hazards.[11]
Step 3: Labeling
-
The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[9]
Step 4: Storage
-
Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible materials, such as strong oxidizing agents.[6][7] The storage area should be a designated satellite accumulation area.
Step 5: Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][5][7] These professionals are equipped to handle and dispose of the chemical in compliance with all local, state, and federal regulations, likely through high-temperature incineration.[8]
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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A Comprehensive Guide to Personal Protective Equipment for Handling 7-Chloro-6-iodoquinolin-4-ol
Understanding the Hazard Landscape: A Proactive Approach to Safety
Given the chemical structure of 7-Chloro-6-iodoquinolin-4-ol, we must anticipate potential hazards based on its class of compounds—halogenated quinolines. Structurally related molecules like 7-Chloro-4-hydroxyquinoline and 5-Chloro-8-hydroxy-7-iodoquinoline (Clioquinol) are known to cause skin and eye irritation, and may cause respiratory irritation.[1][2] Some quinoline derivatives are also classified as toxic if swallowed.[3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical line of defense.
Anticipated Hazards of this compound:
| Hazard Class | Potential Effects | Source of Concern |
| Acute Oral Toxicity | Toxic if swallowed.[3][4] | Analogous quinoline compounds exhibit oral toxicity. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Halogenated aromatic compounds are often irritants. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | A common hazard for many chemical solids and powders. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust.[1][2] | Fine powders can be easily aerosolized. |
Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE and when to upgrade your protection.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Hand Protection | Nitrile gloves.[5] | Double-gloving with nitrile gloves. |
| Eye and Face Protection | Safety glasses with side shields.[6] | Chemical splash goggles and a face shield.[5][6] |
| Body Protection | Flame-resistant lab coat.[5] | Chemical-resistant apron over a lab coat. |
| Respiratory Protection | Work in a certified chemical fume hood. | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates if a fume hood is not available or during spill cleanup. |
Experimental Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental procedure.
Caption: PPE selection workflow based on the laboratory task.
Procedural Guidance: Safe Handling and Disposal
Adherence to strict operational protocols is as vital as the PPE you wear. The following steps provide a framework for the safe handling and disposal of this compound.
Handling Procedures
-
Preparation : Before handling, ensure that a chemical fume hood is certified and functioning correctly. Eyewash stations and safety showers must be accessible and recently tested.[7]
-
Weighing and Transfer :
-
Always handle the solid form of this compound within a chemical fume hood to minimize inhalation risk.[7]
-
Use anti-static weigh boats or paper.
-
When transferring, do so slowly and carefully to avoid creating dust.
-
-
In Solution :
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[7][9]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][9]
-
Spill Cleanup :
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
For larger spills, follow your institution's hazardous material spill response protocol.
-
Disposal Plan
Proper disposal of this compound and its containers is a legal and ethical responsibility.
-
Waste Characterization : All waste containing this compound must be treated as hazardous waste.
-
Containerization :
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with incompatible wastes.
-
-
Disposal :
The following diagram outlines the waste disposal workflow.
Caption: Step-by-step hazardous waste disposal workflow.
By implementing these comprehensive safety measures, you are not only protecting yourself and your colleagues but also ensuring the integrity and reproducibility of your scientific endeavors. This guide serves as a foundational document to be integrated into your laboratory's specific Chemical Hygiene Plan.
References
-
Proper Handling of Hazardous Waste Guide. (n.d.). In EPA.gov. Retrieved from [Link]
-
Best Practices for Hazardous Waste Disposal. (2016, December 5). In AEG Environmental. Retrieved from [Link]
- SAFETY DATA SHEET for 8-Hydroxyquinoline. (2010, September 6).
- Safety Data Sheet for Clioquinol. (2013, September 22).
-
Understanding OSHA Chemical Storage Requirements. (n.d.). In PolyStar Containment. Retrieved from [Link]
-
What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). In U.S. Chemical Storage. Retrieved from [Link]
-
Hazardous Waste. (n.d.). In US EPA. Retrieved from [Link]
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Hazardous Waste Management. (n.d.). In A-State Knowledge Base. Retrieved from [Link]
-
The OSHA Chemical Storage Requirements. (2022, June 10). In Capital Resin Corporation. Retrieved from [Link]
-
7-Chloro-4-hydroxyquinoline. (n.d.). In PubChem. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). In US EPA. Retrieved from [Link]
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Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). In Provista. Retrieved from [Link]
- SAFETY DATA SHEET for a quinoline derivative. (2024, September 6).
-
Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. (n.d.). In GTPE. Retrieved from [Link]
-
OSHA Rules for Hazardous Chemicals. (2025, December 16). In DuraLabel Resources. Retrieved from [Link]
-
Personal Protective Equipment (PPEs)- Safety Guideline. (2019, March 5). In PharmaState Academy. Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). In Provista. Retrieved from [Link]
-
7-Chloro-8-hydroxyquinoline. (n.d.). In PubChem. Retrieved from [Link]
- SAFETY DATA SHEET for 7-Hydroxyquinoline. (n.d.).
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). In Health and Safety Authority. Retrieved from [Link]
- Safety Data Sheet for Clioquinol. (2024, October 24).
- 7-Chloro-4-hydroxyquinoline - SAFETY DATA SHEET. (2011, February 1).
- 6-CHLORO-4-HYDROXYQUINOLINE - Safety Data Sheet. (2025, July 26).
Sources
- 1. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 4. sigmaaldrich.com [sigmaaldrich.com]
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- 8. epa.gov [epa.gov]
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
